2-Amino-4-(trifluoromethyl)benzenethiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTRQRSNYWDWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057675 | |
| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19406-49-6, 4274-38-8 | |
| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
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| Record name | 2-amino-4-(trifluoromethyl)benzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.110 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-(TRIFLUOROMETHYL)BENZENETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKR27A44U7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzenethiol: A Core Synthon for Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-Amino-4-(trifluoromethyl)benzenethiol, a critical chemical intermediate for researchers in medicinal chemistry and drug development. We will move beyond a simple recitation of facts to explore the causality behind its properties, its strategic synthesis, and its application in constructing complex heterocyclic scaffolds. Every protocol and piece of analytical data is presented with the aim of providing actionable, field-proven insights.
Section 1: Core Physicochemical Properties and Identification
This compound, also known as 3-Amino-4-mercaptobenzotrifluoride, is a substituted aromatic thiol whose unique arrangement of functional groups—a nucleophilic amine, a reactive thiol, and an electron-withdrawing trifluoromethyl group—makes it a highly valuable building block. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties that can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1][2]
The compound is typically supplied and handled as its hydrochloride salt to improve stability and shelf-life, as free thiols are susceptible to oxidation.[3][4][5]
Table 1.1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 19406-49-6 (Free Base) | PubChem[6] |
| 4274-38-8 (HCl Salt) | Sigma-Aldrich[3][5] | |
| Molecular Formula | C₇H₆F₃NS (Free Base) | PubChem[6] |
| C₇H₇ClF₃NS (HCl Salt) | Sigma-Aldrich[5] | |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)S (Free Base) | PubChem[6] |
| Cl.Nc1cc(ccc1S)C(F)(F)F (HCl Salt) | Sigma-Aldrich[3][5] | |
| InChI Key | MVTRQRSNYWDWMY-UHFFFAOYSA-N (Free Base) | PubChem[6] |
| FIAGYDIJZOWVAB-UHFFFAOYSA-N (HCl Salt) | Sigma-Aldrich[3][5] |
Table 1.2: Physicochemical Data (HCl Salt)
| Property | Value | Source(s) |
| Molecular Weight | 229.65 g/mol | Sigma-Aldrich[5] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 196-198 °C | Sigma-Aldrich[3][5] |
| Assay Purity | ≥97% (Typical) | Sigma-Aldrich[3][5] |
Section 2: Spectroscopic Characterization: A Predictive Analysis
Full spectral data for this specific compound is not widely published. However, based on the known effects of its constituent functional groups, we can construct a highly accurate, predictive analysis of its expected NMR and IR spectra. This is a critical skill for verifying the identity and purity of the material in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in DMSO-d₆): The choice of DMSO-d₆ as a solvent is strategic for observing exchangeable protons (NH₂ and SH).
-
Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals are expected. The proton at C5 (ortho to the CF₃ group) will likely appear as a doublet around δ 7.4 ppm. The proton at C6 (ortho to the amino group) would be the most upfield, appearing as a doublet around δ 6.8 ppm. The proton at C3 (between the amino and thiol groups) will be a doublet of doublets around δ 7.2 ppm, split by both neighboring protons.
-
Amino Protons (δ ~5.0 ppm): A broad singlet corresponding to the two NH₂ protons.
-
Thiol Proton (δ ~3.5 ppm): A singlet for the SH proton. Its chemical shift can be variable.
-
-
¹³C NMR (in DMSO-d₆):
-
CF₃ Carbon (δ ~124 ppm): This will be a prominent quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 272 Hz).[7]
-
Aromatic Carbons (δ 110-150 ppm): Six signals are expected. The carbon bearing the thiol (C1) and the carbon bearing the amino group (C2) will be the most downfield after C4. The carbon attached to the CF₃ group (C4) will show a smaller quartet coupling (²JCF ≈ 30-35 Hz).[7] The other carbons (C3, C5, C6) will also exhibit smaller C-F couplings.
-
-
¹⁹F NMR (in DMSO-d₆):
-
A single, sharp peak is expected for the three equivalent fluorine atoms of the CF₃ group. Relative to the standard CFCl₃ (δ 0 ppm), its chemical shift would likely fall in the range of δ -60 to -65 ppm , which is typical for an aromatic trifluoromethyl group.[7]
-
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid fingerprint of the key functional groups.
-
N-H Stretching (3300-3500 cm⁻¹): Two sharp bands characteristic of a primary amine.
-
S-H Stretching (2550-2600 cm⁻¹): A weak, but distinct, sharp band for the thiol group. Its weakness is a key identifying feature.
-
C-F Stretching (1100-1350 cm⁻¹): Several very strong, complex bands indicative of the C-F bonds in the trifluoromethyl group.
-
Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple sharp bands of medium intensity.
Section 3: Plausible Synthesis Route
While various methods exist for the synthesis of thiophenols, a common and reliable route for laboratory-scale preparation from an aniline precursor is the Leuckart thiophenol reaction .[3][8][9] This method avoids the direct use of hazardous reagents like H₂S. The logical starting material for this synthesis is 2-Amino-4-(trifluoromethyl)aniline .
The overall transformation proceeds in three key stages:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.
-
Xanthate Formation: The diazonium salt is reacted with a xanthate salt (e.g., potassium ethyl xanthate) to form an aryl xanthate intermediate.
-
Hydrolysis: The aryl xanthate is hydrolyzed under basic conditions to yield the final thiophenol product.
Caption: Plausible synthesis workflow for the target compound via the Leuckart reaction.
Protocol 3.1: Hypothetical Synthesis via Leuckart Reaction
Disclaimer: This protocol is a chemically sound, illustrative procedure based on established methods.[6][9] It must be adapted and optimized under strict laboratory safety protocols.
-
Diazotization:
-
Dissolve 2-Amino-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature never exceeds 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
-
Xanthate Formation:
-
In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in water and cool to 10 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A yellow precipitate of the aryl xanthate should form.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
-
Hydrolysis & Isolation:
-
Filter the crude aryl xanthate and wash with cold water.
-
Transfer the solid to a flask containing an aqueous solution of sodium hydroxide (3-4 eq).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any solid impurities.
-
Carefully acidify the filtrate with a mineral acid (e.g., HCl) to a neutral pH. The target this compound will precipitate, often as an oil.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography or vacuum distillation.
-
Section 4: Chemical Reactivity and Core Synthetic Application
The utility of this compound lies in its dual nucleophilicity. The thiol group is a soft nucleophile, readily participating in S-alkylation and S-arylation, while the amino group acts as a harder nucleophile. This combination is perfectly suited for cyclocondensation reactions to form heterocyclic systems.
Its most prominent application is the synthesis of 2-substituted-6-(trifluoromethyl)benzothiazoles . Benzothiazoles are a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[9][10][11]
The reaction typically involves condensation with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or β-diketone.[11][12] The reaction with a β-diketone is particularly efficient for producing highly substituted benzothiazoles.
Caption: Mechanism for benzothiazole synthesis via cyclocondensation.
Protocol 4.1: Synthesis of 2-Methyl-4-acetyl-6-(trifluoromethyl)benzothiazole
This protocol describes a representative Brønsted acid-catalyzed cyclization with an unsymmetrical β-diketone, acetylacetone (2,4-pentanedione).[12]
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq), acetylacetone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Add acetonitrile as the solvent.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 80 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminothiophenol is consumed (typically 4-8 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (to neutralize the p-TsOH catalyst), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzothiazole derivative.
-
Section 5: Role in Medicinal Chemistry and Drug Development
The incorporation of this compound into a lead compound is a strategic decision in drug design, driven primarily by the influence of the trifluoromethyl group.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile methyl group with a CF₃ group can block oxidative metabolism at that position, thereby increasing the compound's half-life and bioavailability.[2]
-
Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[2] This is crucial for reaching intracellular targets.
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group alters the electronic profile of the aromatic ring. This can modulate the pKa of the nearby amino group and influence hydrogen bonding or other electrostatic interactions within a target's binding pocket, potentially increasing binding affinity and selectivity.[2]
-
Scaffold for Bioactive Molecules: As demonstrated, the aminothiophenol core readily cyclizes to form the benzothiazole scaffold. 2-Arylbenzothiazoles, in particular, have shown potent and selective antitumor activity, making this a valuable starting point for developing novel oncology agents.[9]
Section 6: Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound hydrochloride is imperative.
Table 6.1: Hazard Summary and Precautions
| Category | Information and Guidance | Source(s) |
| Hazard Classification | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; STOT SE 3 (Respiratory). | Sigma-Aldrich[3][5] |
| Signal Word | Warning | Sigma-Aldrich[3][5] |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Sigma-Aldrich[3][5] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Use in a well-ventilated chemical fume hood. A NIOSH-approved N95 dust mask is recommended for handling the solid. | Sigma-Aldrich[3][5] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling. | N/A |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Often stored at 2-8°C or under inert atmosphere for long-term stability. | Sigma-Aldrich |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | N/A |
References
-
Leuckart Thiophenol Reaction. Grokipedia. [Link]
-
Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. National Center for Biotechnology Information. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Benzothiazole synthesis. Organic Chemistry Portal. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]
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Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. ScienceDirect. [Link]
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Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. [Link]
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Supporting Information. The Royal Society of Chemistry. [Link]
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This compound. PubChem. [Link]
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Synthesis of Benzothiazoles via Condensation Reaction of 2‐Aminothiophenols and β‐Oxodithioesters Using a Combination of PTSA and CuI as Catalyst. ResearchGate. [Link]
-
Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Center for Biotechnology Information. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Leuckart Thiophenol Reaction [organic-chemistry.org]
- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 5. 2-氨基-4-(三氟甲基)苯硫酚 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Leuckart Thiophenol Reaction [drugfuture.com]
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- 9. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
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- 12. Benzothiazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzenethiol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Amino-4-(trifluoromethyl)benzenethiol, a key intermediate in the synthesis of various heterocyclic compounds of interest to the pharmaceutical and material science sectors. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of benzothiazine derivatives.
Chemical Identity and Properties
This compound is an aromatic organofluorine compound containing both an amino and a thiol functional group. It is most commonly available and handled as its hydrochloride salt to improve stability and solubility in aqueous media.
CAS Numbers:
Molecular Formula:
Molecular Weight:
-
Free Base: 193.19 g/mol [1]
-
Hydrochloride Salt: 229.65 g/mol
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 19406-49-6 | 4274-38-8 | [1] |
| Molecular Formula | C7H6F3NS | C7H6F3NS·HCl | [1][3] |
| Molecular Weight | 193.19 g/mol | 229.65 g/mol | [1] |
| Melting Point | Not available | 196-198 °C | |
| Appearance | Not available | White crystalline solid | [4] |
| Solubility | Not available | Enhanced water solubility | [5] |
Synthesis
While this compound is commercially available, understanding its synthesis is crucial for process development and impurity profiling. A common synthetic route involves the reduction of a disulfide precursor. The following is a representative, though generalized, synthetic protocol.
Experimental Protocol: Synthesis of this compound from Bis(2-nitro-4-(trifluoromethyl)phenyl) disulfide
-
Dissolution: The starting material, bis(2-nitro-4-(trifluoromethyl)phenyl) disulfide, is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH4) or tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid, is added portion-wise to the solution at a controlled temperature, typically between 0 and 25 °C. This step reduces both the disulfide bond and the nitro groups.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is carefully quenched, and the pH is adjusted. The product is then extracted into an organic solvent like ethyl acetate.
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the desired this compound, often as its hydrochloride salt if hydrochloric acid was used in the reduction.
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of the free base would be expected to show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the S-H stretch of the thiol (a weak band around 2550 cm⁻¹), and C-F stretching vibrations associated with the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the positions of the amino, thiol, and trifluoromethyl groups. The protons of the amino and thiol groups would appear as broad singlets, the positions of which can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.[9]
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[9][10][11]
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the compound. For the free base, this would be at m/z = 193.[1]
Reactivity and the Influence of the Trifluoromethyl Group
The reactivity of this compound is dictated by the interplay of its three functional components: the nucleophilic amino group, the nucleophilic and acidic thiol group, and the strongly electron-withdrawing trifluoromethyl group.
The trifluoromethyl group exerts a powerful inductive electron-withdrawing effect (-I effect), which has a profound impact on the reactivity of the molecule.[12] This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. Conversely, it increases the acidity of the thiol proton and decreases the basicity of the amino group compared to their non-fluorinated analogues. This modulation of reactivity is a key feature exploited in its synthetic applications.[13]
A primary application of this compound is in the synthesis of heterocyclic systems, particularly 1,4-benzothiazines.[14][15][16][17] This is typically achieved through a condensation and oxidative cyclization reaction with a β-dicarbonyl compound.
Reaction Workflow: Synthesis of 6-(Trifluoromethyl)-4H-1,4-benzothiazines
The general workflow for the synthesis of 6-(trifluoromethyl)-4H-1,4-benzothiazines from this compound and a β-dicarbonyl compound is depicted below.
Caption: General workflow for the synthesis of 6-(Trifluoromethyl)-4H-1,4-benzothiazines.
Mechanism of Benzothiazine Formation:
The reaction proceeds through a series of steps:
-
Enamine Formation: The amino group of this compound undergoes a condensation reaction with one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate.
-
Intramolecular Cyclization: The thiol group then acts as a nucleophile, attacking the second carbonyl group in an intramolecular fashion to form a heterocyclic ring.
-
Dehydration/Oxidation: A subsequent dehydration or oxidation step leads to the formation of the stable aromatic 1,4-benzothiazine ring system.
Applications in Drug Discovery and Development
The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[14][15][16] The incorporation of the trifluoromethyl group, facilitated by the use of this compound, can significantly enhance the pharmacological properties of the resulting molecules. The CF3 group can improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and enhance binding affinity to biological targets.[18]
Derivatives of 1,4-benzothiazine have been investigated for a range of therapeutic applications, including:
-
Anticancer agents
-
Anti-inflammatory drugs[19]
-
Antimicrobial agents
-
Neuroprotective agents
-
Cardiovascular drugs[14]
The specific substitution pattern on the benzothiazine ring, originating from the choice of the β-dicarbonyl compound, allows for the fine-tuning of the biological activity and pharmacokinetic profile of the final compounds.
Safety and Handling
This compound hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation and serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If swallowed, immediately call a poison center or doctor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of fluorinated heterocyclic compounds. Its unique combination of functional groups, modulated by the strong electron-withdrawing nature of the trifluoromethyl substituent, makes it an important precursor for the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.
References
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of chemical research, 43(11), 1563-1574. Available from: [Link]
-
Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". Available from: [Link]
-
Roberts, J. D., Webb, R. L., & McElhill, E. A. (1950). The Electrical Effect of the Trifluoromethyl Group. Journal of the American Chemical Society, 72(1), 408-411. Available from: [Link]
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Chen, P., & Liu, G. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Organic & Biomolecular Chemistry, 20(33), 6625-6629. Available from: [Link]
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Arjunan, V., Santhanam, R., & Mohan, S. (2012). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 76-86. Available from: [Link]
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Basso, A., & Banfi, L. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5727. Available from: [Link]
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Gupta, A., & Gupta, R. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1061-1073. Available from: [Link]
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Hu, Y., et al. (2014). Copper-Mediated Trifluoromethylation of Benzyl, Allyl, and Propargyl Methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 10, 2436-2442. Available from: [Link]
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Kumar, R., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(19), 6549. Available from: [Link]
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Sharma, A., & Kumar, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Advanced Pharmaceutical Technology & Research, 8(1), 2-10. Available from: [Link]
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Lira, B. F., et al. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl)-3-methyl–4-(p-isopropylphenyl)-1,3-thiazolium-5-thiolate. ARKIVOC, 2004(6), 12-21. Available from: [Link]
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"2-Amino-4-(trifluoromethyl)benzenethiol" hydrochloride salt
An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzenethiol Hydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound hydrochloride (CAS No: 4274-38-8), a critical building block in modern synthetic and medicinal chemistry. The unique structural arrangement of an ortho-aminothiophenol scaffold functionalized with a strongly electron-withdrawing trifluoromethyl group imparts versatile reactivity and makes it a precursor of significant interest for constructing complex heterocyclic systems. This document details the compound's physicochemical properties, highlights its key reactive features, and provides an in-depth protocol for its application in the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines, a privileged scaffold in drug discovery. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a research and development setting.
Introduction
The Strategic Role of Fluorinated Building Blocks in Drug Discovery
In the landscape of modern drug design, the incorporation of fluorine atoms or fluorine-containing moieties into molecular scaffolds is a well-established strategy for optimizing pharmacological profiles.[1] The trifluoromethyl (CF₃) group, in particular, is one of the most utilized fluorinated substituents due to its profound impact on a molecule's physicochemical and biological properties.[1] Its strong electron-withdrawing nature and high metabolic stability can significantly enhance a compound's lipophilicity, binding affinity, and resistance to metabolic degradation.[1] As a bioisostere for groups like chlorine or methyl, the CF₃ group allows for fine-tuning of steric and electronic properties, making it an invaluable tool for medicinal chemists.[1]
Introducing this compound Hydrochloride
This compound hydrochloride is a bifunctional aromatic compound that serves as a powerful intermediate in organic synthesis.[2] Its structure features a benzene ring substituted with an amino group (-NH₂), a thiol group (-SH), and a trifluoromethyl group (-CF₃).[2] The ortho-disposition of the nucleophilic amino and thiol groups facilitates intramolecular cyclization reactions, providing efficient access to a variety of sulfur and nitrogen-containing heterocycles.[3][4] The trifluoromethyl group not only influences the reactivity of the aromatic ring but also ensures that the resulting heterocyclic products are endowed with the beneficial properties associated with fluorination.[2] Supplied as a hydrochloride salt, the compound exhibits improved stability and enhanced solubility in certain solvent systems compared to its free base form.[2]
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.
Core Properties
The key identifying and physical properties of this compound hydrochloride are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 4274-38-8 | [4][5] |
| Molecular Formula | C₇H₆F₃NS · HCl | [2][5] |
| Molecular Weight | 229.65 g/mol | [4][5][6] |
| Melting Point | 196-198 °C | [4] |
| Assay/Purity | ≥97% | [3] |
| Synonyms | 3-Amino-4-mercaptobenzotrifluoride hydrochloride, 2-Amino-4-trifluoromethylthiophenol hydrochloride | [2] |
Structural Identifiers
For unambiguous identification in chemical databases and software, the following structural identifiers are used.
| Identifier | String | Reference(s) |
| SMILES | Cl.Nc1cc(ccc1S)C(F)(F)F | [2] |
| InChI | 1S/C7H6F3NS.ClH/c8-7(9,10)4-1-2-6(12)5(11)3-4;/h1-3,12H,11H2;1H | [2] |
| InChI Key | FIAGYDIJZOWVAB-UHFFFAOYSA-N | [2] |
Reactivity and Synthetic Profile
The synthetic utility of this compound hydrochloride is governed by the interplay of its three key functional groups.
Key Reactivity Profile
The molecule's reactivity is dominated by two primary features:
-
Nucleophilic Centers : Both the aniline-type amino group and the aromatic thiol group are potent nucleophiles. They can readily participate in reactions with a wide range of electrophiles. The ortho-positioning is crucial, as it allows for concerted or sequential reactions that lead to the formation of five or six-membered heterocyclic rings.
-
Electronic Effects : The trifluoromethyl group is a powerful electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution but, more importantly, increases the acidity of both the anilinium ion (formed from the protonated amine) and the thiol group. This electronic modulation can influence reaction rates and equilibria.
The diagram below illustrates the primary reactive sites on the molecule.
Caption: Molecular reactivity map of the core scaffold.
Application in the Synthesis of Bioactive Heterocycles
A primary and well-documented application of this reagent is in the synthesis of 1,4-benzothiazines, which are privileged structures in medicinal chemistry with demonstrated anticancer and other biological activities.[3]
Core Application: Synthesis of 6-Trifluoromethyl-4H-1,4-benzothiazines
The reaction proceeds via a condensation and oxidative cyclization pathway between this compound hydrochloride and a suitable β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate).[3][4]
Causality Behind the Method: The choice of a β-dicarbonyl compound is strategic. One carbonyl group serves as the electrophile for the initial condensation with the nucleophilic amine to form an enaminone intermediate. The second carbonyl group is then positioned to facilitate the subsequent intramolecular cyclization involving the thiol. The oxidative condition (often aerobic) is necessary for the final ring closure and aromatization step to form the stable benzothiazine ring system.
Detailed Experimental Protocol
This protocol is a representative example synthesized from established methodologies. Researchers should optimize conditions for their specific substrates.
Objective: To synthesize a 2,4-dimethyl-6-(trifluoromethyl)-4H-1,4-benzothiazine derivative.
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol, anhydrous
-
Triethylamine (or another suitable base)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 20-30 mL) to dissolve or suspend the starting material.
-
Base Addition: Add triethylamine (1.1 eq) dropwise to the mixture. The base is crucial to deprotonate the hydrochloride salt, liberating the free amine and thiol for reaction. Stir for 10-15 minutes at room temperature.
-
Electrophile Addition: Add acetylacetone (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress should be monitored by TLC. The reaction is typically open to the air, which facilitates the oxidative cyclization.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (1 x 25 mL). This removes inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-trifluoromethyl-4H-1,4-benzothiazine derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, etc.).
Workflow Visualization
The following diagram outlines the key stages of the synthetic and purification process.
Caption: Experimental workflow for benzothiazine synthesis.
Safety, Handling, and Storage
Proper handling of this compound hydrochloride is essential for laboratory safety.
Hazard Identification
The compound is classified with the following hazards.[4][7]
| Hazard Class | GHS Statement |
| Acute Toxicity | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
Recommended Handling Procedures
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4][7] For weighing and transferring solid material, a dust mask (e.g., N95) is recommended.[4][7]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Atmosphere: For long-term stability and to prevent oxidation of the thiol group, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8][9]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases (other than for intended reactions).
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Conclusion and Future Perspectives
This compound hydrochloride is a high-value synthetic intermediate whose utility is firmly established, particularly in the construction of fluorinated heterocyclic scaffolds. Its predictable reactivity, driven by its ortho-amino and thiol groups, allows for efficient entry into compound classes like the 1,4-benzothiazines, which are of significant interest in drug discovery programs. As the demand for novel, metabolically robust, and potent therapeutic agents continues to grow, the strategic application of versatile, fluorinated building blocks like this one will undoubtedly expand, opening new avenues for the synthesis of next-generation pharmaceuticals.
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Section 1: Compound Identification and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling of 2-Amino-4-(trifluoromethyl)benzenethiol
Abstract: This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and risk mitigation strategies for this compound (CAS No. 1544-93-0). Intended for researchers, chemists, and drug development professionals, this document synthesizes data from authoritative safety sources and established laboratory practices. The focus is on understanding the compound's hazard profile, implementing robust engineering and personal protective controls, and preparing for emergency situations to ensure a safe laboratory environment.
This compound is an organofluorine compound and an aromatic thiol, making it a valuable building block in the synthesis of pharmaceuticals and other complex molecules, such as 6-trifluoromethyl-4H-1,4-benzothiazines. Its dual functionality—a nucleophilic thiol and an aromatic amine—dictates its reactivity and, concurrently, its specific handling requirements. The trifluoromethyl group significantly influences the compound's electronic properties and stability.
The hydrochloride salt (CAS No. 4274-38-8) is also commonly used in synthesis. This guide primarily addresses the free thiol, but the handling principles are largely applicable to the salt, which may have reduced volatility and odor but will release the free thiol under basic conditions.
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1544-93-0 (Free Thiol) | Internal Data |
| Molecular Formula | C₇H₆F₃NS | Internal Data |
| Molecular Weight | 193.19 g/mol | Internal Data |
| Appearance | Solid | [1] |
| Odor | Stench / Malodorous | [2][3][4] |
| Melting Point | 196-198 °C (for HCl salt) | |
Note: Data for the free thiol is less common in commercial listings than for its hydrochloride salt.
Section 2: Hazard Identification and Toxicological Profile
The primary hazards associated with this compound stem from the thiol (mercaptan) group and the aromatic amine structure. A thorough understanding of its GHS classification is the foundation of a robust safety protocol.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1] |
Principal Hazards Explained
-
Toxicity: The compound is classified as harmful by all primary routes of exposure: ingestion, skin contact, and inhalation. Thiophenols, as a class, can be very toxic, with animal studies indicating that small quantities can cause serious health damage or be fatal[5]. Systemic effects may occur following skin absorption[5].
-
Irritation: It is a known irritant to the skin, eyes, and respiratory system. Direct contact can cause redness, pain, and inflammation. Inhaling dust or vapors can lead to irritation of the nose, throat, and lungs[6].
-
Stench: A critical, non-toxicological hazard is the compound's intense and offensive odor, characteristic of thiols[4][7]. The human nose can detect thiols at extremely low concentrations (parts per billion)[7]. Accidental release of this odor can cause nausea and headaches in nearby individuals and may trigger alarms, as the smell is often mistaken for a natural gas leak[3][7]. This makes odor control a primary aspect of safe handling.
Section 3: Risk Assessment and the Hierarchy of Controls
Before any procedure involving this compound, a thorough risk assessment is mandatory. The widely accepted "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous chemical should be considered if the chemical synthesis pathway allows.
-
Engineering Controls: This is the most critical layer for handling this compound. All work must be conducted in a certified chemical fume hood to control vapor and dust exposure[3][4].
-
Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), thorough training on the specific hazards of thiols, and clear labeling are essential. Informing colleagues in the area before starting work is a good practice[7].
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with higher-level controls.
Section 4: Safe Handling Protocols and Exposure Controls
Engineering Controls
-
Chemical Fume Hood: All manipulations, including weighing, transfers, reaction setup, and work-up, must be performed inside a certified chemical fume hood with a verified face velocity[3].
-
Vacuum and Evaporation Traps: When using a rotary evaporator or house vacuum, the exhaust must be passed through an oxidizing trap (e.g., a bleach solution) to scrub malodorous vapors and prevent their release into the environment[2][8]. A cold trap (at least -78 °C) should be used between the apparatus and the vacuum source to condense volatile materials[2].
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent skin, eye, and respiratory exposure.
Table 3: PPE Selection Guide
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Hand Protection | Nitrile rubber gloves | Check the manufacturer's breakthrough time data. Double-gloving is recommended for transfers of concentrated material. Contaminated gloves should be removed and decontaminated in bleach before disposal[3]. |
| Eye Protection | Tightly fitting chemical safety goggles or a face shield | Protects against splashes and dust. Standard safety glasses are insufficient[4][9]. |
| Skin & Body | Chemical-resistant lab coat, long pants, closed-toe shoes | A non-porous apron may be required for larger quantities. Ensure no skin is exposed[3]. |
| Respiratory | N95 dust mask (for solids); NIOSH-approved respirator with organic vapor cartridge (if engineering controls fail) | A dust mask is the minimum for handling the solid. A respirator should be available for emergency situations or if there is any risk of exceeding exposure limits[4][9]. |
Standard Operating Procedures (SOPs)
SOP 1: Weighing and Dispensing
-
Designate a specific area within the fume hood for dispensing.
-
Cover the balance and surrounding work surface with disposable bench paper.
-
Don all required PPE (double gloves, goggles, lab coat).
-
Tare the receiving vessel on the balance.
-
Carefully transfer the required amount of the solid using a clean spatula. Avoid creating dust.
-
Close the primary container tightly and wipe it down with a damp paper towel (which should then be treated as hazardous waste).
-
Clean the spatula by rinsing it with a suitable solvent into a waste container, followed by decontamination in a bleach solution[8].
SOP 2: Reaction Work-up and Solvent Removal
-
Conduct all liquid-liquid extractions in the fume hood. Keep separatory funnels stoppered when not in use[8].
-
Ensure any vacuum pump or rotary evaporator exhaust is vented into the back of the fume hood or scrubbed through a bleach trap[2][8].
-
Cool the collection flask of the rotary evaporator to minimize the escape of volatile thiol-containing residues[2].
-
Once the process is complete, carefully vent the apparatus inside the hood.
Section 5: Emergency Procedures
Rapid and correct response to an emergency is critical to mitigating harm.
Caption: A decision workflow for responding to a chemical spill.
Spills
-
Small Spill (inside a fume hood): Absorb the spill with an inert material like vermiculite or sand. Cautiously cover the absorbed material with a 10% bleach solution and let it sit for at least one hour to oxidize the thiol. Collect the material into a clearly labeled, sealed container for hazardous waste disposal[2][3].
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert all personnel. Close the laboratory doors and prevent entry. Immediately contact your institution's Environmental Health & Safety (EH&S) department and, if necessary, emergency services[3].
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire
-
The parent compound, thiophenol, is a flammable liquid[4][9]. While this derivative is a solid, it is combustible.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam[9].
-
Hazards: Upon combustion, hazardous gases such as carbon oxides, sulfur oxides, nitrogen oxides, and hydrogen fluoride may be produced[11]. Firefighters should wear self-contained breathing apparatus (SCBA).
Section 6: Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[4].
-
Segregate from incompatible materials such as strong oxidizing agents, strong bases, and acids.
-
Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group to a disulfide[4].
-
Store in a dedicated cabinet for malodorous chemicals if possible[3].
Disposal
Disposal of thiol-containing waste requires special procedures to neutralize the odor.
-
Liquid Waste: Quench reaction mixtures containing the thiol with an excess of bleach (sodium hypochlorite) solution in the fume hood before consolidating into a hazardous waste container. The oxidation can be slow, so allowing it to react for several hours or overnight is recommended[8].
-
Solid Waste: All contaminated disposable items (gloves, paper towels, absorbent pads) must be sealed in a plastic bag, preferably after being rinsed with a small amount of bleach solution. This bag should then be placed in the designated solid hazardous waste container[2][3].
-
Glassware Decontamination: All glassware that has come into contact with the thiol must be decontaminated immediately after use. Submerge the glassware in a dedicated bleach bath inside a fume hood and allow it to soak for at least 12-24 hours[2][8]. After soaking, the glassware can be washed using standard procedures.
References
-
University College London (UCL) Safety Services. (2020). Thiols Safety. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols. Retrieved from [Link]
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Columbia University, Research. (n.d.). SOP for Stench Chemicals. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiophene. Retrieved from [Link]
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Covestro. (n.d.). Safety Data Sheet - MULTRANOL 8120. Retrieved from [Link]
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Alfa Aesar. (2010). Thiophenol Safety Data Sheet. Retrieved from [Link]
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"2-Amino-4-(trifluoromethyl)benzenethiol" molecular structure
An In-depth Technical Guide to the Molecular Structure and Utility of 2-Amino-4-(trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, a key chemical intermediate in synthetic and medicinal chemistry. The document elucidates the molecule's core structural features, physicochemical properties, and spectroscopic signature. It further explores its synthesis, reactivity, and significant applications, particularly in the development of novel therapeutic agents. The strategic placement of the amino, thiol, and trifluoromethyl groups on the benzene ring imparts a unique combination of reactivity and metabolic stability, making it a valuable building block in modern drug discovery. Safety protocols and handling procedures are also detailed to ensure its proper use in a research environment.
Introduction: A Molecule of Strategic Importance
This compound, also known as 3-Amino-4-mercaptobenzotrifluoride, is an aromatic organofluorine compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical development. Its molecular architecture is distinguished by a benzene ring substituted with three key functional groups: an amino (-NH2), a thiol (-SH), and a trifluoromethyl (-CF3) group.
The strategic importance of this molecule stems from the synergistic effects of these substituents:
-
The amino and thiol groups are ortho-positioned, providing a reactive scaffold for the synthesis of a variety of heterocyclic systems, most notably benzothiazines.[1]
-
The trifluoromethyl group , a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[2][3] In medicinal chemistry, the incorporation of a -CF3 group is a well-established strategy to enhance a drug candidate's pharmacokinetic profile, improving bioavailability and half-life.[3][4]
This guide offers a senior application scientist's perspective on the structure, properties, and practical applications of this versatile chemical entity.
Molecular and Chemical Properties
A thorough understanding of the molecule begins with its fundamental identifiers and physicochemical characteristics.
Nomenclature and Chemical Identifiers
-
IUPAC Name : this compound[5]
-
Common Synonyms : 3-Amino-4-mercaptobenzotrifluoride, 2-Amino-4-trifluoromethylthiophenol[2]
-
CAS Number : 19406-49-6 (for the base compound), 4274-38-8 (for the hydrochloride salt)[5]
-
SMILES : C1=CC(=C(C=C1C(F)(F)F)N)S[5]
-
InChIKey : MVTRQRSNYWDWMY-UHFFFAOYSA-N[5]
Core Molecular Structure Analysis
The functionality of this compound is a direct consequence of its structure. The interplay between the electron-donating amino group and the electron-withdrawing trifluoromethyl group, mediated by the aromatic ring, dictates its reactivity.
-
The Benzene Scaffold : Provides a rigid framework for the functional groups, influencing their spatial orientation and electronic communication.
-
The Thiol Group (-SH) : A potent nucleophile and a handle for forming sulfur-containing heterocycles or for conjugation in biopharmaceutical applications. Its acidity (pKa ≈ 7.18) allows it to be readily deprotonated under basic conditions, forming a thiolate anion, which is an even stronger nucleophile.[6]
-
The Amino Group (-NH2) : Acts as a nucleophile and a base. Its position ortho to the thiol group is critical for intramolecular cyclization reactions used in the synthesis of benzothiazines.
-
The Trifluoromethyl Group (-CF3) : As a strong electron-withdrawing group, it lowers the electron density of the aromatic ring, influencing the reactivity of the amino and thiol groups. It also significantly increases the molecule's lipophilicity (XLogP3: 2.6), a key factor for membrane permeability in drug candidates.[3][5][6]
Caption: Diagram 2: Synthesis of 6-Trifluoromethyl-4H-1,4-Benzothiazines.
Reactivity Insights: The nucleophilic character of both the thiol and amino groups allows for a wide range of reactions. The choice of reaction conditions (e.g., pH) can selectively favor reactions at one site over the other.
Caption: Diagram 3: Key Reactivity Sites.
Safety and Handling
As with any laboratory chemical, proper handling of this compound and its salts is paramount. The hydrochloride salt is classified as a hazardous substance.
Hazard Identification (HCl Salt):
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled. [7][8]* Skin Corrosion/Irritation : Causes severe skin burns and eye damage. [7][8]* Target Organ Toxicity : May cause damage to organs (respiratory system) through prolonged or repeated exposure. [7]* Environmental Hazard : Very toxic to aquatic life. [7][8] Recommended Handling Protocol:
-
Engineering Controls : Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles. 3. Handling : Avoid generating dust. Keep containers tightly sealed when not in use. Avoid contact with skin, eyes, and clothing. [7][8]4. Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials. [8]5. Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system. [8]
Conclusion
This compound is a strategically designed molecule whose value lies in the unique interplay of its functional groups. The ortho-amino/thiol arrangement serves as a powerful synthon for building complex heterocyclic structures, while the trifluoromethyl group provides a proven method for enhancing the pharmacokinetic properties essential for modern drug design. Its well-defined structure, predictable reactivity, and clear spectroscopic markers make it a reliable and valuable tool for researchers in synthetic chemistry and drug development. Adherence to strict safety protocols is essential when handling this potent and versatile compound.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Joshi, K. C., Pathak, V. N., & Gupta, R. (1986). Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. Journal of Fluorine Chemistry, 32(3), 289-296. (Please note: The direct URL is not available from the search results, but the citation provides the necessary information to locate the article through academic search engines).
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Spectroscopic Data of 2-Amino-4-(trifluoromethyl)benzenethiol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic signature of 2-Amino-4-(trifluoromethyl)benzenethiol, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this molecule. The guide will delve into the theoretical underpinnings and practical application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy in elucidating the structure of this compound.
Molecular Structure and Overview
This compound, with the molecular formula C₇H₆F₃NS, is an aromatic compound containing three key functional groups: an amino group (-NH₂), a thiol group (-SH), and a trifluoromethyl group (-CF₃) attached to a benzene ring. The relative positions of these substituents dictate the molecule's electronic properties and, consequently, its spectroscopic behavior. Understanding this structure is fundamental to interpreting the data that follows.
Caption: 2D structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, Electron Ionization (EI) is a common method, which involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The acquisition of a mass spectrum for a volatile compound like this compound is typically performed using a GC-MS system.
Caption: Workflow for GC-MS analysis.
Data Summary
Experimental data obtained from the NIST Mass Spectrometry Data Center indicates the following significant peaks in the EI mass spectrum.[1]
| Mass-to-Charge Ratio (m/z) | Proposed Assignment | Relative Intensity |
| 193 | Molecular Ion [M]⁺ | High |
| 192 | [M-H]⁺ | Moderate |
| 173 | [M-HF]⁺ or [M-H-F]⁺ | Moderate |
Interpretation of the Mass Spectrum
The mass spectrum of this compound provides clear evidence for its molecular weight and the presence of key functional groups.
-
Molecular Ion Peak (m/z 193): The peak at m/z 193 corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound (193.19 g/mol ).[1]
-
[M-H]⁺ Peak (m/z 192): The loss of a single hydrogen atom, likely from the thiol or amino group, results in the peak at m/z 192.[1] This is a common fragmentation pathway for such compounds.
-
[M-HF]⁺ Peak (m/z 173): The peak at m/z 173 suggests the loss of hydrogen fluoride (HF). This can occur through a rearrangement process involving the trifluoromethyl group and a nearby hydrogen atom, likely from the amino group. Alternatively, it could represent the loss of a fluorine radical followed by a hydrogen radical.[1]
Caption: Proposed EI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Experimental Protocol: FTIR Spectroscopy (KBr Wafer)
The IR spectrum for this compound is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) wafer.[1]
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) to a fine powder.
-
Pressing the Wafer: The powder is then compressed in a die under high pressure to form a thin, transparent wafer.
-
Data Acquisition: The KBr wafer is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
Predicted IR Absorption Bands
While an experimental spectrum is available on SpectraBase, the following table outlines the expected characteristic absorption bands based on the molecule's functional groups.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 2600 - 2550 | S-H stretch | Thiol (-SH) |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1620 - 1450 | C=C stretch | Aromatic Ring |
| 1350 - 1150 | C-N stretch | Aromatic Amine |
| 1300 - 1100 | C-F stretch (strong) | Trifluoromethyl (-CF₃) |
| 900 - 670 | C-H bend (out-of-plane) | Aromatic Ring |
Interpretation of the IR Spectrum
The IR spectrum is dominated by features that confirm the presence of the amine, thiol, and trifluoromethyl groups on the aromatic ring.
-
N-H and S-H Stretching Region: The presence of two distinct bands in the 3450-3250 cm⁻¹ region would be characteristic of the asymmetric and symmetric N-H stretches of the primary amine. A weaker, sharp band around 2550 cm⁻¹ is the hallmark of the S-H stretch.
-
C-F Stretching Region: A series of very strong and broad absorption bands between 1300 and 1100 cm⁻¹ is expected, which is highly characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
Aromatic Region: Bands corresponding to the C=C stretching of the benzene ring will appear in the 1620-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern on the ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Note: The following data is predictive, based on established principles of NMR spectroscopy, as experimental data was not publicly available in the initial search. Experimental spectra are noted to be available on SpectraBase.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H, ¹³C, and ¹⁹F spectra are acquired.
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~ 7.3 | d | ~ 8 | H-6 |
| ¹H | ~ 6.8 | dd | ~ 8, ~ 2 | H-5 |
| ¹H | ~ 6.7 | d | ~ 2 | H-3 |
| ¹H | ~ 4.0 - 5.0 | br s | - | -NH₂ |
| ¹H | ~ 3.5 - 4.5 | br s | - | -SH |
| ¹³C | ~ 145 | s | - | C-2 |
| ¹³C | ~ 130 | q | ~ 3-5 | C-5 |
| ¹³C | ~ 128 | q | ~ 30-35 | C-4 |
| ¹³C | ~ 125 | q | ~ 270-275 | -CF₃ |
| ¹³C | ~ 118 | s | - | C-6 |
| ¹³C | ~ 115 | s | - | C-1 |
| ¹³C | ~ 112 | q | ~ 3-5 | C-3 |
| ¹⁹F | ~ -60 to -65 | s | - | -CF₃ |
Interpretation of the NMR Spectra
-
¹H NMR: The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. The electron-donating amino and thiol groups will shift the ortho and para protons upfield, while the electron-withdrawing trifluoromethyl group will shift its ortho protons downfield. The protons of the -NH₂ and -SH groups are expected to be broad singlets and their chemical shifts can be highly dependent on solvent and concentration.
-
¹³C NMR: The spectrum will show six signals for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The other aromatic carbons near the -CF₃ group will also show smaller quartet splittings.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be the simplest, showing a single, sharp peak for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift is characteristic of an aromatic -CF₃ group.
Conclusion
The spectroscopic data for this compound provides a comprehensive and self-validating picture of its molecular structure. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation pathways involving the loss of H and HF. Infrared spectroscopy identifies the key functional groups: the N-H and S-H stretches, and the very strong C-F vibrations. Finally, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) would provide the detailed connectivity and electronic environment of each atom in the molecule. Together, these techniques offer an unambiguous characterization of this important chemical building block.
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"2-Amino-4-(trifluoromethyl)benzenethiol" as a building block in organic synthesis
An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzenethiol as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within the arsenal of fluorinated synthons, this compound has emerged as a uniquely versatile building block. Its dual functionality, comprising a nucleophilic thiol and a reactive amine on a benzene ring activated by a potent trifluoromethyl group, provides a gateway to a diverse range of high-value heterocyclic structures. This guide delves into the core reactivity, strategic applications, and field-proven methodologies for employing this reagent, with a focus on constructing medicinally relevant benzothiazole and phenothiazine cores.
Core Reactivity and Physicochemical Profile
This compound, often handled as its more stable hydrochloride salt (CAS 4274-38-8), is a compound whose synthetic utility is dictated by the interplay of its distinct functional groups.[1][2][3][4][5] Understanding this interplay is critical for designing selective and high-yielding transformations.
-
The Thiol Group (-SH): This is the primary nucleophilic center of the molecule. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group para to the thiol increases its acidity compared to non-fluorinated analogs. This enhances its ability to form the highly nucleophilic thiolate anion under basic conditions, making it exceptionally reactive towards electrophiles in S-alkylation, S-arylation, and cyclization reactions.
-
The Amino Group (-NH₂): Positioned ortho to the thiol, the primary amine is a key handle for cyclization reactions. Its basicity and nucleophilicity are attenuated by the -CF₃ group, a factor that can be exploited to achieve selective reactions. It readily participates in condensation reactions with carbonyl compounds to form imines, a crucial step in the synthesis of various heterocycles.
-
The Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group is the molecule's key modulator.[1] It influences the electronic landscape of the entire aromatic ring, impacting the pKa of both the thiol and the amine. Furthermore, its lipophilicity and ability to form favorable interactions with biological targets make it a highly desirable feature in drug candidates.[1]
The strategic positioning of these three groups allows for a "one-pot" or sequential construction of complex fused ring systems, where the differential reactivity of the thiol and amine can be precisely controlled by the reaction conditions.
Key Synthetic Application: Construction of Benzothiazoles
Benzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[6] this compound is an ideal precursor for 6-(trifluoromethyl)benzothiazole derivatives. The most direct and widely used method is the condensation and subsequent oxidative cyclization with aldehydes.[7]
Workflow: Synthesis of 2-Aryl-6-(trifluoromethyl)benzothiazoles
The reaction proceeds through the initial formation of a Schiff base (imine) between the amino group and an aldehyde, followed by an intramolecular nucleophilic attack of the thiol onto the imine carbon, and finally, an oxidation step to yield the aromatic benzothiazole ring.
Caption: General workflow for the synthesis of 2-aryl-6-(trifluoromethyl)benzothiazoles.
Field-Proven Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)benzothiazole
This protocol is a representative example of the condensation-cyclization strategy.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) and benzaldehyde (1.05 eq.) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Expert Insight: DMSO often serves as both the solvent and a mild oxidant at elevated temperatures, simplifying the reaction setup. Using a slight excess of the aldehyde can help drive the initial condensation to completion.
-
-
Reaction Execution: Heat the mixture to 80-120 °C. The optimal temperature depends on the chosen solvent and the reactivity of the aldehyde. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[6][8]
-
Trustworthiness: Self-validation is achieved by monitoring the disappearance of the starting materials and the appearance of the product spot/peak. A co-spotted TLC plate (starting material, co-spot, reaction mixture) is essential for accurate tracking.
-
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. If using a solvent like ethanol, the product may precipitate upon cooling. If using DMSO, pour the mixture into a beaker of ice-cold water to induce precipitation.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent (e.g., hexane) to remove unreacted aldehyde. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-phenyl-6-(trifluoromethyl)benzothiazole.
Table 1: Common Catalysts and Oxidants for Benzothiazole Synthesis
| Catalyst / System | Role & Rationale | Typical Yields | Reference |
| Acid Catalysts (e.g., Urea Nitrate) | Promotes the initial condensation step (imine formation). Green and inexpensive. | 84-90% | [6] |
| Metal-based Catalysts (e.g., VOSO₄) | Lewis acids that can facilitate both condensation and oxidation. Mild conditions. | 87-92% | [6] |
| CO₂-Alcohol System | Forms in situ alkyl carbonic acid, a green protonic acid catalyst. | Moderate to High | [7] |
| Microwave Irradiation | Accelerates the reaction, often leading to shorter reaction times and higher yields. | 88-95% | [6] |
| DMSO as Oxidant | At high temperatures, DMSO can act as the oxidant, simplifying the procedure. | Varies |
Key Synthetic Application: Synthesis of Phenothiazines
Phenothiazines are a critical class of tricyclic heterocycles, with derivatives forming the basis of many antipsychotic and antihistaminic drugs.[9] Synthesizing phenothiazines often involves forming a diaryl sulfide or amine, followed by a cyclization step. This compound provides a direct entry to novel, fluorinated phenothiazine analogs. A common strategy involves the reaction with substituted cyclohexanones.[10][11]
Conceptual Pathway: Transition-Metal-Free Phenothiazine Synthesis
This modern approach avoids heavy metal catalysts, relying on an aerobic oxidation to construct the tricyclic core from readily available starting materials.
Caption: A streamlined workflow for phenothiazine synthesis from 2-aminobenzenethiols.
-
Causality of the Workflow: The reaction is initiated by the condensation of the amine with the cyclohexanone. This is followed by a series of intramolecular rearrangements and additions. The final, crucial step is an aerobic oxidation, where molecular oxygen acts as a green and inexpensive terminal oxidant to aromatize the system, forming the stable phenothiazine core.[10][11] This transition-metal-free approach is highly desirable for pharmaceutical synthesis to avoid metal contamination in the final product.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its predictable yet versatile reactivity allows for the efficient construction of complex, fluorinated heterocycles that are of high interest to the pharmaceutical and materials science industries. The continued development of novel, greener catalytic systems for its transformation will further enhance its utility.[8][12] As the demand for sophisticated fluorinated molecules grows, the importance of this building block is set to increase, solidifying its place as an indispensable component in the synthetic chemist's toolbox.
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]
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Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Taylor & Francis Online. Available at: [Link]
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Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Taylor & Francis Online. Available at: [Link]
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]
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Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. ResearchGate. Available at: [Link]
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Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. Semantic Scholar. Available at: [Link]
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Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. Royal Society of Chemistry. Available at: [Link]
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Phenothiazine. Wikipedia. Available at: [Link]
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Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. Semantic Scholar. Available at: [Link]
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Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. ResearchGate. Available at: [Link]
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The Chemistry of Phenothiazine. ACS Publications. Available at: [Link]
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The Strategic deployment of 2-Amino-4-(trifluoromethyl)benzenethiol in Modern Drug Discovery: A Technical Guide
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance the pharmacological properties of drug candidates. The trifluoromethyl group (CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule. This guide delves into the multifaceted applications of a key building block, 2-Amino-4-(trifluoromethyl)benzenethiol , in the design and synthesis of novel therapeutic agents. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core attributes of this compound and its pivotal role in the generation of potent and selective drug candidates, with a particular focus on oncology.
Physicochemical and Pharmacokinetic Significance of the this compound Scaffold
This compound is an aromatic compound distinguished by the presence of three key functional groups: an amino group (-NH2), a thiol group (-SH), and a trifluoromethyl group (-CF3) arranged on a benzene ring. This unique combination of functionalities makes it a highly versatile precursor in organic synthesis and drug discovery.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | CAS Number |
| Molecular Formula | C7H6F3NS | 19406-49-6 (free base) |
| Molecular Weight | 193.19 g/mol | 4274-38-8 (HCl salt) |
| Appearance | Off-white to yellow powder | |
| Melting Point | 196-198 °C (HCl salt)[2] |
The trifluoromethyl group is a critical contributor to the molecule's utility in drug design. Its strong electron-withdrawing nature can significantly influence the pKa of the neighboring amino group, affecting its reactivity and interaction with biological targets. Furthermore, the CF3 group enhances the metabolic stability of derivatives by blocking potential sites of oxidative metabolism.[3] This increased stability often translates to a longer biological half-life and improved pharmacokinetic profile of the final drug compound. The lipophilicity imparted by the trifluoromethyl group can also enhance a molecule's ability to cross cellular membranes, a crucial factor for reaching intracellular targets.[1]
The amino and thiol groups serve as versatile synthetic handles, enabling the construction of a diverse array of heterocyclic systems. The nucleophilic character of both the amine and the thiol allows for a range of chemical transformations, including condensation, cyclization, and substitution reactions. This dual reactivity is the cornerstone of its application in building complex molecular architectures with therapeutic potential.
Application in the Synthesis of Bioactive Heterocycles
The primary application of this compound in drug discovery lies in its use as a precursor for the synthesis of trifluoromethyl-substituted heterocyclic compounds, most notably benzothiazines and their polycyclic analogues.
Synthesis of 6-Trifluoromethyl-1,4-benzothiazines
One of the most direct applications is the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines. These compounds have been investigated for their potential as anticancer agents.[2] The synthesis typically involves the condensation and oxidative cyclization of this compound with β-dicarbonyl compounds.
Caption: General synthetic scheme for 6-Trifluoromethyl-1,4-benzothiazines.
Experimental Protocol: Synthesis of 2,4-dimethyl-6-trifluoromethyl-4H-1,4-benzothiazine
-
Reaction Setup: To a solution of this compound hydrochloride (1 mmol) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO), add a β-dicarbonyl compound, for instance, acetylacetone (1.1 mmol).
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2,4-dimethyl-6-trifluoromethyl-4H-1,4-benzothiazine.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of Quinobenzothiazinium Derivatives as Potent Anticancer Agents
A more advanced application of this compound is in the synthesis of tetracyclic quinobenzothiazinium salts. These compounds have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent activity against pancreatic cancer cell lines.
A recent study detailed the synthesis of 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][4][5]benzothiazinium chloride.[6] The synthesis involves the reaction of a substituted quinolinium salt with 4-(trifluoromethyl)aniline, which can be conceptually adapted from a reaction with this compound to form the quinobenzothiazine core. The general principle involves the formation of a C-N bond followed by an intramolecular cyclization to construct the tetracyclic system.
Caption: Conceptual pathway for the synthesis of quinobenzothiazinium salts.
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of this compound have primarily been explored for their anticancer and kinase inhibitory activities. The trifluoromethyl group plays a crucial role in modulating the biological activity of these compounds.
Anticancer Activity
The anticancer potential of quinobenzothiazinium derivatives is particularly noteworthy. For instance, 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][4][5]benzothiazinium chloride has shown impressive in vitro activity against pancreatic cancer cell lines.
Table 2: In Vitro Anticancer Activity of a Quinobenzothiazinium Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][4][5]benzothiazinium chloride | BxPC-3 (pancreatic) | 0.051 | [6] |
| Panc-1 (pancreatic) | 0.066 | [6] | |
| WI38 (normal fibroblast) | 0.36 | [6] |
The proposed mechanism of action for some quinobenzothiazinium compounds is DNA intercalation, leading to the inhibition of DNA replication and transcription in cancer cells. The planar tetracyclic structure of these molecules facilitates their insertion between the base pairs of the DNA double helix.
Kinase Inhibition
The benzothiazole scaffold, which can be synthesized from 2-aminothiophenols, is a "privileged" structure in kinase inhibitor design. The strategic placement of the trifluoromethyl group on this scaffold can enhance binding affinity and selectivity for specific kinases. While direct SAR studies on derivatives of this compound are not extensively published, general principles from related benzothiazole kinase inhibitors can be applied. For example, substitutions on the benzothiazole ring system can be tailored to target the ATP-binding pocket of various kinases. The trifluoromethyl group can contribute to favorable hydrophobic interactions within the active site.
Future Perspectives
The utility of this compound as a building block in drug discovery is far from exhausted. Future research directions could include:
-
Exploration of Diverse Heterocyclic Scaffolds: While benzothiazines have been a primary focus, the reactive handles of this compound allow for the synthesis of a wider range of heterocyclic systems with potential therapeutic applications.
-
Targeted Drug Design: The development of derivatives that specifically target key oncogenic signaling pathways, such as those involving receptor tyrosine kinases or intracellular signaling cascades.
-
Combinatorial Chemistry Approaches: The use of combinatorial chemistry to generate libraries of derivatives for high-throughput screening against a panel of cancer cell lines and kinase targets to identify novel hits.
-
Further Elucidation of SAR: Systematic modification of the benzothiazine or other heterocyclic cores derived from this compound to establish detailed structure-activity relationships and guide the optimization of lead compounds.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its unique combination of a trifluoromethyl group, an amino group, and a thiol group provides a versatile platform for the synthesis of complex heterocyclic molecules with significant therapeutic potential, particularly in the realm of oncology. The trifluoromethyl moiety imparts favorable pharmacokinetic properties, while the reactive amino and thiol groups enable the construction of diverse molecular architectures. The potent anticancer activity of quinobenzothiazinium derivatives derived from this scaffold highlights its promise in the development of next-generation cancer therapeutics. As our understanding of the molecular drivers of disease continues to grow, the rational design of novel drug candidates using versatile building blocks like this compound will remain a cornerstone of successful drug discovery programs.
References
- Gupta, R. R., & Kumar, R. (1986). Synthesis of 6-trifluoromethyl-4H-1, 4-benzothiazines as possible anticancer agents. Journal of Fluorine Chemistry, 31(1), 19-24.
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PubChem. This compound. [Link]
-
Kwiecień, H., et al. (2024). Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][4][5]benzothiazinium Chloride as Anticancer Agent. Molecules, 29(18), 4337. [Link]
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An In-depth Technical Guide to the Stability and Storage of 2-Amino-4-(trifluoromethyl)benzenethiol
This guide provides a comprehensive overview of the critical stability and storage considerations for 2-Amino-4-(trifluoromethyl)benzenethiol and its commonly available hydrochloride salt. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.
Chemical and Physical Profile
This compound, often supplied as its hydrochloride salt (CAS No: 4274-38-8), is an aromatic organosulfur compound featuring an amino group, a thiol group, and an electron-withdrawing trifluoromethyl group on a benzene ring.[1][2][3][4] This unique combination of functional groups makes it a versatile intermediate in pharmaceutical and chemical synthesis but also presents specific stability challenges.[2]
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability in derivative molecules, making it a valuable moiety in drug design.[5] However, the presence of both a nucleophilic amino group and an easily oxidizable thiol group dictates the stringent handling and storage protocols necessary to preserve its purity and reactivity.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 4274-38-8 | [1][3][4] |
| Molecular Formula | C₇H₆F₃NS · HCl | [1][3][4] |
| Molecular Weight | 229.65 g/mol | [1][3] |
| Melting Point | 196-198 °C | [1] |
| Appearance | White to off-white crystalline solid | Generic observation |
| Solubility | Enhanced water solubility due to hydrochloride salt form | [2] |
Core Stability Challenges: Degradation Pathways
The stability of this compound is primarily compromised by two chemical processes: oxidation of the thiol group and, to a lesser extent, reactions involving the amino group. The trifluoromethyl group is generally stable under normal storage conditions but can undergo hydrolysis under harsh basic conditions.[4][6]
Oxidation: The Primary Degradation Route
The thiol (-SH) group is highly susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process is often the rate-determining step in the degradation of the compound. The primary oxidation product is the corresponding disulfide, formed through a thiol-disulfide exchange mechanism. This reaction can be catalyzed by trace metals and exposure to light.
Diagram 1: Primary Oxidation Pathway
Caption: Oxidation of this compound to its disulfide dimer.
Further oxidation can lead to the formation of sulfonic acids and other highly oxidized sulfur species, which will alter the reactivity and impurity profile of the material.
Amino Group Reactivity and Color Formation
The amino group, in conjunction with the thiol, makes the aromatic ring electron-rich and susceptible to oxidative coupling reactions. Similar to aminophenols, oxidation can lead to the formation of colored impurities, such as quinone-imine type structures.[3][7][8] The appearance of a pink or purple hue in the material is a common indicator of degradation.
Diagram 2: Potential Pathway for Color Impurity Formation
Caption: A simplified proposed pathway for the formation of colored impurities.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, stringent storage and handling procedures are imperative. The primary goal is to minimize exposure to oxygen, moisture, light, and incompatible materials.
Long-Term Storage
For long-term storage, the following conditions are recommended:
Table 2: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to Room Temperature | Lower temperatures slow down the rate of oxidative degradation. Some suppliers recommend room temperature[9][10], while others suggest colder conditions (-10°C)[7]. For maximum shelf-life, -20°C is advisable. |
| Atmosphere | Inert gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, the primary driver of disulfide formation and other oxidative side reactions.[9][11] |
| Container | Tightly sealed, amber glass vial | Amber glass protects the compound from light, which can catalyze oxidation. A tight seal prevents the ingress of moisture and air.[11] |
| Moisture | Store in a dry environment | The material is noted to be moisture-sensitive.[11] Moisture can facilitate oxidative processes. |
Handling Procedures
When handling this compound, the following steps should be taken to maintain its integrity:
-
Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas.[12]
-
Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Minimize Exposure: Weigh out the required amount of material promptly and securely reseal the container, flushing with an inert gas before tightening the cap.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Avoid contact with metals that could catalyze oxidation.
Stability Testing and Purity Assessment
Regular assessment of the purity of this compound is crucial, especially for material that has been in storage for an extended period. Stability studies, as outlined in pharmaceutical guidelines, can be adapted to determine a suitable retest period.[10][13][14]
Experimental Protocol for a Basic Stability Study
This protocol outlines a basic approach to assess the stability of a batch of this compound.
-
Initial Analysis (T=0):
-
Perform a full characterization of a new batch of the compound. This should include:
-
Appearance: Note the color and physical form.
-
Purity Assay: Use High-Performance Liquid Chromatography (HPLC) with UV detection to determine the purity.
-
Identity Confirmation: Confirm the structure using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
-
-
-
Sample Aliquoting and Storage:
-
Aliquot the material into several amber glass vials under an inert atmosphere.
-
Store the vials under the recommended long-term storage conditions (e.g., -20°C, inert atmosphere) and, for accelerated studies, at elevated conditions (e.g., 40°C/75% RH).[10]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 3, 6, 12 months for long-term; 1, 3, 6 months for accelerated), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Repeat the analysis performed at T=0, paying close attention to any changes in appearance, the emergence of new impurity peaks in the HPLC chromatogram, and any changes in the NMR spectra.
-
Diagram 3: Workflow for a Basic Stability Study
Caption: A workflow diagram for conducting a stability assessment.
Analytical Methods for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and detecting the formation of the disulfide dimer and other impurities.
Table 3: Example HPLC Method Parameters
| Parameter | Example Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should effectively separate the more non-polar disulfide dimer from the polar starting material. The disulfide will have a longer retention time. Gas Chromatography (GC) can also be used, but derivatization may be necessary to improve the volatility and peak shape of the polar amino-thiol.[15]
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily threatened by the oxidative dimerization of the thiol group, a process accelerated by the presence of air, light, and moisture. Adherence to strict storage protocols, including the use of an inert atmosphere, protection from light, and low-temperature storage, is essential for maximizing its shelf-life. Regular analytical testing via HPLC is the most reliable method to ensure the purity of the material before use. By understanding the inherent reactivity of this molecule and implementing the robust storage and handling strategies outlined in this guide, researchers can ensure the quality and reliability of their starting materials, leading to more reproducible and successful experimental outcomes.
References
-
Cole-Parmer. Material Safety Data Sheet - 2-(Trifluoromethyl)benzenethiol, 95+%. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (6), 827-830. [Link]
-
University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
-
Shigeno, M., et al. (2023). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. The Journal of Organic Chemistry. [Link]
-
Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
GMP SOP. Stability testing overview for Pharmaceutical products. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
Joseph, P., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461-466. [Link]
-
Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
-
Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
-
Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. [Link]
-
Corral, I., et al. (2009). Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH. The Journal of Physical Chemistry A, 113(30), 8631-8637. [Link]
-
Wang, Y., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 37-44. [Link]
-
J. C. Fontecha-Umaña, F., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link]
-
Gopinath, M., et al. (2014). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 38(5), 2102-2112. [Link]
-
Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). [Link]
-
Chen, D., et al. (2015). Determination of thiols by gas purge microsyringe extraction coupled with chemical derivatization by high performance liquid chromatography-fluorescence detection with mass spectrometry identification. Journal of Chromatography A, 1406, 253-259. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of 6-Trifluoromethyl-4H-1,4-Benzothiazines from 2-Amino-4-(trifluoromethyl)benzenethiol
Introduction
The 4H-1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview and detailed protocols for the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines, utilizing the key starting material, 2-Amino-4-(trifluoromethyl)benzenethiol. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth technical guidance rooted in established chemical principles.
Strategic Overview: The Synthetic Rationale
The primary and most efficient method for constructing the 6-trifluoromethyl-4H-1,4-benzothiazine core from this compound involves a condensation reaction with a suitable 1,3-dicarbonyl compound, followed by an oxidative cyclization. This approach is favored due to its operational simplicity, generally good yields, and the ready availability of a wide variety of β-dicarbonyl compounds, allowing for diverse substitutions at the 2- and 3-positions of the benzothiazine ring.
The choice of this compound as the precursor directly installs the desired trifluoromethyl group at the 6-position of the final benzothiazine product. The reaction proceeds through the formation of an enaminone intermediate, which then undergoes an intramolecular cyclization and subsequent oxidation to afford the aromatic 4H-1,4-benzothiazine.
Reaction Mechanism: Condensation and Oxidative Cyclization
The reaction between this compound and a β-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), in a solvent like dimethyl sulfoxide (DMSO) is a well-established method for the synthesis of 4H-1,4-benzothiazines.[1][2][3] The mechanism can be understood in the following key steps:
-
Enamine Formation: The amino group of this compound nucleophilically attacks one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to form an enaminone intermediate.
-
Intramolecular Cyclization: The thiol group of the enaminone intermediate then attacks the remaining carbonyl group in an intramolecular fashion, leading to the formation of a dihydrobenzothiazine ring.
-
Oxidative Aromatization: The dihydrobenzothiazine intermediate is subsequently oxidized to the stable, aromatic 6-trifluoromethyl-4H-1,4-benzothiazine. In many cases, atmospheric oxygen or the solvent (like DMSO) can serve as the oxidant, especially at elevated temperatures.
Figure 1: General reaction mechanism for the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative 6-trifluoromethyl-4H-1,4-benzothiazine derivative.
Protocol 1: Synthesis of 2,3-Dimethyl-6-trifluoromethyl-4H-1,4-benzothiazine
This protocol describes the reaction of this compound with acetylacetone.
Materials and Reagents:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
Experimental Procedure:
-
Preparation of the Free Amine: In a 50 mL round-bottom flask, dissolve this compound hydrochloride (1.0 g, 4.35 mmol) in deionized water (20 mL). Slowly add a saturated solution of sodium bicarbonate until the pH of the solution is neutral to slightly basic (pH 7-8), at which point the free amine will precipitate. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free this compound.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the freshly prepared this compound (0.83 g, 4.35 mmol) and anhydrous dimethyl sulfoxide (10 mL).
-
Addition of β-Dicarbonyl: To the stirred solution, add acetylacetone (0.48 g, 4.78 mmol, 1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (100 mL). A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 2,3-Dimethyl-6-trifluoromethyl-4H-1,4-benzothiazine.
Expected Yield: 65-75%
Characterization Data (Predicted):
The following are predicted spectroscopic data based on the structure of 2,3-Dimethyl-6-trifluoromethyl-4H-1,4-benzothiazine and data from analogous compounds.[1][4]
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 7.2-7.5 (m, 3H, Ar-H), 3.4-3.6 (s, 1H, NH), 2.4 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) |
| ¹³C NMR | δ (ppm): 140-150 (Ar-C), 120-135 (Ar-C, CF₃), 115-125 (Ar-C), 20-25 (CH₃) |
| ¹⁹F NMR | δ (ppm): -60 to -65 (s, CF₃) |
| IR (KBr) | ν (cm⁻¹): 3300-3400 (N-H), 1600-1620 (C=C), 1100-1300 (C-F) |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₀F₃NS |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis of 2,3-Dimethyl-6-trifluoromethyl-4H-1,4-benzothiazine.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and frequently cited synthetic methodologies for the preparation of 4H-1,4-benzothiazines.[1][2][3] The reliability of this synthesis is underscored by the following:
-
Robust Reaction: The condensation of 2-aminobenzenethiols with β-dicarbonyls is a high-yielding and versatile reaction.
-
Predictable Regiochemistry: The use of this compound ensures the trifluoromethyl group is located at the 6-position of the final product.
-
Straightforward Purification: The product often precipitates upon addition to water, simplifying isolation. Standard recrystallization techniques are typically sufficient for purification.
-
Clear Spectroscopic Signatures: The resulting 6-trifluoromethyl-4H-1,4-benzothiazine derivatives have distinct NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry signals that allow for unambiguous characterization.
Conclusion
This application note provides a detailed and scientifically grounded guide for the synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines using this compound. By following the outlined protocols and understanding the underlying reaction mechanism, researchers can confidently and efficiently prepare these valuable compounds for further investigation in drug discovery and development programs.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Gautam, N., Ajmera, N., Gupta, S., & Gautam, D. C. (2012). Synthesis, Spectral Characterization and Biological Evaluation of 4H-1,4-Benzothiazines, Their Sulfones and Ribofuranosides. European Journal of Chemistry, 3(1), 106-111.
- Thomas, L., Gupta, A., & Gupta, V. (2003). Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. Journal of Fluorine Chemistry, 122(2), 143-147.
- IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
- Goyal, A. (2021). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. Asian Journal of Pharmaceutical and Clinical Research, 14(6), 66-69.
Sources
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Benzothiazepines
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to the Reaction of 2-Amino-4-(trifluoromethyl)benzenethiol with β-Dicarbonyl Compounds
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profile of drug candidates.[1][2] The CF3 group's unique electronic properties and steric bulk can significantly improve metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth exploration of the reaction between this compound and β-dicarbonyl compounds, a robust method for synthesizing 1,5-benzothiazepines—a class of compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and central nervous system effects.[3][4][5]
This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocols and offering insights grounded in extensive laboratory experience. The aim is to provide a self-validating framework for the synthesis and analysis of these high-value compounds.
Theoretical Framework and Mechanistic Insights
The condensation of 2-aminothiophenols with β-dicarbonyl compounds is a classic and versatile method for the synthesis of 1,5-benzothiazepines.[3][6][7] The reaction proceeds through a cascade of nucleophilic attacks and dehydrative cyclization, driven by the intrinsic reactivity of the starting materials.
The Role of the Trifluoromethyl Group
The presence of the electron-withdrawing trifluoromethyl group on the 2-aminothiophenol ring has a dual electronic effect. It enhances the acidity of the thiol proton, facilitating its deprotonation and subsequent nucleophilic attack. Conversely, it slightly deactivates the amino group, which can influence the choice of catalyst and reaction conditions. From a drug development perspective, the CF3 group is highly desirable for its ability to block metabolic pathways and improve the pharmacokinetic profile of the final compound.[1]
Reaction Mechanism: A Step-by-Step Analysis
The generally accepted mechanism involves two key stages:
-
Initial Condensation: The more nucleophilic amino group of this compound attacks one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate. This step is often catalyzed by an acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
-
Intramolecular Cyclization: The thiol group then undergoes an intramolecular Michael-type addition to the α,β-unsaturated ketone moiety of the enamine intermediate. This is followed by dehydration to yield the seven-membered 1,5-benzothiazepine ring.
The choice of β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane) allows for the introduction of various substituents on the resulting benzothiazepine ring, enabling the generation of a diverse chemical library for structure-activity relationship (SAR) studies.
Caption: Generalized reaction mechanism for the synthesis of 1,5-benzothiazepines.
Experimental Protocols: A Practical Guide
The following protocols are designed to be robust and reproducible. However, as with any chemical synthesis, optimization may be necessary depending on the specific β-dicarbonyl compound used and the desired scale of the reaction.
General Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Protocol 1: Acetic Acid Catalyzed Synthesis of 2,4-Dimethyl-8-(trifluoromethyl)-1,5-benzothiazepine
This protocol describes a straightforward and widely used method employing acetic acid as both a catalyst and a solvent.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Add glacial acetic acid (10 mL).
-
Add acetylacetone (1.1 mmol, 1.1 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water (50 mL).
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.
Protocol 2: Lewis Acid Catalyzed Synthesis under Milder Conditions
For substrates that may be sensitive to high temperatures and strong acids, a Lewis acid catalyst can be employed under milder conditions.
Materials:
-
This compound
-
β-Dicarbonyl compound of choice
-
Ytterbium(III) triflate (Yb(OTf)3) or another suitable Lewis acid
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 1.0 eq) and the β-dicarbonyl compound (1.1 mmol, 1.1 eq) in the chosen solvent (15 mL).
-
Add the Lewis acid catalyst (e.g., Yb(OTf)3, 5-10 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Upon completion, quench the reaction with water (10 mL).
-
Proceed with the extraction, washing, drying, and purification steps as described in Protocol 1.
Data Presentation and Characterization
The successful synthesis of the target compounds should be confirmed by a suite of analytical techniques. The following table provides a summary of typical reaction conditions and expected outcomes for the synthesis of various trifluoromethyl-substituted 1,5-benzothiazepines.
| β-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Acetylacetone | Acetic Acid | Acetic Acid | 4-6 | 85-95 | [7] |
| Ethyl Acetoacetate | Piperidine | Ethanol | 8-10 | 70-85 | [7] |
| Dibenzoylmethane | HCl | Ethanol | 6-8 | 80-90 | [7] |
| Chalcones | Piperidine | Methanol | 5-7 | 75-90 | [4] |
Characterization Data for 2,4-Dimethyl-8-(trifluoromethyl)-1,5-benzothiazepine:
-
¹H NMR: Expect signals for the two methyl groups, aromatic protons (showing coupling patterns consistent with the substitution), and the vinyl proton.
-
¹³C NMR: Resonances for the methyl carbons, aromatic carbons (including the CF3-substituted carbon), and the carbons of the heterocyclic ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product.
-
IR Spectroscopy: Characteristic peaks for C=N and C=C stretching vibrations.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. Key checkpoints include:
-
TLC Monitoring: A clear shift in Rf value from the starting materials to the product, with the disappearance of the starting material spots, indicates reaction completion.
-
Spectroscopic Consistency: The obtained NMR, MS, and IR data should be in full agreement with the proposed structure. Any discrepancies warrant further investigation into potential side reactions or impurities.
-
Reproducibility: The protocols should yield consistent results when repeated under the same conditions.
Conclusion and Future Directions
The reaction of this compound with β-dicarbonyl compounds is a highly effective and versatile method for the synthesis of medicinally relevant 1,5-benzothiazepines. The protocols outlined in this guide provide a solid foundation for researchers to explore this chemistry. Future work in this area could focus on the development of more sustainable and environmentally friendly catalytic systems, such as the use of heterogeneous catalysts or green solvents.[3] Furthermore, the expansion of the β-dicarbonyl substrate scope will undoubtedly lead to the discovery of novel benzothiazepine derivatives with enhanced biological activities, contributing to the advancement of drug discovery programs.[4]
References
- Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (2023). Chemical Review and Letters, 6(3), 390-402.
- Darehkordi, A. et al. (2024). Synthesis of 2-fluoromethylbenzimidazoles, 2-fluoromethyl benzothiazoles and 2-fluoromethylimidazo [4,5-b] pyridines using (Ph3P)
-
Ronse, U. et al. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. ChemistrySelect, 8(8). [Link]
-
Wang, G. et al. (2017). Enantioselective Synthesis of N-H-Free 1,5-Benzothiazepines. Chemistry, 23(3), 554-557. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). International Journal of Molecular Sciences, 26(11), 5901. [Link]
-
Catalytic Enantioselective Synthesis of Protecting-Group-Free 1,5-Benzothiazepines. (2017). Request PDF. [Link]
-
Prasad, Ch. et al. (2013). 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences, 4(3), 1098-1113. [Link]
-
Leby, T. et al. (2003). Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. Journal of Fluorine Chemistry, 122(2), 177-181. [Link]
-
Ramana, M. V. et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society, 87(10), 1109–1116. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2020). Molecules, 25(21), 5133. [Link]
-
Newer applications of 1,5-benzothiazepines and their anticonvulsant activity. (2025). Request PDF. [Link]
-
Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (2021). Heliyon, 7(9), e07925. [Link]
-
Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids. (2025). Request PDF. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Protocol for condensation reaction of "2-Amino-4-(trifluoromethyl)benzenethiol"
Application Note & Protocol Guide
Topic: Protocol for Condensation Reaction of 2-Amino-4-(trifluoromethyl)benzenethiol
Audience: Researchers, scientists, and drug development professionals.
Guide Overview: Mastering the Synthesis of Trifluoromethyl-Substituted Benzothiazoles
This document serves as an in-depth guide to the condensation reaction of this compound, a critical precursor in the synthesis of high-value heterocyclic compounds. The primary focus of this guide is the formation of the benzothiazole scaffold, a privileged structure in medicinal chemistry and materials science due to its wide range of biological activities and unique photophysical properties.[1]
As a senior application scientist, this guide moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistic understanding of the reaction, explain the causal factors behind critical protocol choices, and equip the researcher with the knowledge to troubleshoot and adapt the methodology for various synthetic targets. We will explore the reaction's core principles, detail a robust experimental protocol, and discuss key optimization strategies, all grounded in authoritative scientific literature.
Scientific Principles & Reaction Mechanism
The condensation of this compound with a carbonyl compound, most commonly an aldehyde, is the cornerstone method for synthesizing 2,6-disubstituted benzothiazoles.[2][3] The reaction proceeds through a well-established three-stage pathway: (1) formation of a Schiff base (iminothiophenol), (2) intramolecular nucleophilic attack to form a benzothiazolidine intermediate, and (3) a final oxidation step to yield the aromatic benzothiazole.[4]
The presence of the trifluoromethyl (-CF₃) group at the 4-position of the benzenethiol ring is of significant consequence. As a potent electron-withdrawing group, it influences the electron density of the entire aromatic system. This electronic effect modulates the nucleophilicity of the amino and thiol groups, which can impact reaction rates and may necessitate specific catalytic conditions to achieve high yields.
The overall transformation can be visualized as follows:
Caption: High-level experimental workflow diagram.
-
Reactant Preparation (Stoichiometry is Key):
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (e.g., 1.0 mmol).
-
Add the desired aromatic aldehyde (1.0 mmol, 1.0 equivalent).
-
Add ethanol (20 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Causality: Using a 1:1 stoichiometry is crucial for minimizing side products. Ethanol is an excellent solvent for both reactants and facilitates a homogenous reaction medium.
-
-
Catalyst and Oxidant Addition (Controlled Addition):
-
To the stirred solution, add concentrated HCl (3.0 mmol, 3.0 equivalents) dropwise.
-
Following the acid, add 35% H₂O₂ (6.0 mmol, 6.0 equivalents) dropwise using a syringe or dropping funnel. An exotherm may be observed.
-
Causality: HCl acts as an acid catalyst to promote the initial condensation and Schiff base formation. [2]H₂O₂ is the oxidizing agent required for the final, irreversible aromatization step to form the stable benzothiazole ring system. [1][5]The ratio of reactants to reagents has been optimized for high conversion.[1]
-
-
Reaction Progress (Patience and Monitoring):
-
Stir the reaction mixture vigorously at room temperature for 45-60 minutes.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC), eluting with a mixture like 9:1 Hexanes:Ethyl Acetate. Visualize under UV light. The disappearance of the starting material spots indicates completion.
-
Causality: This reaction is often rapid at room temperature, making it an efficient protocol. [1]TLC is an indispensable tool for real-time monitoring, preventing premature work-up or unnecessarily long reaction times which could lead to side-product formation.
-
-
Work-up and Isolation (Neutralization and Extraction):
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water (50 mL).
-
Slowly neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8. A precipitate of the crude product should form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Causality: Quenching in water precipitates the organic product. Neutralization is critical to remove the HCl catalyst. Extraction with an appropriate organic solvent (ethyl acetate) efficiently isolates the product from the aqueous phase.
-
-
Purification (Achieving High Purity):
-
The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
If recrystallization is insufficient, purify the product via flash column chromatography on silica gel.
-
Causality: Purification is essential to remove any unreacted starting materials or minor side products, ensuring the final compound is suitable for subsequent applications and characterization.
-
Protocol Optimization & Variations
The true power of a protocol lies in its adaptability. The conditions described above are a robust starting point, but variations in substrate or desired outcomes may require optimization.
| Parameter | Variation / Condition | Rationale & Expected Outcome | Reference |
| Catalyst | Ammonium Chloride (NH₄Cl) | A mild, green catalyst. Activates the aldehyde via hydrogen bonding. Reaction in methanol/water at RT. | |
| Amberlite IR-120 Resin | A recyclable solid acid catalyst. Often used with microwave irradiation to accelerate the reaction (5-10 min). | [1] | |
| Catalyst-Free (DMSO/Air) | DMSO acts as the solvent and, in conjunction with atmospheric oxygen, as the oxidant system. Simple and avoids metal catalysts. | [6] | |
| Solvent | Solvent-Free | Environmentally friendly ("green") approach. Reactants are heated together, often with a solid catalyst. Simplifies work-up. | |
| Water | The ultimate green solvent. Often requires a highly efficient and water-tolerant catalyst. | [1] | |
| Energy Source | Microwave Irradiation | Dramatically reduces reaction times from hours to minutes by efficient and rapid heating. | [1] |
| Ultrasound Irradiation | Provides mechanical energy to accelerate the reaction, often at room temperature. | ||
| Carbonyl Source | Ketones | Generally less reactive than aldehydes. May require higher temperatures (e.g., 140 °C) and stronger oxidizing conditions. | [1] |
| Carboxylic Acids | Requires a coupling agent or conversion to a more reactive derivative like an acyl chloride. | [3] |
Conclusion
The condensation of this compound is a versatile and powerful reaction for accessing medicinally relevant 6-(trifluoromethyl)benzothiazoles. By understanding the underlying mechanism, adhering to strict safety protocols, and leveraging the robust protocol provided, researchers can confidently synthesize a wide array of derivatives. The true expertise lies in knowing how to adapt this foundational knowledge—by intelligently selecting catalysts, solvents, and energy sources—to meet the unique challenges of each synthetic target.
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. [Link]
-
Xiao, Z., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(7), 689-696. [Link]
-
Xiao, Z., et al. (2022). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Taylor & Francis Online. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. [Link]
-
Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF. (2022). ResearchGate. [Link]
-
Gao, C., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 27(15), 4998. [Link]
Sources
Application Notes and Protocols: Synthesis of Trifluoromethyl-Substituted Phenothiazines Utilizing 2-Amino-4-(trifluoromethyl)benzenethiol
Introduction: The Strategic Incorporation of the Trifluoromethyl Group in Phenothiazine Scaffolds
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties.[1][2] The strategic modification of the phenothiazine core has been a key focus of drug development to enhance potency, selectivity, and pharmacokinetic profiles. The introduction of a trifluoromethyl (CF₃) group, in particular, has emerged as a powerful strategy in modern medicinal chemistry.[3][4]
The unique electronic properties of the CF₃ group, a strong electron-withdrawing moiety, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The carbon-fluorine bond is exceptionally strong, rendering the CF₃ group resistant to metabolic degradation and thereby increasing the drug's half-life. This guide provides a detailed technical overview of the synthesis of trifluoromethyl-substituted phenothiazines, with a specific focus on the pivotal role of 2-amino-4-(trifluoromethyl)benzenethiol as a key building block. The protocols and mechanistic discussions herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important synthetic transformation.
Synthetic Strategy: A Multi-Step Approach to 2-(Trifluoromethyl)phenothiazine
The synthesis of 2-(trifluoromethyl)phenothiazine from this compound is a multi-step process that involves the formation of a diaryl sulfide intermediate, followed by an intramolecular cyclization to construct the characteristic tricyclic phenothiazine core. The overall synthetic pathway can be conceptualized as follows:
Caption: Overall synthetic workflow for 2-(Trifluoromethyl)phenothiazine.
This synthetic route leverages a classical approach involving a Smiles-type rearrangement or a related intramolecular nucleophilic aromatic substitution for the key cyclization step. The following sections provide detailed protocols and mechanistic insights for each stage of this synthesis.
Detailed Experimental Protocols
Part 1: Preparation of the Zinc Salt of this compound
This initial step involves the reduction of a disulfide precursor to the corresponding thiol, which is isolated as its more stable zinc salt.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| bis-[2-nitro-4-(trifluoromethyl)phenyl]disulfide | 460.33 | 2.1 kg | 4.56 |
| Dioxane | 88.11 | 12.0 L | - |
| Zinc dust | 65.38 | 2.6 kg | 39.77 |
| Concentrated Hydrochloric Acid | 36.46 | 8.6 L | - |
Procedure:
-
In a suitable reaction vessel, dissolve 2.1 kg of bis-[2-nitro-4-(trifluoromethyl)phenyl]disulfide in 12.0 L of dioxane with agitation at room temperature.
-
To the resulting solution, add 2.6 kg of zinc dust.
-
Warm the mixture with agitation, and then add 8.6 L of concentrated hydrochloric acid over a period of 3 hours, maintaining the temperature between 25-40 °C.
-
After the addition is complete, continue to agitate the reaction mixture for 3-4 hours at 20-30 °C.
-
The resulting precipitate, the zinc salt of this compound, is then collected by filtration.
Causality and Insights: The use of zinc dust and hydrochloric acid is a classic method for the reduction of nitro groups and disulfides. The formation of the zinc salt of the thiol is advantageous as it enhances the stability of the otherwise easily oxidizable thiol.
Part 2: Synthesis of 2-Amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide
This step involves a nucleophilic aromatic substitution reaction to form the diaryl sulfide backbone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Wet zinc salt of this compound | - | 6.2 kg (approx. 2.01 kg dry) | ~8.75 |
| Isopropanol | 60.10 | 5.4 L + 3.2 L | - |
| Sodium Hydroxide | 40.00 | 0.405 kg | 10.13 |
| Water | 18.02 | 1.2 L | - |
| o-Nitrochlorobenzene | 157.55 | 1.41 kg | 8.95 |
Procedure:
-
Suspend 6.2 kg of the wet zinc salt of this compound in 5.4 L of isopropanol with agitation.
-
Add a solution of 0.405 kg of sodium hydroxide in 1.2 L of water in a steady stream.
-
Warm the resulting nearly clear solution to 40 °C.
-
Introduce a solution of 1.41 kg of o-nitrochlorobenzene in 3.2 L of isopropanol.
-
Heat the reaction mixture to reflux with agitation and maintain for 4 hours.
-
Upon completion, cool the reaction mixture to allow for precipitation.
-
Filter the precipitate, which is a mixture of the product and salt, and wash it with cold isopropanol.
-
Suspend the solid in water and agitate at room temperature for 30 minutes to remove inorganic salts.
-
Filter the product, wash thoroughly with water, and dry at 65 °C for 24 hours to yield the yellow solid product.
Causality and Insights: The sodium hydroxide is used to generate the more nucleophilic thiolate anion from the zinc salt. o-Nitrochlorobenzene is a suitable electrophile for this nucleophilic aromatic substitution due to the activating effect of the ortho-nitro group, which stabilizes the Meisenheimer intermediate.
Part 3: Synthesis of 2-Formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide
Protection of the amino group as a formamide is a crucial step to facilitate the subsequent cyclization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide | 314.26 | 1.86 kg | 5.92 |
| 88% Formic Acid | 46.03 | 9.3 L | - |
Procedure:
-
Suspend 1.86 kg of 2-amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide in 9.3 L of 88% formic acid at room temperature.
-
Heat the mixture with agitation for 1 hour.
-
Discontinue heating and allow the batch to cool slowly to induce precipitation.
-
Further cool the mixture to 20 °C to complete the precipitation.
-
Collect the product by filtration and wash with water until the washings are neutral.
-
Dry the product to obtain 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide.
Causality and Insights: The formylation of the amino group serves two primary purposes: it protects the amine from undesired side reactions and, more importantly, it sets the stage for the intramolecular cyclization. The formyl group can be readily removed in the final step.
Part 4: Synthesis of 2-(Trifluoromethyl)phenothiazine via Intramolecular Cyclization
This is the key ring-forming step, which proceeds via a base-catalyzed intramolecular cyclization, likely through a Smiles-type rearrangement mechanism.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide | 342.27 | 11.75 g | 0.034 |
| Anhydrous Potassium Carbonate | 138.21 | 2.24 g | 0.016 |
| N,N-Dimethylformamide (DMF) | 73.09 | 120 mL | - |
Procedure:
-
Suspend 11.75 g of 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide and 2.24 g of anhydrous potassium carbonate in 120 mL of N,N-dimethylformamide.
-
Reflux the resulting mixture for 2 hours.
-
After cooling, filter the reaction mixture.
-
Concentrate the filtrate in vacuo to obtain a syrupy residue.
-
The crude product can be further purified by distillation in vacuo or recrystallization to afford the desired 2-(trifluoromethyl)phenothiazine.
Causality and Insights: Potassium carbonate acts as the base to deprotonate the formamide nitrogen, initiating the intramolecular nucleophilic attack on the nitro-activated aromatic ring. This cyclization is characteristic of a Smiles rearrangement.[5][6] The nitro group is an excellent leaving group in this intramolecular nucleophilic aromatic substitution. The use of a polar aprotic solvent like DMF facilitates this type of reaction.
Mechanistic Discussion: The Smiles Rearrangement in Phenothiazine Synthesis
The cyclization of 2-formamido-4-(trifluoromethyl)-2'-nitrodiphenylsulfide to 2-(trifluoromethyl)phenothiazine is a classic example of an intramolecular nucleophilic aromatic substitution, often proceeding through a Smiles rearrangement.
Caption: Key steps in the Smiles rearrangement for phenothiazine synthesis.
-
Deprotonation: The base (potassium carbonate) removes the acidic proton from the formamide nitrogen, generating a potent nucleophile.
-
Intramolecular Nucleophilic Attack: The resulting anion attacks the carbon atom of the nitro-substituted ring that is bonded to the sulfur atom. The presence of the electron-withdrawing nitro group ortho to the reaction center activates the ring towards nucleophilic attack.
-
Formation of a Meisenheimer-like Intermediate: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed.
-
Ring Closure and Elimination: The intermediate collapses with the expulsion of the nitro group as a nitrite anion, leading to the formation of the stable tricyclic phenothiazine ring system.
Characterization of 2-(Trifluoromethyl)phenothiazine
The identity and purity of the synthesized 2-(trifluoromethyl)phenothiazine should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| Melting Point | 188-192 °C |
| ¹H NMR | Aromatic protons in the range of 6.8-7.5 ppm, with characteristic splitting patterns for the substituted and unsubstituted rings. The NH proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 267.27. |
Note: Specific chemical shifts and coupling constants can be found in the literature and should be used for definitive identification.[7][8]
Applications and Significance
Trifluoromethyl-substituted phenothiazines are of significant interest in drug discovery. The CF₃ group can enhance the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier, a crucial property for antipsychotic drugs. Furthermore, the electronic effects of the CF₃ group can modulate the binding affinity of the phenothiazine scaffold to its target receptors, potentially leading to increased potency and selectivity.[4] These compounds have been investigated for a range of therapeutic applications, including as antipsychotics, anti-cancer agents, and for their potential in treating neurodegenerative diseases.[1][2]
Conclusion
The synthesis of 2-(trifluoromethyl)phenothiazine using this compound as a key starting material is a robust and well-established method. This application note has provided a detailed, step-by-step protocol, along with insights into the underlying chemical principles and reaction mechanisms. A thorough understanding of these synthetic pathways and the rationale behind the use of specific reagents and conditions is essential for researchers working in the field of medicinal chemistry and drug development. The strategic incorporation of the trifluoromethyl group into the phenothiazine scaffold continues to be a valuable approach for the discovery of new and improved therapeutic agents.
References
-
Mital, R. L., & Jain, S. K. (1969). Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement. Journal of the Chemical Society C: Organic, (16), 2148. DOI: 10.1039/j39690002148. [Link]
-
Nodiff, E. A., & Hausman, M. (1964). A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement. The Journal of Organic Chemistry, 29(8), 2453–2457. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI) for: "A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprot". [Link]
-
Deng, G. J., et al. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. RSC Advances, 3(44), 21431-21434. [Link]
- Gabay, S. (Ed.). (2013).
-
Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384. [Link]
-
Truax, N. J., & O'Donnell, J. P. (2018). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2573. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Gupta, R. R., et al. (2002). Synthesis of phenothiazines via Smiles rearrangement. Heterocyclic Communications, 8(2), 169-174. [Link]
-
Jasińska, M., et al. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules, 26(17), 5242. [Link]
-
Tantillo, D. J. (n.d.). Publications. Retrieved from [Link]
-
Tzeli, D., et al. (2015). Intramolecular cyclization of β-nitroso-o-quinone methides: a theoretical endoscopy of a potentially useful innate 'reclusive' reaction. Tetrahedron, 71(3), 359-369. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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- 2. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 8. rsc.org [rsc.org]
Application Notes & Protocols: The Strategic Use of 2-Amino-4-(trifluoromethyl)benzenethiol in Modern Agrochemical Synthesis
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, binding affinity, and lipophilicity to active ingredients.[1][2] 2-Amino-4-(trifluoromethyl)benzenethiol serves as a high-value, bifunctional building block, enabling the efficient construction of complex heterocyclic scaffolds central to many commercial fungicides, herbicides, and insecticides. This guide provides an in-depth analysis of its application, focusing on the synthesis of thiazole-based fungicides. We will explore the mechanistic rationale behind key synthetic transformations and provide detailed, actionable protocols for laboratory application, aimed at researchers and chemical development professionals in the agrochemical sector.
Introduction: The Trifluoromethyl Advantage
The trifluoromethyl group is a powerful modulator of physicochemical properties in bioactive molecules. Unlike a methyl group, the CF₃ moiety is strongly electron-withdrawing and significantly more lipophilic, which can drastically alter a molecule's interaction with biological targets and its environmental fate.[2] For pesticides, this often translates to higher potency, better transport across biological membranes, and reduced susceptibility to metabolic degradation by target pests, thereby increasing efficacy and field longevity.
This compound, with its ortho-amino and thiol functionalities, offers a versatile platform for constructing a variety of agrochemical classes. The nucleophilic sulfur and the reactive amino group can be selectively addressed to build complex heterocyclic systems, most notably thiazoles and benzothiazines, which are prevalent in numerous commercial products.
Physicochemical Properties & Safety Data
Proper handling and understanding of a reagent's properties are critical for successful and safe experimentation. The data for this compound, often supplied as its hydrochloride salt for improved stability and handling, are summarized below.
| Property | Value | Source |
| CAS Number | 4274-38-8 (for HCl salt) | [Sigma-Aldrich][3][4] |
| Molecular Formula | C₇H₆F₃NS · HCl | [Sigma-Aldrich][3][4] |
| Molecular Weight | 229.65 g/mol | [Sigma-Aldrich][3][4] |
| Appearance | Off-white to light brown crystalline powder | [Generic SDS] |
| Melting Point | 196-198 °C (lit.) | [Sigma-Aldrich][3] |
| Hazard Class | Acute Toxicity 4 (Oral), Skin/Eye Irritant 2 | [Sigma-Aldrich] |
| Handling | Use in a well-ventilated fume hood. Wear appropriate PPE including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. | [Sigma-Aldrich] |
Core Synthetic Application: Thiazole-Based Fungicides
A primary application of this building block is in the synthesis of fungicides containing a thiazole ring. The Hantzsch thiazole synthesis is a classic and reliable method for constructing this heterocycle and is widely employed in industrial production.[5][6] This reaction involves the condensation of a thioamide with an α-haloketone. In the context of our starting material, the amino and thiol groups can be envisioned as precursors to a thiourea, which then undergoes cyclization.
A prominent example of a commercial fungicide whose synthesis relies on a related thiazole core is Thifluzamide.[7][8] While Thifluzamide itself is formed by coupling a pre-formed thiazole carboxylic acid with a different aniline derivative, the underlying synthetic logic for creating such thiazole intermediates often leverages principles analogous to the Hantzsch synthesis.[8][9][10]
Below is a general workflow illustrating how this compound can be utilized to generate diverse agrochemical scaffolds.
Sources
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- 3. 2-氨基-4-(三氟甲基)苯硫酚 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 8. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Preparation method of thifluzamide - Eureka | Patsnap [eureka.patsnap.com]
"2-Amino-4-(trifluoromethyl)benzenethiol" for the preparation of functional dyes
Application Note & Protocol
Topic: 2-Amino-4-(trifluoromethyl)benzenethiol: A Key Building Block for the Synthesis of Advanced Functional Dyes
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into organic molecules has become a cornerstone of modern materials science and medicinal chemistry. The CF3 group imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and profound alterations of electronic characteristics.[1] This guide details the utility of this compound, a versatile trifluoromethylated synthon, for the preparation of high-performance functional dyes. We provide a deep dive into its reactivity, a detailed protocol for the synthesis of a core phenothiazine dye scaffold, and an exploration of how the CF3 moiety directly influences the photophysical properties and ultimate application of the resulting dyes.
Introduction: The Strategic Advantage of the this compound Building Block
Functional dyes are at the heart of numerous advanced applications, from super-resolution bio-imaging and chemical sensing to optoelectronic materials. The performance of these dyes is dictated by their molecular structure. This compound is a privileged building block that offers a unique combination of reactive handles and a powerful modulating group on a single aromatic scaffold.
-
Orthogonal Reactivity: The presence of both an amino (-NH2) and a thiol (-SH) group provides two nucleophilic centers with distinct reactivity profiles, allowing for sequential and regioselective synthetic transformations.[2] This is particularly valuable in the construction of complex heterocyclic systems.
-
The Trifluoromethyl Influence: The electron-withdrawing nature of the CF3 group significantly impacts the electronic landscape of the molecule. This influence extends to the final dye, where it can be leveraged to tune absorption/emission spectra, enhance photostability, and improve fluorescence quantum yields.[3][4] Furthermore, the lipophilicity conferred by the CF3 group can improve the solubility of dyes in non-polar media and enhance their permeability across biological membranes.[1]
This application note serves as a comprehensive guide for researchers looking to exploit these features in the rational design of novel functional dyes.
Physicochemical Properties & Reactivity Profile
This compound is most commonly supplied as its hydrochloride salt to improve shelf-life and handling stability.[5][6] The free base can be generated in situ for reactions requiring the neutral form.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 4274-38-8 | [5] |
| Molecular Formula | C7H7ClF3NS | [5][6] |
| Molecular Weight | 229.65 g/mol | [5] |
| Appearance | Off-white to yellow solid | Vendor Data |
| Melting Point | 196-198 °C | |
| Purity | ≥97% |
The key to this molecule's utility lies in the differential reactivity of its nucleophilic sites. The thiol group is a soft nucleophile, readily participating in S-alkylation and S-arylation reactions, particularly transition-metal-catalyzed cross-couplings. The amino group, a harder nucleophile, is ideal for condensation reactions, amide bond formation, and cyclization steps. This allows for a modular approach to dye synthesis, where different functionalities can be introduced at either position.
Core Synthetic Pathway: Synthesis of Trifluoromethylated Phenothiazines
Phenothiazines are a critical class of heterocyclic compounds that form the core structure of many functional dyes and pharmaceuticals.[7] Their "butterfly" conformation and electron-rich nature make them excellent scaffolds for fluorescent probes. The synthesis of a 2-(trifluoromethyl)phenothiazine core is a primary application of this compound. A common and robust method involves the reaction with a substituted o-halonitrobenzene followed by reductive cyclization.
The diagram below outlines this fundamental synthetic logic.
Caption: General reaction scheme for the synthesis of a 2-(trifluoromethyl)phenothiazine core.
Detailed Protocol: Synthesis of a 2-(Trifluoromethyl)phenothiazine Derivative
This protocol describes the synthesis of the parent 2-(trifluoromethyl)phenothiazine scaffold. This core can be further functionalized (e.g., via N-alkylation) to produce a wide array of functional dyes.[8]
Materials and Reagents
-
This compound hydrochloride
-
1-Chloro-2-nitrobenzene
-
Potassium carbonate (K2CO3), anhydrous
-
Sodium hydrosulfite (Na2S2O4)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of 2-(trifluoromethyl)phenothiazine.
Step-by-Step Procedure
Part A: Synthesis of 2-Amino-4-(trifluoromethyl)-2'-nitrodiphenylsulfide
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound hydrochloride (1.0 eq), 1-chloro-2-nitrobenzene (1.05 eq), and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting thiol.
-
Heat the reaction mixture to 90 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Causality Check: The base (K2CO3) is crucial for two reasons: it neutralizes the hydrochloride salt to generate the free thiol and also acts as a scavenger for the HCl produced during the nucleophilic aromatic substitution. DMF is an excellent polar aprotic solvent for this type of SNAr reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Cool the reaction to room temperature and pour it into a beaker containing ice-water. A yellow precipitate should form.
-
Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Remove the solvent under reduced pressure to yield the crude diphenylsulfide intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part B: Reductive Cyclization to 2-(Trifluoromethyl)phenothiazine
-
Dissolve the crude diphenylsulfide intermediate from Part A in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add sodium hydrosulfite (Na2S2O4) in excess (approx. 4-5 eq) to the solution portion-wise. The reaction is exothermic.
-
Causality Check: Sodium hydrosulfite is a powerful reducing agent that reduces the nitro group to an amine. This newly formed amine then undergoes an intramolecular cyclization (Smiles rearrangement is a related mechanism) to form the central ring of the phenothiazine.[9]
-
Once the addition is complete, heat the mixture to reflux for 2-4 hours. The solution color may change significantly.
-
Cool the reaction mixture in an ice bath. The product will precipitate out of solution.
-
Collect the solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 2-(trifluoromethyl)phenothiazine as a solid.
Characterization and Expected Results
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Table 2: Representative Analytical Data for 2-(Trifluoromethyl)phenothiazine
| Analysis | Expected Result |
| ¹H NMR | Aromatic protons in the range of 6.8-7.5 ppm. A broad singlet for the N-H proton. |
| ¹⁹F NMR | A sharp singlet around -60 to -65 ppm, characteristic of a CF3 group on a benzene ring. |
| Mass Spec (EI) | Molecular ion peak (M+) corresponding to the calculated exact mass of C13H8F3NS. |
| UV-Vis (in EtOH) | Absorption maxima (λmax) around 260 nm and 310 nm, characteristic of the phenothiazine chromophore. |
| Fluorescence | Emission maximum (λem) in the UV-A or violet region, which can be shifted significantly upon N-functionalization. |
Impact of the Trifluoromethyl Group on Dye Functionality
The inclusion of the CF3 group at the 2-position of the phenothiazine scaffold is not arbitrary; it is a deliberate design choice to enhance dye performance.
-
Photostability: The high bond energy of C-F bonds makes the CF3 group exceptionally stable to chemical and photochemical degradation.[1] This can increase the operational lifetime of the dye in applications that require intense or prolonged light exposure, such as fluorescence microscopy.[10]
-
Tuning Electronic Properties: As a strong electron-withdrawing group, the CF3 group lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the phenothiazine core. This can lead to blue-shifted absorption/emission spectra relative to non-fluorinated analogs and can alter the redox potential, which is relevant for electrochromic or sensor applications.
-
Preventing Aggregation: The steric bulk of the CF3 group can help inhibit π-π stacking between dye molecules. This is critical because aggregation often leads to fluorescence quenching, reducing the performance of the dye, especially at high concentrations or in the solid state.
Applications of Derived Dyes
Dyes derived from the 2-(trifluoromethyl)phenothiazine core are versatile and can be adapted for numerous high-tech applications through further chemical modification, primarily at the nitrogen atom of the central ring.
Caption: Structure-to-application map for dyes derived from the 2-(trifluoromethyl)phenothiazine scaffold.
-
Fluorescent Probes: By N-alkylating the phenothiazine with chains containing reactive groups (e.g., carboxylic acids, N-hydroxysuccinimide esters), the dye can be covalently attached to biomolecules like proteins or antibodies for use in fluorescence microscopy and immunoassays.[11]
-
Chemical Sensors: Functionalizing the nitrogen with a specific receptor (e.g., a crown ether for ion sensing) can create a sensor where binding of the target analyte causes a detectable change in the dye's fluorescence or color.
-
Organic Electronics: The electron-rich phenothiazine core acts as a strong electron donor. When combined with electron-acceptor moieties through N-arylation, powerful donor-π-acceptor (D-π-A) dyes can be created for applications in dye-sensitized solar cells (DSSCs) or as emitters in organic light-emitting diodes (OLEDs).[8]
Safety & Handling
This compound hydrochloride is a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazard Codes: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed. Recommended storage is under an inert atmosphere.[6]
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
Casa, S., & Henary, M. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. [Link]
- Google Patents. (1969). US3426020A - Synthesis of 2-substituted phenothiazines.
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University of California, Berkeley. (n.d.). FLUORESCENT BIS-TRIFLUOROMETHYL CARBORHODAMINE COMPOUNDS. Retrieved from [Link]
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Di Micco, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 856. [Link]
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Royal Society of Chemistry. (2013). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. RSC Advances. [Link]
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Joshi, K. C., Jain, R., & Arora, S. (1991). Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. Journal of Fluorine Chemistry, 53(2), 199-207. [Link]
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Ali, F. M., et al. (2022). Synthesis of New D–π–A Phenothiazine-Based Fluorescent Dyes: Aggregation Induced Emission and Antibacterial Activity. Journal of Fluorescence, 32, 1373–1385. [Link]
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Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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Patel, Y. S., & Patel, K. C. (2016). Synthesis and characterization of some bi-functional reactive dyes and their application on various fibers. International Journal of Chemical Studies, 4(4), 178-181. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (2018). 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability. [Link]
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ResearchGate. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. [Link]
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Nakano, M., et al. (2017). Photostable and Photoswitching Fluorescent Dyes for Super-Resolution Imaging. Journal of Biological Inorganic Chemistry, 22(4), 491-501. [Link]
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PubMed. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]
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National Center for Biotechnology Information. (2017). Modern Synthetic Avenues for the Preparation of Functional Fluorophores. Angewandte Chemie International Edition, 56(8), 1970-1986. [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic and dyeing properties of disperse dyes derived from 2-amino-4-trifluoromethylbenzothiazole. Retrieved from [Link]
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Saeed, A., et al. (2019). A review on Functional Dyes on the basis of Design, Development and Hi-tech Applications. Applied Journal of Environmental Engineering Science, 5(1), 99-112. [Link]
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ACS Publications - American Chemical Society. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (2022). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Molecules, 27(15), 4994. [Link]
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Application Notes and Protocols for the Synthesis of Novel Polymers from 2-Amino-4-(trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Fluorinated Polyanilines and Polythiophenes
The strategic incorporation of fluorine atoms into polymer backbones is a proven method for enhancing material properties. The trifluoromethyl (-CF3) group, in particular, is known to impart a unique combination of characteristics, including increased thermal stability, enhanced solubility in organic solvents, lower dielectric constants, and greater resistance to chemical degradation.[1][2][3][4][5] 2-Amino-4-(trifluoromethyl)benzenethiol is a compelling monomer for the synthesis of novel polymers that merge the advantageous properties of polyanilines and polythiophenes with the benefits of fluorination. The presence of both an amine and a thiol group offers versatile routes for polymerization, leading to materials with potential applications in advanced electronics, separation membranes, and biomedical devices.[6][7]
This guide provides a comprehensive overview of the prospective synthesis, characterization, and potential applications of polymers derived from this compound. It is designed to serve as a foundational resource for researchers venturing into the development of these next-generation functional materials.
Proposed Polymerization Pathways: Oxidative Polymerization
Given the presence of both amino and thiol functional groups, oxidative polymerization stands out as a primary method for synthesizing polymers from this compound.[8][9] This approach can theoretically proceed through several pathways, leading to polymers with distinct structures and properties. The reaction can be initiated using chemical oxidants or electrochemical methods.
Mechanism of Oxidative Polymerization
The oxidative polymerization of this compound is proposed to proceed via the formation of radical cations from the monomer. These reactive intermediates can then couple in a variety of ways, potentially leading to a copolymer with both aniline and thiophene-like linkages. The trifluoromethyl group, being strongly electron-withdrawing, is expected to influence the electron density on the aromatic ring, thereby affecting the regioselectivity of the polymerization and the properties of the resulting polymer.
Caption: Proposed mechanism for the oxidative polymerization of this compound.
Experimental Protocol: Synthesis of Poly(this compound)
This protocol details a hypothetical chemical oxidative polymerization of this compound. Researchers should adapt this procedure based on experimental observations and analytical data.
Materials and Reagents
-
This compound (Monomer)
-
Ammonium persulfate ((NH4)2S2O8) (Oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Ammonium hydroxide (NH4OH), 1 M
-
Methanol
-
N-Methyl-2-pyrrolidone (NMP)
-
Deionized water
Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum oven
Synthesis Procedure
-
Monomer Solution Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, dissolve a specific amount of this compound in 100 mL of 1 M HCl. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Oxidant Solution Preparation: Separately, dissolve a stoichiometric equivalent of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution to 0-5 °C.
-
Polymerization: Slowly add the chilled oxidant solution to the monomer solution dropwise over a period of 1 hour while maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction to proceed for 24 hours at the same temperature. A dark-colored precipitate should form, indicating polymerization.
-
Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the polymer powder extensively with 1 M HCl to remove any unreacted monomer and oligomers.
-
Subsequently, wash with deionized water until the filtrate is neutral.
-
To obtain the emeraldine base form of the polymer, wash the powder with 1 M ammonium hydroxide, followed by deionized water until the filtrate is neutral.
-
Finally, wash with methanol to remove any remaining impurities.
-
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 48 hours.
Caption: A step-by-step workflow for the synthesis and purification of poly(this compound).
Expected Polymer Properties and Characterization
The introduction of the trifluoromethyl group is anticipated to significantly influence the properties of the resulting polymer.
| Property | Expected Effect of -CF3 Group | Characterization Technique |
| Solubility | Enhanced solubility in common organic solvents (e.g., NMP, DMF, DMSO) due to reduced intermolecular chain packing.[5] | Solubility Tests |
| Thermal Stability | Increased thermal stability due to the high bond energy of C-F bonds.[2][4] | Thermogravimetric Analysis (TGA) |
| Optical Properties | Potential for high optical transparency and a blue-shifted absorption spectrum compared to non-fluorinated analogs.[2] | UV-Vis Spectroscopy |
| Morphology | Likely to be amorphous due to the bulky -CF3 group disrupting polymer chain packing.[1] | X-ray Diffraction (XRD) |
| Electrochemical Properties | The electron-withdrawing nature of the -CF3 group may alter the redox potentials. | Cyclic Voltammetry (CV) |
| Dielectric Constant | A lower dielectric constant is expected due to the presence of fluorine.[3] | Dielectric Spectroscopy |
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer and identify characteristic vibrational bands of the aromatic rings, C-N, C-S, and C-F bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed information about the polymer structure, including the regiochemistry of monomer linkages.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymer.
Potential Applications
The unique combination of properties expected for poly(this compound) makes it a candidate for several high-performance applications:
-
Advanced Electronics: The anticipated low dielectric constant and good thermal stability could be advantageous for interlayer insulating materials in microelectronics.[3]
-
Separation Membranes: The increased free volume imparted by the -CF3 groups may lead to enhanced gas permeability, making these polymers suitable for gas separation membranes.[1]
-
Corrosion-Resistant Coatings: The chemical inertness conferred by fluorine could result in polymers with excellent resistance to corrosive environments.[4]
-
Sensors: The conductive nature of the polymer backbone, tunable by doping, combined with the unique electronic environment created by the -CF3 group, could be exploited for chemical sensing applications.
Conclusion
The synthesis of polymers from this compound represents a promising avenue for the development of novel functional materials. The strategic incorporation of the trifluoromethyl group is expected to yield polymers with a desirable combination of thermal stability, solubility, and unique optoelectronic properties. The protocols and insights provided herein offer a solid foundation for researchers to explore the synthesis and application of this exciting new class of fluorinated polymers.
References
Sources
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- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Organometallic Complexes Featuring 2-Amino-4-(trifluoromethyl)benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of 2-Amino-4-(trifluoromethyl)benzenethiol in Modern Organometallic Chemistry
The rational design of ligands is a cornerstone of modern organometallic chemistry, enabling the fine-tuning of a metal center's electronic and steric properties for specific applications. This compound is a ligand of significant interest due to its unique combination of functional groups. The presence of a soft thiol donor, a coordinating amine group, and an electron-withdrawing trifluoromethyl group on the aromatic backbone makes it a versatile building block for constructing novel organometallic complexes.
The trifluoromethyl (-CF3) group, in particular, imparts several desirable properties to the resulting metal complexes. Its strong electron-withdrawing nature can influence the electron density at the metal center, thereby modulating its reactivity, stability, and catalytic activity.[1] Furthermore, the lipophilicity of the -CF3 group can enhance the solubility of the complexes in nonpolar solvents and potentially facilitate their transport across biological membranes, a crucial aspect for medicinal applications.[2][3]
These application notes provide a comprehensive guide for researchers venturing into the synthesis, characterization, and potential applications of organometallic complexes incorporating the this compound ligand. The protocols outlined herein are based on established principles of coordination chemistry and are intended to serve as a robust starting point for exploration and optimization.
Ligand Profile: this compound
This compound, often commercially available as its hydrochloride salt for improved stability, is a bifunctional ligand capable of coordinating to a metal center through both the thiol and amino groups.[4]
| Property | Value | Source |
| Chemical Formula | C7H6F3NS | PubChem |
| Molecular Weight | 193.19 g/mol | PubChem[5] |
| Appearance | Off-white to light yellow powder | |
| Melting Point | 196-198 °C (hydrochloride salt) | Sigma-Aldrich[4] |
| Key Functional Groups | Thiol (-SH), Amine (-NH2), Trifluoromethyl (-CF3) |
The thiol group typically acts as a soft donor, forming strong covalent bonds with soft metal ions. The amino group, a harder donor, can also participate in coordination, leading to the formation of stable chelate rings. The relative orientation of the amino and thiol groups allows for the formation of a five-membered chelate ring with a metal center, a structurally favorable arrangement in coordination chemistry.
PART 1: Synthesis of Organometallic Complexes
The synthesis of organometallic complexes with this compound generally involves the reaction of the deprotonated ligand with a suitable metal precursor. The choice of solvent, base, and reaction conditions is critical for obtaining the desired product in high yield and purity.
Protocol 1: General Synthesis of a Metal(II) Complex
This protocol describes a general method for the synthesis of a square planar or tetrahedral M(II) complex, where M = Ni(II), Pd(II), Pt(II), or Zn(II).
Rationale: The use of a base is essential to deprotonate the acidic thiol group, forming the thiolate anion which is a much stronger nucleophile and coordinating agent. The choice of a non-coordinating solvent like ethanol or methanol is common to prevent solvent competition for coordination sites on the metal. The reaction is typically performed under an inert atmosphere to prevent oxidation of the thiol.
Experimental Workflow:
Caption: General workflow for the synthesis of a metal(II) complex.
Materials:
-
This compound hydrochloride
-
Metal(II) salt (e.g., NiCl2·6H2O, PdCl2, K2PtCl4, Zn(OAc)2·2H2O)
-
Base (e.g., triethylamine, sodium ethoxide)
-
Anhydrous, degassed solvent (e.g., ethanol, methanol, acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Ligand Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound hydrochloride (2 equivalents) in the chosen solvent.
-
Add a suitable base (2.2 equivalents) dropwise to the solution to deprotonate the ligand. Stir for 15-20 minutes. A color change may be observed.
-
Metal Precursor Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
The reaction mixture may be stirred at room temperature or heated to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion of the reaction, a precipitate may form. If so, cool the mixture and collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product should be washed with a small amount of cold solvent to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane, chloroform/methanol).
PART 2: Characterization of the Organometallic Complexes
A thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.
Protocol 2: Standard Characterization Techniques
Rationale: Each technique provides a unique piece of information about the complex. NMR spectroscopy helps to elucidate the structure in solution, IR spectroscopy confirms the coordination of the ligand, mass spectrometry provides the molecular weight, and elemental analysis confirms the empirical formula.
Characterization Workflow:
Caption: A comprehensive workflow for the characterization of the synthesized complexes.
Expected Observations and Interpretations:
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Disappearance of the -SH proton signal. Shifts in the aromatic and -NH2 proton signals upon coordination. | Confirms deprotonation of the thiol and coordination to the metal center. |
| ¹⁹F NMR | A single peak for the -CF3 group, which may shift upon coordination. | Provides information about the electronic environment of the trifluoromethyl group. |
| FT-IR | Disappearance of the S-H stretching band (around 2550 cm⁻¹). Shifts in the N-H stretching and bending vibrations. Appearance of new bands in the low-frequency region corresponding to M-S and M-N vibrations. | Confirms the coordination of both the thiol and amino groups to the metal center. |
| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the complex. | Confirms the molecular weight of the synthesized complex. |
| Elemental Analysis | Experimental percentages of C, H, and N should be within ±0.4% of the calculated values for the proposed formula. | Confirms the purity and empirical formula of the complex. |
| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region (for transition metal complexes) due to d-d transitions or charge-transfer bands. | Provides information about the electronic structure of the complex. |
| Single-Crystal X-ray Diffraction | Provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and coordination geometry. |
PART 3: Potential Applications and Future Directions
Organometallic complexes of this compound are poised for exploration in several cutting-edge research areas.
Homogeneous Catalysis
The electron-withdrawing nature of the -CF3 group can render the metal center more electrophilic, potentially enhancing its catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation.[6][7][8] The presence of both a soft thiol and a harder amine donor allows for fine-tuning of the electronic properties of the catalyst.
Potential Catalytic Applications:
-
Cross-Coupling Reactions: Palladium(II) complexes could be investigated as catalysts in Suzuki, Heck, and Sonogashira coupling reactions.[9]
-
Hydrogenation: Rhodium(I) or Iridium(I) complexes could be explored for the catalytic hydrogenation of unsaturated substrates.
-
Oxidation Catalysis: Manganese, iron, or copper complexes could be screened for their activity in various oxidation reactions.
Medicinal Chemistry and Drug Development
The unique properties of organometallic compounds are increasingly being harnessed for therapeutic applications.[2][3][10] The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and cell permeability.
Potential Biological Applications:
-
Anticancer Agents: Platinum(II) or Gold(I) complexes could be synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The mechanism of action could involve DNA binding or enzyme inhibition.[3]
-
Antimicrobial Agents: Silver(I) or Zinc(II) complexes could be tested for their antimicrobial properties against a panel of bacteria and fungi.[11][12]
-
Enzyme Inhibitors: The complexes could be designed to target specific metalloenzymes implicated in disease.
Logical Pathway for Application-Oriented Research:
Caption: A logical progression for exploring the applications of the synthesized complexes.
Conclusion
This compound is a ligand with considerable potential for the development of novel organometallic complexes. Its unique electronic and structural features open avenues for exploration in catalysis, medicinal chemistry, and materials science. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers to synthesize, characterize, and investigate the properties and applications of these promising compounds. As with any research endeavor, careful optimization and thorough analysis will be key to unlocking their full potential.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88042, this compound. Retrieved from [Link]
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New Journal of Chemistry. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. Retrieved from [Link]
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University of Houston. Organometallic Complexes in Biological Applications: Synthesis, Mechanism, and In Vitro Behavior. Retrieved from [Link]
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PubChem. Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride. Retrieved from [Link]
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National Institutes of Health. Synthesis and Catalytic Activity of Amino Acids and Metallopeptides with Catalytically Active Metallocyclic Side Chains. Retrieved from [Link]
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Grantome. Organometallic Chemistry for Applications in Biomedical Sciences. Retrieved from [Link]
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PubChem. 2-Amino-4-(trifluoromethylsulfonyl)benzenethiol. Retrieved from [Link]
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Longdom Publishing. Studying the Behavior of Organometallic Compounds in Biological Systems. Retrieved from [Link]
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PubMed. Coordination and Bioorganometallic Chemistry: Exploring the Potential Applications of Metal Coordination and Organometallic Complexes in Medical and Microbiological Advancements. Retrieved from [Link]
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MDPI. Recent Advances in Organometallic Chemistry and Catalysis. Retrieved from [Link]
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Columbia University. Organometallic Catalysis. Retrieved from [Link]
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Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]
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ACS Publications. Looking Back on Happy Years in Chemistry. Retrieved from [Link]
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ResearchGate. Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases. Retrieved from [Link]
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MDPI. Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. Retrieved from [Link]
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International Journal of Science and Research Archive. Transition metal (II) complexes with 2- amino methyl benzimidazole derived schiff base. Retrieved from [Link]
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TÜBİTAK Academic Journals. Metal Complexes of Schiff Bases: Preparation, Characterization, and Biological Activity. Retrieved from [Link]
-
ResearchGate. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Retrieved from [Link]
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Application Note: Accelerated Synthesis of 6-(Trifluoromethyl)benzothiazoles
A Technical Guide to Microwave-Assisted Protocols Using 2-Amino-4-(trifluoromethyl)benzenethiol
Authored by: Gemini, Senior Application Scientist
Introduction: The Convergence of Fluorine Chemistry and Green Synthesis
Benzothiazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial and neuroprotective therapies.[1] The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into these scaffolds can dramatically enhance their metabolic stability, lipophilicity, and binding affinity, making them highly valuable in modern drug discovery. This compound stands out as a pivotal precursor for accessing these privileged 6-(trifluoromethyl)benzothiazole structures.
Traditionally, the synthesis of benzothiazoles involves condensation reactions that often require harsh conditions, long reaction times, and the use of toxic solvents, leading to significant waste and byproduct formation.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[3][4] By utilizing microwave irradiation, energy is delivered directly and efficiently to polar molecules within the reaction mixture, resulting in rapid, uniform heating.[4] This process dramatically accelerates reaction rates, often reducing multi-hour reflux procedures to mere minutes, while simultaneously improving product yields and purity.[3][5]
This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the microwave-assisted synthesis of 6-(trifluoromethyl)benzothiazoles. We present detailed, field-proven protocols for the condensation of this compound with both aromatic aldehydes and carboxylic acids, explain the mechanistic principles, and offer insights into optimizing these powerful synthetic transformations.
Mechanistic Principles: The Pathway to Benzothiazole Formation
The synthesis of 2-substituted benzothiazoles from 2-aminothiophenols is a robust and widely utilized transformation. The reaction typically proceeds through a two-stage mechanism: initial condensation followed by an intramolecular cyclization and subsequent oxidation.
-
Condensation & Schiff Base Formation: When reacting with an aldehyde, the amino group of this compound performs a nucleophilic attack on the carbonyl carbon. This is followed by dehydration to form a Schiff base intermediate.
-
Intramolecular Cyclization: The proximate thiol group then attacks the imine carbon in an intramolecular fashion, leading to the formation of a transient thiazoline ring.
-
Oxidation to Benzothiazole: The final, stable benzothiazole ring is formed upon oxidation of the thiazoline intermediate. In many microwave-assisted syntheses, atmospheric oxygen or a mild oxidant present in the reaction medium is sufficient to drive this step, especially at the elevated temperatures achieved rapidly with microwave heating.[5]
When using a carboxylic acid as the reaction partner, the initial step involves the formation of an amide intermediate, which then undergoes a similar intramolecular cyclization and dehydration to yield the final product. This pathway often requires a dehydrating agent or catalyst to proceed efficiently.[2][6]
Microwave irradiation is particularly effective for this synthesis due to the polarity of the reactants and intermediates. The efficient energy absorption leads to rapid localized superheating, which overcomes the activation energy barriers for both the initial condensation and the subsequent cyclization steps far more effectively than conventional heating methods.[7]
Figure 1: General mechanism for microwave-assisted benzothiazole synthesis.
Experimental Protocols & Workflows
The following protocols are designed for use with a dedicated monomodal microwave reactor equipped with pressure and temperature sensors.
General Experimental Workflow
The workflow for microwave-assisted synthesis is streamlined for efficiency and safety. All reactions should be performed in sealed microwave-safe glass vials with appropriate magnetic stirring.
Figure 2: Standard workflow for microwave-assisted synthesis.
Protocol 1: Synthesis from Aromatic Aldehydes
This protocol describes a rapid, catalyst-free condensation, which is highly efficient for a wide range of aromatic aldehydes.[8][9] The use of glycerol as a solvent is a green chemistry alternative, owing to its high boiling point, high dielectric constant, and biodegradability.[8]
Materials and Reagents:
-
This compound (1.0 mmol, 193 mg)
-
Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 mmol)
-
Glycerol (3 mL)
-
10 mL microwave reaction vial with magnetic stir bar
-
Ethanol
-
Deionized water
Step-by-Step Methodology:
-
Place this compound (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) into a 10 mL microwave reaction vial containing a magnetic stir bar.
-
Add 3 mL of glycerol to the vial.
-
Securely seal the vial with a crimp cap. Causality Note: Proper sealing is critical to safely reach temperatures above the solvent's atmospheric boiling point and contain any pressure generated.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 140 °C
-
Power: 200 W (dynamic power control)
-
Ramp Time: 2 minutes
-
Hold Time: 8 minutes
-
Stirring: High
-
-
Once the irradiation cycle is complete, allow the vial to cool to room temperature (typically <50 °C) using the instrument's compressed air cooling system.
-
Open the vial and add 15 mL of deionized water to the reaction mixture. This will cause the product to precipitate. Causality Note: The product is typically insoluble in the aqueous glycerol mixture, allowing for easy isolation by filtration.
-
Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold ethanol to remove residual glycerol and unreacted starting materials.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol.
Protocol 2: Synthesis from Carboxylic Acids
This method is ideal for creating 2-alkyl- or 2-aryl-substituted benzothiazoles directly from carboxylic acids. The reaction often benefits from a catalyst to facilitate the initial amide formation and subsequent dehydration. L-proline is an effective, inexpensive, and environmentally benign organocatalyst for this transformation under solvent-free conditions.[9][10]
Materials and Reagents:
-
This compound (1.0 mmol, 193 mg)
-
Carboxylic Acid (e.g., Hexanoic Acid) (1.2 mmol)
-
L-proline (0.3 mmol, 35 mg)
-
10 mL microwave reaction vial with magnetic stir bar
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Step-by-Step Methodology:
-
Add this compound (1.0 mmol), the chosen carboxylic acid (1.2 mmol), and L-proline (0.3 mmol) to a 10 mL microwave reaction vial containing a magnetic stir bar. Causality Note: No solvent is required, which aligns with green chemistry principles by minimizing waste. The reactants will form a melt under microwave heating.[9][10]
-
Securely seal the vial with a crimp cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Power: 250 W (dynamic power control)
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Stirring: High
-
-
After the reaction, cool the vial to room temperature.
-
Partition the resulting residue between ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL). Causality Note: The basic wash neutralizes the acidic L-proline catalyst and any unreacted carboxylic acid, facilitating their removal into the aqueous layer.
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product using flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure 2-substituted-6-(trifluoromethyl)benzothiazole.
Data Summary and Performance
The microwave-assisted approach provides consistently high yields in dramatically reduced timeframes compared to conventional heating methods. The protocols are robust and tolerate a wide variety of functional groups on the aldehyde or carboxylic acid partner.
| Entry | Reactant B | Method | Time (min) | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Aldehyde | 10 | 140 | 92% | Adapted from[8] |
| 2 | 4-Nitrobenzaldehyde | Aldehyde | 10 | 140 | 95% | Adapted from[8] |
| 3 | 4-(Trifluoromethyl)benzaldehyde | Aldehyde | 10 | 140 | 91% | [11] |
| 4 | Benzaldehyde | Aldehyde | 8 | 140 | 94% | Adapted from[8] |
| 5 | Benzoic Acid | Carboxylic Acid | 15 | 150 | 85% | Adapted from[9][10] |
| 6 | Hexanoic Acid | Carboxylic Acid | 15 | 150 | 88% | Adapted from[9][10] |
| 7 | Phenylacetic Acid | Carboxylic Acid | 15 | 150 | 83% | Adapted from[9][10] |
Trustworthiness and Best Practices
-
Pressure Monitoring: Always use a microwave reactor that automatically monitors and controls internal vessel pressure. If pressure exceeds the safe limit for the vessel, the system should automatically reduce power.
-
Solvent Choice: For microwave synthesis, select solvents with a high dielectric constant (e.g., DMF, NMP, ethanol, glycerol) as they absorb microwave energy efficiently. Ensure the solvent's boiling point is appropriate for the target reaction temperature.
-
Vessel and Stir Bar: Use only microwave-safe borosilicate glass vials. A common mistake is using a stir bar with a gray or black coating, which may contain carbon or ferrite impurities that can cause localized superheating or arcing. Always use pure white PTFE-coated stir bars.
-
Reaction Scale: The protocols described are optimized for a 1.0 mmol scale. When scaling up, the reaction may need to be re-optimized, as the microwave penetration depth and heating dynamics can change.
Conclusion
Microwave-assisted synthesis using this compound is an exceptionally powerful and efficient method for producing a diverse library of 6-(trifluoromethyl)benzothiazoles. By leveraging direct and rapid energy transfer, these protocols offer significant advantages in terms of reaction speed, product yield, and adherence to green chemistry principles. The methodologies presented here are robust, reproducible, and readily adaptable, providing a valuable tool for chemists in pharmaceutical and materials science research.
References
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Praveen, C., Nandakumar, A., Dheenkumar, P., Muralidharan, D., & Perumal, P. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences. [Link]
-
Yıldız, M., Kırbaç, M., & Koca, M. (2022). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências. [Link]
-
Rawal, M. K., Shrimali, K., Sahu, A., Sitha, D., Sharma, V. K., & Punjabi, P. B. (2010). Microwave Assisted Solvent Free Synthesis of Some Substituted Benzothiazoles Over Zeolite. International Journal of ChemTech Research. [Link]
-
Zhang, X. Z., Zhou, W. J., Yang, M., Wang, J. X., & Bai, L. (2012). Microwave-assisted synthesis of benzothiazole derivatives using glycerol as green solvent. Journal of Chemical Research. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Karakuş, S., & Yüksek, H. (2017). Microwave-assisted synthesis and pharmacological screening of some triazolothiadiazole derivatives. Journal of the Serbian Chemical Society. [Link]
-
Hipparagi, S. M., Majumder, U. K., Kumar, V. S., & Parikshit, B. (2007). Microwave Assisted Synthesis of 7-Substituted-6-Fluoro-Benzothiazolo-Tetrazole for Antimicrobial Studies. Oriental Journal of Chemistry. [Link]
-
Synthesis of benzothiazoles. Organic Chemistry Portal. [Link]
-
S.L. Shinde, et al. (2015). A Review on: Microwave Assisted Synthesis. International Journal in Physical & Applied Sciences. [Link]
-
Leonelli, C., & Veronesi, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences. [Link]
-
Qadir, M. A., et al. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry. [Link]
-
Karakuş, S., & Yüksek, H. (2017). Microwave-assisted synthesis and pharmacological screening of some triazolothiadiazole derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. [Link]
-
Pinto, D. C. G. A., et al. (2024). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Molecules. [Link]
-
Borse, A. U., et al. (2024). Microwave Assisted Synthesis and Biological Screening of Mannich Bases. Journal of Chemical Health Risks. [Link]
-
Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research. [Link]
-
Chen, K. J. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. [Link]
-
de la Hoz, A., et al. (2000). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules. [Link]
-
Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett. [Link]
-
Fallacara, A. L., et al. (2021). Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. ChemMedChem. [Link]
-
D'Agostino, S., et al. (2010). Effect of Microwave Radiation on Enzymatic and Chemical Peptide Bond Synthesis on Solid Phase. International Journal of Molecular Sciences. [Link]
-
Jere, D., et al. (2022). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. ChemistryOpen. [Link]
-
PIMA, S., et al. (2012). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. The Journal of Organic Chemistry. [Link]
-
Villemin, D., et al. (1996). Application of Microwave in Organic Synthesis. Dry Synthesis of 2-Arylmethylene-3(2)-naphthofuranones. Molecules. [Link]
-
Chen, K. J. (2012). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. ResearchGate. [Link]
-
Muscia, G. C., Asis, S. E., & Buldain, G. Y. (2017). Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. Medicinal Chemistry. [Link]
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Troubleshooting & Optimization
Common side reactions in synthesis with "2-Amino-4-(trifluoromethyl)benzenethiol"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-4-(trifluoromethyl)benzenethiol. This guide is designed to provide in-depth technical assistance and troubleshooting for common side reactions and challenges encountered during syntheses utilizing this versatile reagent. The unique electronic properties conferred by the trifluoromethyl group introduce specific considerations for reaction design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does the trifluoromethyl group influence their reactivity?
A1: this compound possesses two primary nucleophilic centers: the amino (-NH₂) group and the thiol (-SH) group. The trifluoromethyl (-CF₃) group at the para-position to the amino group is a strong electron-withdrawing group. This has a significant impact on the reactivity of both functional groups:
-
Amino Group (-NH₂): The electron-withdrawing nature of the -CF₃ group decreases the electron density on the benzene ring and, consequently, on the nitrogen atom of the amino group. This reduces the nucleophilicity of the amino group compared to unsubstituted 2-aminothiophenol. As a result, reactions involving the amino group, such as condensations with carbonyl compounds, may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst).
-
Thiol Group (-SH): Similarly, the electron-withdrawing -CF₃ group increases the acidity of the thiol proton, making it more likely to deprotonate. The predicted pKa of this compound is approximately 7.18[1]. While the resulting thiolate anion (S⁻) is a potent nucleophile, the initial protonation state and the overall reduced electron density of the aromatic ring can influence its reactivity in certain contexts.
Q2: What is the most common side reaction observed when working with this compound?
A2: The most prevalent side reaction is the oxidative dimerization of the thiol group to form the corresponding disulfide, bis(2-amino-4-(trifluoromethyl)phenyl) disulfide . This is a common issue with many thiophenols and is often facilitated by the presence of atmospheric oxygen, particularly under basic conditions. While the electron-withdrawing trifluoromethyl group can make the thiol less susceptible to oxidation compared to electron-rich aminothiophenols, it remains a significant concern.
Troubleshooting Guides
Issue 1: Formation of a Yellow/Orange Precipitate (Disulfide Dimer)
Symptoms:
-
Appearance of an insoluble yellow or orange solid in the reaction mixture.
-
Reduced yield of the desired product.
-
Complicated purification due to the presence of the disulfide byproduct.
Causality: The thiol group (-SH) of this compound is susceptible to oxidation, leading to the formation of a disulfide (-S-S-) bond between two molecules. This process is often catalyzed by trace metal impurities or exposure to air (O₂).
Solutions:
| Solution | Detailed Protocol |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves using degassed solvents and purging the reaction vessel with the inert gas before adding reagents. |
| Control of pH | Avoid strongly basic conditions, as the deprotonated thiolate is more readily oxidized. If a base is required, consider using a milder, non-oxidizing base and adding it slowly at a controlled temperature. |
| Use of Reducing Agents | For particularly sensitive reactions, a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be added to the reaction mixture to prevent disulfide formation or to reduce any disulfide that has formed back to the thiol. |
| Purification Strategy | If disulfide formation is unavoidable, it can often be removed by column chromatography. Alternatively, the crude product can be treated with a reducing agent post-reaction, followed by an aqueous workup to remove the water-soluble reducing agent and its byproducts before final purification. |
Diagram: Oxidation of this compound to its Disulfide Dimer
Caption: Oxidative dimerization of the starting material.
Issue 2: Incomplete Reaction or Low Yield in Condensation Reactions
Symptoms:
-
TLC analysis shows a significant amount of unreacted this compound even after prolonged reaction times.
-
The isolated yield of the desired product (e.g., a benzothiazine or phenothiazine) is low.
Causality: As mentioned in FAQ 1, the electron-withdrawing -CF₃ group reduces the nucleophilicity of the amino group. This can lead to a sluggish reaction rate in condensations with electrophiles like aldehydes, ketones, or β-diketones.
Solutions:
| Solution | Detailed Protocol |
| Increase Reaction Temperature | Gently heating the reaction mixture can provide the necessary activation energy to overcome the reduced nucleophilicity. Refluxing in a suitable solvent is a common strategy. |
| Use of a Catalyst | For condensations with carbonyl compounds, the addition of a catalytic amount of an acid (e.g., p-toluenesulfonic acid, acetic acid) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group. In some cases, a Lewis acid catalyst may also be effective. |
| Choice of Solvent | The use of a high-boiling point aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can facilitate the reaction by allowing for higher reaction temperatures and aiding in the dissolution of reactants.[2] |
| Microwave Irradiation | Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture. |
Diagram: Troubleshooting Low Yield in Condensation Reactions
Caption: Decision tree for addressing low reaction yields.
Issue 3: Formation of Multiple Unidentified Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
-
Difficulty in isolating the pure product by standard purification techniques.
Causality: In reactions aiming for the synthesis of heterocyclic systems like benzothiazines or phenothiazines, side reactions can occur if the cyclization step is not efficient. This can lead to the formation of stable intermediates or products of alternative reaction pathways. For example, in the condensation with a β-diketone, incomplete cyclization or self-condensation of the diketone can lead to a complex mixture of products.
Solutions:
| Solution | Detailed Protocol |
| Optimize Cyclization Conditions | The choice of solvent and catalyst is crucial for promoting efficient cyclization. For instance, in the synthesis of 4H-1,4-benzothiazines, DMSO can serve as both a solvent and an oxidant to facilitate the final cyclization and aromatization step.[3] |
| Control Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes lead to the formation of byproducts. |
| Stepwise Synthesis | In complex syntheses, consider a stepwise approach where the initial condensation product is isolated and characterized before proceeding with the cyclization step under optimized conditions. |
| Advanced Purification Techniques | If a mixture of products is obtained, preparative HPLC or careful column chromatography with a shallow solvent gradient may be necessary to isolate the desired compound. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Disulfide Formation in a Condensation Reaction
-
Solvent Degassing: Place the chosen reaction solvent (e.g., ethanol, DMF) in a flask and bubble nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen.
-
Reaction Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser) and flame-dry it under vacuum, then allow it to cool under a positive pressure of nitrogen or argon.
-
Reagent Addition: Add this compound and the other reactants to the flask under a stream of inert gas.
-
Reaction Execution: Stir the reaction mixture under a positive pressure of the inert gas for the duration of the reaction.
-
Work-up: Upon completion, cool the reaction mixture and proceed with the work-up and purification as usual.
Protocol 2: Synthesis of a 6-(Trifluoromethyl)-4H-1,4-benzothiazine Derivative
This protocol is adapted from the synthesis of similar structures and is provided as a general guideline.[1][3]
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 mmol) and a β-diketone or β-ketoester (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).
-
Reaction: Heat the reaction mixture at 110-120 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 4H-1,4-benzothiazine derivative.
References
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LookChem. This compound. [Link]
-
PubMed. Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. [Link]
- Google Patents. Synthesis of 2-substituted phenothiazines.
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RSC Publishing. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). [Link]
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Scribd. 321L Experimental Section For Lab WriteUPs. [Link]
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Scilit. Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents. [Link]
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PubChem. This compound. [Link]
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MDPI. Recent Developments in the Synthesis of β-Diketones. [Link]
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ACS Publications. New Synthesis of Benzothiazines and Benzoisothiazoles Containing a Sulfoximine Functional Group. [Link]
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MDPI. Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. [Link]
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ResearchGate. A Synthesis of 4H-1, 4-Benzothiazines. [Link]
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NIH. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. [Link]
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ResearchGate. Synthesis and Evaluation of Phenothiazine Derivatives. [Link]
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ResearchGate. Possible products from the cyclocondensation reaction of β‐enamino diketones with non‐symmetric 2‐methylisothiourea sulfates. [Link]
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IJCRT.org. SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. [Link]
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RSC Publishing. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. [Link]
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ResearchGate. Proposed mechanism for the bifunctionalization of β‐diketones. [Link]
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IOSRPHR. Synthesis and Evaluation of Phenothiazine Derivatives. [Link]
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ResearchGate. Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. [Link]
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NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
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MDPI. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]
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ResearchGate. Supplementary Material. [Link]
-
Freie Universität Berlin. Synthesis and Evaluation of New Reagents for Organofluorine Chemistry. [Link]
-
NIH. Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]
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How to avoid oxidation of "2-Amino-4-(trifluoromethyl)benzenethiol" during reaction
Welcome to the technical support center for "2-Amino-4-(trifluoromethyl)benzenethiol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile yet sensitive reagent. Our goal is to empower you with the knowledge to mitigate oxidative side reactions and ensure the success of your experiments.
Understanding the Challenge: The Susceptibility of this compound to Oxidation
This compound is a valuable building block in synthetic chemistry, notably in the preparation of various heterocyclic compounds such as benzothiazines.[1][2] However, its utility is intrinsically linked to the reactivity of the thiol group, which is highly susceptible to oxidation. The primary oxidative pathway involves the dimerization of two thiol molecules to form a disulfide. This not only consumes the starting material but can also complicate reaction work-ups and product purification.
The oxidation process is primarily driven by atmospheric oxygen and can be accelerated by factors such as basic pH, presence of metal ions, and exposure to light.[3] The electron-donating amino group on the aromatic ring can increase the electron density at the sulfur atom, potentially making it more prone to oxidation compared to unsubstituted benzenethiol. Conversely, the strongly electron-withdrawing trifluoromethyl group may have a stabilizing effect. Understanding and controlling these factors is paramount for successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning cloudy/forming a precipitate. What is happening?
A1: The formation of a cloudy solution or a precipitate is a strong indicator of oxidation. The disulfide dimer formed upon oxidation is often less soluble than the parent thiol, causing it to crash out of solution. This is a clear sign that your reaction or storage conditions are not sufficiently inert.
Q2: Why is this compound often supplied as a hydrochloride salt?
A2: The hydrochloride salt form enhances the stability and shelf-life of the compound.[1][4][5][6] The acidic nature of the salt protonates the amino group, which in turn helps to prevent the deprotonation of the thiol group to the more reactive thiolate anion. The thiolate anion is significantly more susceptible to oxidation.
Q3: How does pH affect the stability of this compound?
A3: The rate of thiol oxidation is highly pH-dependent. Basic conditions (high pH) will deprotonate the thiol group (-SH) to form a thiolate anion (-S⁻). This anion is a more potent nucleophile and is much more readily oxidized than the neutral thiol.[3] Therefore, maintaining a neutral or slightly acidic pH is generally advisable to minimize oxidation.
Q4: Can I use a generic antioxidant to protect my reaction?
A4: While general antioxidants like ascorbic acid (Vitamin C) can be effective in some cases, their compatibility must be assessed for your specific reaction conditions.[3] The antioxidant should not interfere with your desired transformation or be difficult to remove from the final product. For many synthetic applications, rigorous exclusion of oxygen is a more robust and cleaner approach than using additives.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield and recovery of disulfide byproduct. | Oxidation of the starting material before or during the reaction. | Implement rigorous inert atmosphere techniques (see Protocol 1). Use freshly degassed solvents. |
| Inconsistent reaction outcomes. | Variable levels of oxygen exposure between experiments. | Standardize your inert atmosphere setup and solvent degassing procedures. Ensure all glassware is properly dried. |
| Reaction fails to initiate or proceeds very slowly. | The thiol may be protonated and less nucleophilic if the reaction requires the thiolate. | If your reaction mechanism requires the thiolate anion, a carefully chosen non-oxidizing base should be used under strictly anaerobic conditions. The base should be added after the system has been made inert. |
| Formation of colored impurities. | Potential side reactions involving the amino group or oxidation beyond the disulfide stage. | Ensure the purity of your starting materials and solvents. Protect the amino group if it is not involved in the desired reaction, though this adds extra synthetic steps. |
Experimental Protocols for Minimizing Oxidation
Protocol 1: Setting up an Inert Atmosphere for Reactions
This protocol describes the setup of a reaction under a positive pressure of an inert gas (Nitrogen or Argon) to exclude atmospheric oxygen.
Materials:
-
Oven-dried glassware (reaction flask, condenser, dropping funnel, etc.)
-
Rubber septa
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Schlenk line (optional, but recommended for highly sensitive reactions)
Procedure:
-
Glassware Preparation: Flame-dry all glassware under vacuum or oven-dry at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while still warm and seal all openings with rubber septa.
-
Inerting the Flask: Insert a needle connected to the inert gas line through the septum. Insert a second needle as an outlet.
-
Purging: Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air.
-
Positive Pressure: Remove the outlet needle first, then the inlet needle. For reactions with a balloon, the balloon is filled with inert gas and attached to a needle which is then inserted through the septum. An outlet needle is briefly inserted to flush the flask.
-
Reagent Addition: Add solid this compound under a positive flow of inert gas. Liquid reagents and solvents should be added via a syringe through the septum.
Diagram of Inert Atmosphere Setup:
Caption: Decision workflow for handling the reagent.
Advanced Considerations
-
Thiol Protecting Groups: For multi-step syntheses where the thiol group is not intended to react in early steps, the use of a protecting group should be considered. Common thiol protecting groups include trityl (Trt) and acetamidomethyl (Acm). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.
-
Radical Scavengers: In reactions that may proceed through radical mechanisms, the addition of a radical scavenger could be beneficial. However, their use should be carefully evaluated as they can also interfere with desired radical reactions. Butylated hydroxytoluene (BHT) is a common example, but its compatibility must be tested.
-
Metal Scavengers: Trace metal impurities can catalyze thiol oxidation. If you suspect metal contamination from previous steps or reagents, using a metal scavenger during workup or purification might be necessary. There are various silica-bound metal scavengers available for this purpose. [7] By implementing these best practices and understanding the chemical principles behind the oxidation of this compound, you can significantly improve the reliability and success of your synthetic endeavors.
References
-
Thiol-based antioxidants. ResearchGate. Available at: [Link]
-
The role of thiols in antioxidant systems. ResearchGate. Available at: [Link]
-
Handzlik J (2023) Thiols and Sulfides Vital Role in Modern Biochemistry. Organic Chem Curr Res. 12:311. Available at: [Link]
-
1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. 2019;9(66):38659-38667. doi:10.1039/c9ra08553j. Available at: [Link]
-
Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. PMC. Available at: [Link]
-
Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. Journal of Fluorine Chemistry. 2003;121(2):161-165. doi:10.1016/S0022-1139(03)00092-7. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
The role of thiols in antioxidant systems. PMC. Available at: [Link]
-
Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. PMC. Available at: [Link]
-
Synthesis of 2‐Amino‐5‐chloro‐3‐(trifluoromethyl)benzenethiol and Conversion into 4H‐1,4‐Benzothiazines and Their Sulfones. Sci-Hub. Available at: [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. 2016;3(7):887-891. doi:10.1039/C6QO00135K. Available at: [Link]
-
Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride. PubChem. Available at: [Link]
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- 5. 2-Amino-4-(trifluoromethyl)thiophenol hydrochloride, 97% | Fisher Scientific [fishersci.ca]
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- 7. silicycle.com [silicycle.com]
Technical Support Center: Optimizing Catalyst Performance in 2-Amino-4-(trifluoromethyl)benzenethiol Condensation Reactions
Welcome to the technical support center for optimizing condensation reactions involving 2-Amino-4-(trifluoromethyl)benzenethiol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly influences the reactivity of the aminothiophenol ring, presenting unique challenges and opportunities in catalyst selection and process control.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven insights.
Question 1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the primary causes?
Answer: Low yield is a common frustration, particularly when dealing with electronically deactivated substrates. For this compound, several factors, amplified by the -CF3 group, could be at play.
-
Inadequate Catalyst Activation: The core of the issue often lies with the catalyst's inability to sufficiently activate the carbonyl partner (e.g., an aldehyde or ketone) for nucleophilic attack. The -CF3 group reduces the basicity of the amino group, making it a weaker nucleophile compared to its non-fluorinated analogue. Consequently, a more potent activation of the electrophile is required.
-
Causality: Lewis acids are typically employed to coordinate with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. If the chosen Lewis acid is too weak or is inhibited, this activation is insufficient. Hard Lewis acids like Sm(OTf)₃ are often effective as they coordinate strongly with the hard oxygen atom of the carbonyl group.[1]
-
-
Sub-Optimal Reaction Conditions: Temperature and solvent choice are critical. While some condensations proceed at room temperature, reactions involving electron-deficient aminothiophenols may require thermal energy to overcome the activation barrier.[2] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for benzothiazole synthesis.[3]
-
Oxidation of the Thiol: 2-Aminothiophenols are notoriously susceptible to oxidative dimerization, forming a disulfide byproduct.[2] This side reaction consumes your starting material, directly reducing the yield of the desired benzothiazole. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize this pathway.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low-yield condensation reactions.
Question 2: I am observing a significant amount of a disulfide side product. How can I prevent this?
Answer: The formation of bis(2-amino-4-(trifluoromethyl)phenyl) disulfide is a classic problem stemming from the oxidation of the thiol group.
-
Mechanism of Formation: The thiol (-SH) group is readily oxidized to form a disulfide (S-S) bond, particularly in the presence of atmospheric oxygen. This process can sometimes be catalyzed by trace metal impurities or basic conditions.
-
Prevention Strategies:
-
Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen. Purge your reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.[2]
-
Solvent Degassing: Use solvents that have been properly degassed via methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Use of Hydrochloride Salt: Starting with the hydrochloride salt of this compound can offer greater stability against oxidation during storage. The free base can then be generated in situ if required by the reaction conditions.
-
Controlled Addition of Oxidant: In many modern protocols, the final cyclization step from the benzothiazoline intermediate to the aromatic benzothiazole is an oxidative process. Instead of relying on adventitious air, use a controlled amount of an oxidant like hydrogen peroxide (H₂O₂), DMSO, or simply ensure the reaction is open to the air after the initial condensation and cyclization steps are complete.[4]
-
Question 3: The reaction works well with electron-rich aldehydes, but poorly with electron-deficient aldehydes. Why is this and how can I improve it?
Answer: This is an interesting and seemingly counterintuitive problem. One might expect electron-deficient aldehydes to be more electrophilic and thus more reactive.
-
The Role of the Intermediate: The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by intramolecular nucleophilic attack of the thiol. While an electron-deficient aldehyde is indeed more reactive towards the initial attack by the amino group, it also makes the resulting imine carbon even more electrophilic.
-
Rate-Limiting Step: The key is the stability and reactivity of the subsequent intermediate. With a highly electron-deficient aldehyde, the intermediate formed after the amino group attacks may be stabilized, potentially slowing down the subsequent cyclization step where the thiol attacks.
-
Catalyst Choice is Key: This is a scenario where the choice of catalyst is paramount. A strong Lewis acid catalyst, such as Samarium(III) triflate (Sm(OTf)₃), is particularly effective.[1] It activates the aldehyde for the initial attack and also facilitates the subsequent cyclization and dehydration steps. For electron-poor aldehydes, a robust catalyst ensures that the reaction is driven towards the final product. In some cases, reactions involving electron-withdrawing groups on the aldehyde have been shown to give higher yields, but this is often highly dependent on the specific catalyst system employed.[5]
Frequently Asked Questions (FAQs)
Question 1: What is the effect of the -CF3 group on the reactivity of this compound?
Answer: The trifluoromethyl group is a potent electron-withdrawing group that influences the molecule's reactivity in two primary ways through inductive effects:
-
Decreased Nucleophilicity: The -CF3 group pulls electron density away from the benzene ring. This deactivation reduces the electron density on both the nitrogen of the amino group and the sulfur of the thiol group. As a result, both heteroatoms become less nucleophilic compared to those on an unsubstituted 2-aminothiophenol. This is a primary reason why stronger activation of the carbonyl partner is often necessary. Theoretical modeling confirms that fluorinated hydrocarbyl substituents have a significant effect on the acidity (and thus the conjugate base's nucleophilicity) of thiols.[6][7]
-
Increased Acidity of Thiol: The electron-withdrawing nature of the -CF3 group stabilizes the thiolate anion (S⁻) once formed. This means the thiol group (-SH) is more acidic (has a lower pKa) than in unsubstituted 2-aminothiophenol.[8] While this makes the corresponding thiolate a weaker nucleophile, it can be advantageous in the cyclization step under certain conditions.
General Reaction Mechanism
Caption: General mechanism for Lewis acid-catalyzed condensation.
Question 2: What are the best classes of catalysts for this condensation reaction?
Answer: Given the electronically deactivated nature of the substrate, the most effective catalysts are typically those that can strongly activate the carbonyl partner.
-
Lewis Acids: This is often the most effective class. Water-tolerant lanthanide triflates, particularly Samarium(III) triflate (Sm(OTf)₃) , are excellent choices as they are highly effective, reusable, and can be used in aqueous media, which aligns with green chemistry principles.[1][9] They function by coordinating to the carbonyl oxygen, making the carbon more electrophilic.
-
Brønsted Acids: Strong acids like p-toluenesulfonic acid (p-TsOH) can be effective, but may require harsher conditions or azeotropic removal of water.
-
Heterogeneous / Supported Catalysts: Catalysts like silica-supported fluoroboric acid (HBF₄-SiO₂) offer the advantages of easy separation and recyclability.[10]
-
Oxidative Systems: For reactions where the final oxidation is a key step, systems like H₂O₂/HCl or simply using DMSO as an oxidant and solvent can be very effective.[4] Molecular iodine has also been used as a mild Lewis acid catalyst that promotes the condensation.[11]
Catalyst Selection Guide
Caption: Decision tree for selecting an appropriate catalyst system.
Data Presentation: Catalyst Performance Overview
| Catalyst Class | Representative Catalyst | Substrate Scope | Typical Conditions | Yield Range | Key Advantages | References |
| Lewis Acid | Sm(OTf)₃ | Aldehydes (Electron-deficient give better yields) | 10 mol%, EtOH/H₂O, 60 °C, 2-5h | 72-96% | Water-tolerant, reusable, mild conditions | [1] |
| Lewis Acid | Molecular Iodine | N-protected amino acids | Solvent-free, 20-25 min | 54-98% | Mild, rapid, solvent-free | [10][11] |
| Oxidative System | H₂O₂/HCl | Aromatic Aldehydes | EtOH, Room Temp, 1h | ~85-94% | Room temp, rapid, simple setup | [4] |
| Heterogeneous | HBF₄-SiO₂ | Orthoesters | Solvent-free, Room Temp, 45 min | 84-97% | Green, easily recyclable, solvent-free | [10] |
| Organocatalyst | L-proline | Aldehydes, Carboxylic Acids | Solvent-free, Microwave | Good-Moderate | Green, inexpensive, metal-free | [3] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a recommended catalytic system.
Protocol 1: Sm(OTf)₃-Catalyzed Condensation with an Aromatic Aldehyde
This protocol is adapted from established procedures for Lewis acid-catalyzed benzothiazole synthesis and is optimized for substrates like this compound.[1]
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Samarium(III) trifluoromethanesulfonate (Sm(OTf)₃) (10 mol%)
-
Ethanol (EtOH)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Thoroughly dry all glassware in an oven. Assemble the round-bottom flask with a magnetic stir bar and reflux condenser. Purge the entire apparatus with a stream of nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.0 eq), the desired aromatic aldehyde (1.0 eq), and Samarium(III) triflate (0.10 eq).
-
Solvent Addition: Add a 1:1 mixture of Ethanol:Water (e.g., 5 mL of each for a 1 mmol scale reaction). The solvent should be degassed prior to use.
-
Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-5 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the ethanol under reduced pressure. Add ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
References
-
Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). Samarium(III) Triflate as an Efficient and Reusable Catalyst for Facile Synthesis of Benzoxazoles and Benzothiazoles in Aqueous Medium. Synlett, 24(17), 2241-2244. [Link]
-
Navarrete-Vázquez, G., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences. [Link]
-
Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). Samarium(III) Triflate as an Efficient and Reusable Catalyst for Facile Synthesis of Benzoxazoles and Benzothiazoles in Aqueous Medium. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Samarium(III) triflate: A new catalyst for facile synthesis of benzothiazoles and benzoxazoles from carboxylic acids in aqueous media. Request PDF. [Link]
-
Chauhan, P., & Kumar, A. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]
-
Gorepatil, P. B., et al. (2013). Samarium(III) triflate as an efficient and reusable catalyst for facile synthesis of Benzoxazoles and Benzothiazoles in aqueous medium. ResearchGate. [Link]
-
Zhang, M., et al. (2022). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. RSC Advances. [Link]
-
Little, R. D. (2013). Oxidative Cyclization Reactions: Controlling the Course of a Radical Cation-Derived Reaction with the Use of a Second Nucleophile. Accounts of Chemical Research. [Link]
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Wang, Y., et al. (2016). Oxidative nucleophilic cyclization of 2-alkynylanilines with thiophenols under metal-free conditions. Organic & Biomolecular Chemistry. [Link]
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Heravi, M. M., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. [Link]
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Sci-Hub. (2008). ChemInform Abstract: Electrooxidative Cyclization of Benzylideneaminothiophenols to the Corresponding 2-Arylbenzothiazoles. [Link]
-
Zheng, J., et al. (2016). Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Publishing. [Link]
-
Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
Alexandrova, A. N., & Onufriev, A. (2011). Developing hybrid approaches to predict pKa values of ionizable groups. PMC. [Link]
-
Tsemperouli, M., et al. (2016). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. NIH. [Link]
-
Liu, A., et al. (2016). Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. RSC Advances. [Link]
-
Chipot, C., et al. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. PubMed. [Link]
-
Byers, J. A., et al. (2019). Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. PMC. [Link]
-
ResearchGate. (2016). Theoretical modeling of pKa's of thiol compounds in aqueous solution. [Link]
-
Byers, J. A., et al. (2018). Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis. PMC. [Link]
-
Lee, A. S.-Y., et al. (2015). L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. ResearchGate. [Link]
-
Sohtome, Y., & Maruoka, K. (2017). α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base. PMC. [Link]
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- 11. mdpi.com [mdpi.com]
Troubleshooting low yield in benzothiazole synthesis from "2-Amino-4-(trifluoromethyl)benzenethiol"
Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Amino-4-(trifluoromethyl)benzenethiol as a key starting material. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide: Addressing Low Yields and Other Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.
Question 1: I am observing very low to no formation of my desired benzothiazole product. What are the likely causes and how can I fix this?
Low or no product yield is a common frustration in organic synthesis. Several factors could be at play, ranging from the quality of your starting materials to the reaction conditions. Let's break down the potential culprits and their solutions.
Potential Cause 1: Poor Quality of this compound
The thiol group in 2-aminothiophenols is highly susceptible to oxidation, which can form a disulfide byproduct.[1] This impurity will not participate in the desired reaction, thereby reducing your potential yield. Additionally, this compound is often supplied as a hydrochloride salt, which may not be suitable for all reaction conditions without prior neutralization.[2][3][4]
Solutions:
-
Use Fresh Starting Material: Whenever possible, use a freshly opened bottle of the aminothiophenol.[1]
-
Inert Atmosphere: To prevent oxidation, handle the aminothiophenol under an inert atmosphere, such as nitrogen or argon.[1]
-
Neutralization of Hydrochloride Salt: If you are using the hydrochloride salt, it may be necessary to neutralize it with a base to liberate the free amine and thiol for reaction. This can often be done in situ by adding a slight excess of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to the reaction mixture.
Potential Cause 2: Inefficient Reaction Conditions
The choice of solvent, temperature, and catalyst can dramatically impact the success of your benzothiazole synthesis.
Solutions:
-
Solvent Selection: Common solvents for this synthesis include ethanol and dimethyl sulfoxide (DMSO).[5] In some cases, solvent-free conditions have been shown to improve yields.[5][6]
-
Temperature Optimization: The optimal reaction temperature can range from room temperature to reflux, depending on your specific substrates.[1][5] If you are seeing low conversion at room temperature, a gradual increase in temperature may be beneficial.
-
Catalyst Screening: A wide variety of catalysts can be employed for benzothiazole synthesis. For reactions with aldehydes, a combination of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol has been shown to be highly effective.[5][7][8] Other options include various metal-based catalysts or greener alternatives like zeolites.[5]
Potential Cause 3: Inefficient Cyclization and Oxidation
The final steps of the synthesis involve the cyclization to form a benzothiazoline intermediate, followed by an oxidation to the aromatic benzothiazole.[5] If the oxidation step is not efficient, the reaction can stall, leading to a low yield of the desired product.[5]
Solutions:
-
Ensure an Oxidant is Present: For many syntheses, atmospheric oxygen is a sufficient oxidant, especially if the reaction is left open to the air.[5] However, in some cases, an explicit oxidizing agent is required. Common and effective choices include hydrogen peroxide (H₂O₂) or using DMSO as both the solvent and the oxidant.[5][9][10]
Question 2: My TLC analysis shows good product formation, but my isolated yield is significantly lower. What could be happening during work-up and purification?
Challenges in isolating the final product are a frequent cause of a discrepancy between the reaction yield and the isolated yield.[5]
Potential Cause 1: Product Solubility Issues
The synthesized benzothiazole derivative may be highly soluble in the reaction solvent, making precipitation and collection difficult.[5]
Solutions:
-
Precipitation with a Non-Solvent: After the reaction is complete, try to precipitate the product by pouring the reaction mixture into a non-solvent, such as ice-cold water or hexane.[5]
-
Extraction: If the product remains in solution, an alternative work-up involving extraction with an appropriate organic solvent (e.g., ethyl acetate), followed by washing with water and brine, and finally evaporation of the solvent will be necessary.[1][5]
Potential Cause 2: Formation of Side Products Complicating Purification
A number of side reactions can occur, leading to a complex reaction mixture that makes purification challenging.[5]
Solutions:
-
Optimize Reaction Conditions: To minimize the formation of side products, revisit the optimization of your reaction conditions (temperature, catalyst, reaction time).
-
Purification Strategy: The most common methods for purifying benzothiazoles are column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.[5] If your compound is basic, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent degradation on the column.[5]
Experimental Protocols
Below are detailed, step-by-step methodologies for a general benzothiazole synthesis and a troubleshooting workflow.
Protocol 1: General Synthesis of a 2-Arylbenzothiazole using H₂O₂/HCl
This protocol is adapted from a highly efficient method for the condensation of 2-aminothiophenols with aromatic aldehydes.[7][8]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[7]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[5][7]
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[5]
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[5]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low yields in your benzothiazole synthesis.
Caption: A step-by-step workflow for troubleshooting low benzothiazole yield.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of benzothiazoles from 2-aminothiophenol and an aldehyde?
A1: The reaction typically proceeds through a nucleophilic attack of the amino group of the 2-aminothiophenol on the carbonyl carbon of the aldehyde, which forms a Schiff base intermediate. This is followed by an intramolecular cyclization where the thiol group attacks the imine carbon. The final step is an oxidation of the resulting benzothiazoline to the aromatic benzothiazole ring.[5][9]
Q2: How does the trifluoromethyl group on the 2-aminothiophenol affect the reaction?
A2: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group.[2] This will decrease the electron density on the benzene ring and can make the amino group less nucleophilic. This might necessitate slightly harsher reaction conditions (e.g., higher temperature or a more active catalyst) compared to syntheses with electron-donating groups on the aminothiophenol.
Q3: Can I use a carboxylic acid instead of an aldehyde as a reaction partner?
A3: Yes, carboxylic acids can be used to synthesize 2-substituted benzothiazoles. However, this reaction often requires a catalyst and may need more forcing conditions, such as microwave irradiation, to achieve good yields.[5][11] Yields can sometimes be lower than when using the corresponding aldehydes.[5]
Q4: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?
A4: Many modern synthetic protocols focus on environmentally benign methods. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[6] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[5]
Q5: What safety precautions should I take when working with 2-aminothiophenols?
A5: 2-aminothiophenols are known to be readily oxidized, so it is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon) if possible.[1] They are also thiols, which means they have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.
References
-
ResearchGate. Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a. Available from: [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available from: [Link]
-
Malaysian Journal of Analytical Sciences. SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Available from: [Link]
-
ResearchGate. Synthesis of benzothiazole derivatives under green conditions. Available from: [Link]
-
MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]
-
Nottingham ePrints. The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Cyclization of Benzothiazole: Review. Available from: [Link]
-
ResearchGate. Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. Available from: [Link]
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
-
National Institutes of Health (NIH). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
-
ResearchGate. Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Available from: [Link]
-
MDPI. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available from: [Link]
-
Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Available from: [Link]
-
National Institutes of Health (NIH). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available from: [Link]
-
MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]
-
ResearchGate. Proposed mechanism for the synthesis of benzothiazole derivatives via... Available from: [Link]
-
Explained.ai. Synthesis of benzothiazole: Significance and symbolism. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
Sources
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- 2. CAS 4274-38-8: Benzenethiol, 2-amino-4-(trifluoromethyl)-,… [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. CAS 4274-38-8 | this compound hydrochloride - Synblock [synblock.com]
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Technical Support Center: Navigating the Complexities of the Trifluoromethyl Group in Organic Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and overcoming the challenges associated with the trifluoromethyl (CF3) group in organic reactions. The unique electronic and steric properties of the CF3 group can profoundly influence reaction kinetics and yields, often in non-intuitive ways.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to harness the full potential of trifluoromethylated compounds in your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental impact of the trifluoromethyl group on organic reactions.
Q1: How does the trifluoromethyl group's electronic nature affect reaction kinetics?
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[3] This is primarily due to the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I). This potent electron withdrawal has several key consequences for reaction kinetics:
-
Increased Electrophilicity: The CF3 group significantly enhances the electrophilic character of adjacent functional groups.[3] For example, a carbonyl group attached to a CF3 moiety will be more susceptible to nucleophilic attack due to the increased partial positive charge on the carbonyl carbon.
-
Stabilization of Anionic Intermediates: The strong electron-withdrawing nature of the CF3 group can stabilize anionic intermediates, such as carbanions, formed during a reaction. This stabilization can lower the activation energy of steps involving these intermediates, thereby accelerating the reaction.
-
Destabilization of Cationic Intermediates: Conversely, the CF3 group destabilizes adjacent cationic intermediates, such as carbocations. Reactions proceeding through a carbocation intermediate will be significantly slower if a CF3 group is present near the cationic center.
-
Increased Acidity of Nearby Protons: The inductive effect of the CF3 group can increase the acidity of nearby C-H, N-H, or O-H bonds, making deprotonation easier and potentially altering reaction pathways.[4][5]
Q2: What are the steric effects of the trifluoromethyl group, and how do they influence reaction rates?
While the trifluoromethyl group is often considered sterically demanding, its van der Waals radius is comparable to that of an isopropyl group.[6] The steric hindrance of the CF3 group can:
-
Hinder Access to the Reaction Center: The bulkiness of the CF3 group can physically block or slow the approach of reagents to a nearby reactive site, leading to a decrease in the reaction rate. This is a critical consideration in the design of catalysts and substrates.
-
Influence Conformational Preferences: The steric bulk of the CF3 group can influence the conformational equilibrium of a molecule, favoring conformations that minimize steric strain. This can, in turn, affect the accessibility of the reactive site and the overall reaction rate.
-
Promote or Inhibit Specific Pathways: In some cases, steric hindrance can be used to control the regioselectivity or stereoselectivity of a reaction by favoring attack from a less hindered face of the molecule.
Q3: Why am I observing a lower than expected yield in my trifluoromethylation reaction?
Low yields in trifluoromethylation reactions are a common issue and can stem from several factors:
-
Reagent Instability: Many trifluoromethylating reagents are highly reactive and can be sensitive to moisture, air, or temperature.[7] Improper handling or storage can lead to decomposition of the reagent and a subsequent decrease in yield.
-
Side Reactions: The high reactivity of trifluoromethylating agents can lead to unwanted side reactions with the solvent, starting material, or even the product.[7]
-
Substrate Incompatibility: The electronic and steric properties of your substrate may not be optimal for the chosen trifluoromethylation method. For example, highly electron-rich or sterically hindered substrates can be challenging to trifluoromethylate efficiently.
-
Incorrect Reaction Conditions: Trifluoromethylation reactions often require carefully optimized conditions, including temperature, solvent, and catalyst loading. Deviations from the optimal conditions can significantly impact the yield.[8]
Q4: How does the CF3 group impact the stability of the final product?
The incorporation of a trifluoromethyl group generally enhances the metabolic and thermal stability of a molecule.[1][9] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to enzymatic cleavage and chemical degradation.[9][10] This increased stability is a key reason for the prevalence of trifluoromethylated compounds in pharmaceuticals and agrochemicals.[11][12] However, in some cases, the strong electron-withdrawing nature of the CF3 group can render other parts of the molecule more susceptible to degradation under specific conditions.[13]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common issues encountered during reactions involving trifluoromethylated compounds.
Guide 1: Slow or Stalled Reactions
Problem: Your reaction is proceeding much slower than expected or has stalled completely.
Diagnostic Workflow:
Workflow for diagnosing slow or stalled reactions.
Troubleshooting Steps & Explanations:
-
Verify Reagent and Catalyst Integrity:
-
Action: Confirm the purity and concentration of your reagents and the activity of your catalyst. Many trifluoromethylating reagents are sensitive to degradation.[7]
-
Rationale: An inactive or degraded reagent/catalyst is a common cause of slow or failed reactions. For example, moisture can deactivate many organometallic catalysts and trifluoromethylating agents.
-
-
Increase Reaction Temperature:
-
Action: Incrementally increase the reaction temperature while monitoring for product formation and decomposition.
-
Rationale: Higher temperatures can overcome the activation energy barrier, especially if steric hindrance from the CF3 group is a factor.[14] However, be cautious as excessive heat can lead to decomposition.
-
-
Solvent Screening:
-
Action: Experiment with different solvents of varying polarity and coordinating ability.
-
Rationale: The solvent can significantly influence reaction kinetics by affecting the solubility of reagents, stabilizing transition states, and coordinating with catalysts. A change in solvent might be necessary to facilitate the desired transformation.
-
-
Increase Reagent or Catalyst Loading:
-
Action: Cautiously increase the stoichiometry of the limiting reagent or the loading of the catalyst.
-
Rationale: If the reaction is limited by the concentration of a particular species, increasing its amount can accelerate the rate. However, this may also increase the rate of side reactions.
-
Guide 2: Low Product Yield
Problem: The desired product is formed, but the yield is significantly lower than anticipated.
Diagnostic Workflow:
Workflow for troubleshooting low product yield.
Troubleshooting Steps & Explanations:
-
Identify and Characterize Byproducts:
-
Action: Use analytical techniques such as NMR, LC-MS, and GC-MS to identify the structures of any major byproducts.
-
Rationale: Understanding the nature of the byproducts provides crucial clues about the competing reaction pathways. For example, the formation of defluorinated products could indicate a specific degradation pathway.[15]
-
-
Modify Reaction Conditions to Minimize Side Reactions:
-
Action: Based on the identified byproducts, adjust the reaction conditions. This may involve lowering the temperature, using a more selective reagent, or adding a scavenger to remove reactive intermediates.
-
Rationale: Side reactions often have different activation energies and dependencies on reaction parameters than the desired reaction. For instance, radical reactions can sometimes be suppressed by the addition of a radical scavenger.[16]
-
-
Optimize Workup and Purification Procedures:
-
Action: Evaluate your workup and purification methods for potential product loss.
-
Rationale: Trifluoromethylated compounds can sometimes have unusual solubility or chromatographic behavior. It's possible that the product is being lost during extraction, washing, or column chromatography.
-
Guide 3: Formation of Unexpected Side Products
Problem: Your reaction is producing significant quantities of unexpected side products.
Troubleshooting Steps & Explanations:
-
Re-evaluate the Reaction Mechanism:
-
Action: Carefully reconsider the proposed reaction mechanism in light of the observed side products.
-
Rationale: The formation of unexpected products often indicates that the reaction is not proceeding through the anticipated pathway. The strong electronic effects of the CF3 group can favor alternative mechanisms.[3][17]
-
-
Consider Radical Pathways:
-
Action: Investigate the possibility of radical-mediated side reactions.
-
Rationale: Some trifluoromethylating reagents can generate trifluoromethyl radicals, which can initiate a variety of undesired reactions.[11][17] Running the reaction in the dark or with a radical inhibitor can help to probe for radical involvement.
-
-
Substrate and Reagent Purity:
-
Action: Ensure the high purity of your starting materials and reagents.
-
Rationale: Impurities can act as catalysts or participate in side reactions, leading to the formation of unexpected products.
-
Experimental Protocols
This section provides generalized protocols for common experimental techniques used in the study and application of trifluoromethylated compounds.
Protocol 1: Monitoring Reaction Kinetics by ¹⁹F NMR Spectroscopy
Principle: ¹⁹F NMR is a powerful tool for monitoring reactions involving trifluoromethylated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often allows for the unambiguous identification of starting materials, intermediates, and products.[18]
Materials:
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes
-
Deuterated solvent
-
Internal standard (e.g., trifluorotoluene)
-
Reaction mixture
Procedure:
-
Set up the reaction in a suitable vessel.
-
At designated time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a quenching agent or rapidly cooling).
-
Prepare the NMR sample by dissolving the aliquot in a deuterated solvent containing a known concentration of an internal standard.
-
Acquire a ¹⁹F NMR spectrum.
-
Integrate the signals corresponding to the starting material, product, and internal standard.
-
Calculate the concentration of each species at each time point and plot the data to determine the reaction kinetics.
Protocol 2: General Procedure for Nucleophilic Trifluoromethylation of a Carbonyl Compound
Principle: This protocol describes the addition of a trifluoromethyl group to an aldehyde or ketone using a nucleophilic trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃), activated by a fluoride source.[19][20]
Materials:
-
Aldehyde or ketone substrate
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carbonyl substrate and anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add TMSCF₃ to the solution.
-
Slowly add the TBAF solution dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: These protocols are generalized and may require optimization for specific substrates and reaction conditions. Always consult the relevant literature for detailed procedures.
Quantitative Data Summary
The following table summarizes the impact of the trifluoromethyl group on key physicochemical properties compared to a methyl group.
| Property | -CH₃ | -CF₃ | Rationale for Change with -CF₃ |
| Hansch-Fujita Lipophilicity (π) | +0.56 | +0.88 | The three fluorine atoms increase the nonpolar surface area, leading to greater lipophilicity.[1] |
| Van der Waals Radius (Å) | 2.00 | 2.70 | The larger fluorine atoms increase the steric bulk compared to hydrogen. |
| Inductive Effect | Weakly electron-donating (+I) | Strongly electron-withdrawing (-I) | The high electronegativity of fluorine atoms pulls electron density away from the rest of the molecule.[4] |
| C-X Bond Dissociation Energy (kJ/mol) | C-H: ~413 | C-F: ~485 | The C-F bond is significantly stronger, leading to increased metabolic and thermal stability.[1][10] |
Conclusion
The trifluoromethyl group is a powerful tool in modern organic chemistry and drug discovery.[5][10][21] Its profound effects on reaction kinetics and yield, stemming from its unique electronic and steric properties, present both opportunities and challenges. By understanding the fundamental principles outlined in this guide and employing systematic troubleshooting strategies, researchers can effectively navigate the complexities of working with trifluoromethylated compounds and unlock their full potential in the synthesis of novel molecules with enhanced properties.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. Available at: [Link]
-
Trifluoromethylation - Wikipedia. Available at: [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]
-
Trifluoromethoxy group electron-withdrawing or electron-donating? : r/OrganicChemistry. Available at: [Link]
-
Catalysis for Fluorination and Trifluoromethylation - PMC - NIH. Available at: [Link]
-
Various protocols for trifluoromethylation. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC - NIH. Available at: [Link]
-
Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes - PMC - NIH. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. Available at: [Link]
-
Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing. Available at: [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry. Available at: [Link]
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. Available at: [Link]
-
Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group | JACS Au. Available at: [Link]
-
Radiosynthesis of [18F]Trifluoroalkyl Groups: Scope and Limitations - PMC - NIH. Available at: [Link]
-
Iron-Catalyzed Synthesis of Unsymmetrical Disilanes | Journal of the American Chemical Society. Available at: [Link]
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at: [Link]
-
Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC. Available at: [Link]
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E - The Royal Society of Chemistry. Available at: [Link]
-
(PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Available at: [Link]
-
Kinetics and mechanism of the thermal gas-phase reaction between trifluoromethylhypofluorite, CF3OF, and trichloroethene - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Available at: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]
-
Transition Metal-Catalyzed C—H Trifluoromethylation - ResearchGate. Available at: [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit. Available at: [Link]
-
(PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper - ResearchGate. Available at: [Link]
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed. Available at: [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents - MDPI. Available at: [Link]
-
Reaction monitoring - Institute of Chemical Reaction Engineering. Available at: [Link]
-
Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics - Agilent. Available at: [Link]
-
ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC - NIH. Available at: [Link]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Impurity Identification in 2-Amino-4-(trifluoromethyl)benzenethiol Reactions by TLC
Welcome to the technical support center for the analysis of reactions involving 2-Amino-4-(trifluoromethyl)benzenethiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities using Thin-Layer Chromatography (TLC). Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to effectively interpret your results and solve common experimental challenges.
Introduction: The Challenge of Purity in Amine and Thiol Chemistry
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of benzothiazoles and other heterocyclic structures. However, the presence of both a nucleophilic aromatic amine and a readily oxidizable thiol group presents unique challenges in maintaining the purity of reaction mixtures. Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring and final product analysis due to its speed, simplicity, and low cost.[1] This guide will equip you with the expertise to confidently identify common impurities in your reactions.
Core Concepts: Understanding the Chemistry of Impurity Formation
The primary impurities encountered in reactions with this compound typically arise from two main pathways: oxidation of the thiol and incomplete reaction of the starting materials.
-
Oxidative Dimerization: The thiol group (-SH) is highly susceptible to oxidation, especially in the presence of air (oxygen), leading to the formation of a disulfide dimer. This is often the most common impurity observed.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted this compound and any other reagents, such as aldehydes or ketones.
-
Side-Products from Condensation Reactions: When reacting with carbonyl compounds to form benzothiazoles, various side-products can form depending on the reaction conditions.
Visualizing the Reaction and Impurities
Caption: A typical workflow for TLC analysis.
By understanding the potential impurities and employing a systematic TLC analysis and troubleshooting approach, you can gain valuable insights into your reaction's progress and the purity of your products. This guide serves as a foundational resource to assist you in achieving reliable and reproducible results.
References
-
Kumar, A., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(15), 4643. Available at: [Link]
-
Shaikh, et al. (Year). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Journal Name, Volume(Issue), pages. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
(2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Available at: [Link]
-
Amrita Virtual Lab. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
(Year). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, Volume(Issue), pages. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
(n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
(n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]
-
ResearchGate. (2024). A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. Retrieved from [Link]
-
(2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry, 2023, 8868955. Available at: [Link]
-
ResearchGate. (n.d.). Table 3 . R F values of protein amino acids detected as BTC-derivatives... Retrieved from [Link]
-
(2021). Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection. Journal of Animal Science, 99(11), skab307. Available at: [Link]
-
Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization. Retrieved from [Link]
-
PubMed. (2001). Effects of aromatic thiols on thiol-disulfide interchange reactions that occur during protein folding. The Journal of Organic Chemistry, 66(10), 3593-3601. Available at: [Link]
-
MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]
Sources
Technical Support Center: Column Chromatography Purification of Trifluoromethylated Benzothiazoles
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of trifluoromethylated benzothiazoles. The unique electronic properties of the trifluoromethyl (CF₃) group can present specific challenges during purification, which this guide aims to address with practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of trifluoromethylated benzothiazoles.
Q1: My trifluoromethylated benzothiazole is showing significant tailing on the TLC plate. What is the likely cause and solution?
A1: Tailing is often indicative of interactions between the analyte and the stationary phase, which can be exacerbated by the properties of your specific compound. The nitrogen atoms in the benzothiazole ring can interact with acidic silanol groups on the surface of silica gel, leading to tailing.
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent system. This will neutralize the acidic sites on the silica gel, minimizing unwanted interactions.
-
Solution 2: Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds.[1] For highly fluorinated compounds, a fluorinated stationary phase might offer unique selectivity.[2]
Q2: I'm having difficulty separating my desired trifluoromethylated benzothiazole from a non-trifluoromethylated impurity with a similar polarity. What strategies can I employ?
A2: The strong electron-withdrawing nature of the CF₃ group influences the polarity of the molecule, but separation from structurally similar impurities can still be challenging.[3]
-
Solution 1: Eluent Optimization: Systematically screen a range of solvent systems with varying polarities and selectivities.[4][5] Sometimes, switching from a standard ethyl acetate/hexane system to one involving dichloromethane or ether can alter the selectivity and improve separation.
-
Solution 2: Alternative Stationary Phase: As mentioned previously, a fluorinated stationary phase can enhance the separation of fluorinated compounds from their non-fluorinated counterparts.[2][6]
-
Solution 3: Recrystallization: If your compound is a solid, recrystallization may be a more effective purification technique for removing closely related impurities.[1]
Q3: My product seems to be degrading on the silica gel column. How can I confirm this and what are my options?
A3: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[1] The presence of the CF₃ group can also influence the stability of the molecule.
-
Confirmation (2D TLC): To test for on-plate degradation, you can perform a two-dimensional TLC analysis. Spot your crude material in one corner of a TLC plate and run it in a suitable eluent. After drying, rotate the plate 90 degrees and run it again in the same eluent. If your compound is stable, the spot will move diagonally. If it degrades, you will see additional spots off the diagonal.[7][8]
-
Solution 1: Deactivated Silica: Use silica gel that has been deactivated with a base like triethylamine.
-
Solution 2: Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography.[7]
-
Solution 3: Alternative Purification: If degradation is significant, consider alternative methods like preparative TLC, recrystallization, or even preparative HPLC.[1]
Q4: My trifluoromethylated benzothiazole is a viscous oil and is difficult to load onto the column. What is the best loading technique?
A4: For oils or compounds that have poor solubility in the initial eluent, dry loading is the preferred method.[9]
-
Dry Loading Protocol:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution.
-
Thoroughly mix and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.[9]
-
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving more complex purification issues.
Problem 1: Poor Separation of Product and Impurities
| Symptom | Potential Cause | Recommended Solution |
| Co-elution of spots on TLC | Improper solvent system. | Systematically screen eluents. Try a combination of a non-polar solvent (e.g., hexane, cyclohexane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, ether).[4][5] |
| Similar polarity of compounds. | Consider using a different stationary phase like alumina or a fluorinated phase.[1][2] Recrystallization can also be effective for solids.[1] | |
| Broad, overlapping bands on the column | Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass. |
| Poorly packed column. | Ensure the column is packed uniformly without any cracks or channels. A slurry packing method is generally preferred. |
Problem 2: Product Recovery Issues
| Symptom | Potential Cause | Recommended Solution |
| No product detected in fractions | Compound is still on the column (highly retained). | Gradually increase the polarity of the eluent. If necessary, a "methanol purge" can be used to elute highly polar compounds.[8] |
| Compound degraded on the column. | Confirm degradation with 2D TLC.[7] Use deactivated silica, a different stationary phase, or an alternative purification method.[1][7] | |
| Compound is very non-polar and eluted with the solvent front. | Check the very first fractions collected. Re-run the TLC with a less polar eluent system to ensure your product has a suitable Rf value (ideally between 0.2 and 0.4). | |
| Low overall yield after purification | Incomplete elution. | Ensure all of the product has been eluted by monitoring fractions with TLC until the product spot is no longer visible. |
| Product is spread across many fractions. | Optimize the eluent system for a sharper separation. A gradient elution may be necessary. |
Section 3: Experimental Protocols & Workflows
Protocol 1: TLC for Solvent System Selection
-
Spotting: Dissolve a small amount of your crude trifluoromethylated benzothiazole in a suitable solvent. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing your chosen eluent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp. If your compound is not UV-active, use an appropriate stain (e.g., iodine or permanganate).
-
Analysis: The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and provide good separation from major impurities.
Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor separation.
Section 4: Data Tables
Table 1: Common Solvents and Their Properties
| Solvent | Polarity Index | Eluting Strength (ε° on Silica) |
| n-Hexane | 0.1 | 0.01 |
| Cyclohexane | 0.2 | 0.04 |
| Toluene | 2.4 | 0.29 |
| Dichloromethane | 3.1 | 0.42 |
| Diethyl Ether | 2.8 | 0.38 |
| Ethyl Acetate | 4.4 | 0.58 |
| Acetone | 5.1 | 0.56 |
| Methanol | 5.1 | 0.95 |
Data adapted from various sources. Polarity and eluting strength can vary slightly depending on the specific conditions.[4][5]
Section 5: Post-Purification Analysis
After column chromatography, it is crucial to verify the purity and identity of the isolated trifluoromethylated benzothiazole.
-
Thin-Layer Chromatography (TLC): Combine the fractions containing your product and run a final TLC to confirm purity against the crude material and starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of your compound. The ¹⁹F NMR spectrum will show a characteristic singlet for the CF₃ group.[10][11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product. The fragmentation pattern can also provide structural information.[12]
References
-
Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Jiang, Z., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wang, X., et al. (2017). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. PMC. Retrieved from [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
-
BÜCHI Labortechnik AG. (2022, July 4). Chromatography solvents: the agony of choice [Video]. YouTube. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]
-
Le, T. C., et al. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. PMC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copper-Mediated Trifluoromethylation of ArylBoronic Acids by Trifluoromethyl Sulfonium Salts. Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
Sources
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- 5. youtube.com [youtube.com]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 11. rsc.org [rsc.org]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
Stability issues of "2-Amino-4-(trifluoromethyl)benzenethiol" in different solvents
Technical Support Center: 2-Amino-4-(trifluoromethyl)benzenethiol
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth insights and practical solutions to stability issues you may encounter when working with this reagent. As a substituted aminothiophenol, this compound possesses two reactive functional groups—a nucleophilic thiol and an aromatic amine—which dictate its reactivity and stability profile. Understanding these characteristics is paramount for successful and reproducible experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The most significant stability issue is the oxidation of the thiol (-SH) group. Thiols are susceptible to oxidation, especially in the presence of air (oxygen), trace metals, or basic conditions. The primary degradation product is the corresponding disulfide, 5,5'-bis(trifluoromethyl)-2,2'-dithiodianiline. This dimerization can significantly impact reaction yields and purity of the final product. Storing the compound under an inert atmosphere like nitrogen or argon is a critical first step in mitigating this issue.[1][2]
Q2: How should I properly store this compound?
A2: To ensure maximum shelf-life and purity, adhere to the following storage conditions:
-
Atmosphere: Store under a dry, inert atmosphere (nitrogen or argon is recommended).[1][2]
-
Temperature: Keep in a cool, dry place.[2] Refrigeration is often suitable, but ensure the container is well-sealed to prevent condensation upon removal.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[1][2] The hydrochloride salt form of this compound is also available and may offer improved stability for long-term storage.[3][4][5][6][7][8][9]
Q3: Can I handle this material on the open bench?
A3: For weighing and initial preparation of solutions, it is highly recommended to work quickly and minimize air exposure. For extended manipulations or reactions that are sensitive to the disulfide impurity, performing these steps in a glovebox or under a positive pressure of an inert gas is best practice. Use adequate ventilation, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][10]
Q4: What is the general reactivity profile of this molecule?
A4: The thiol group is a strong nucleophile and can participate in various reactions, including Michael additions and nucleophilic substitutions.[11] The amino group can act as a base or a nucleophile. The molecule's reactivity is pH-dependent. At lower pH, the amino group is protonated, reducing its nucleophilicity. At higher pH, the thiol group can be deprotonated to the more nucleophilic thiolate anion (S-), but this also increases its susceptibility to oxidation.
Troubleshooting Guide: Solvent-Related Stability Issues
This section addresses specific problems you might encounter during your experiments.
Q5: I dissolved the compound in an aprotic solvent (e.g., THF, Dichloromethane), but my solution turned slightly yellow and I'm seeing an impurity in my analysis. What happened?
A5: This is a classic sign of disulfide formation. Even high-purity solvents can contain dissolved oxygen. If the solvent was not properly degassed, or if the vessel was not purged with an inert gas, slow oxidation can occur. Trace metal impurities in your glassware or reagents can also catalyze this oxidation.
-
Solution: Always use freshly distilled or high-purity, degassed solvents. Before adding the compound, sparge the solvent with nitrogen or argon for 15-20 minutes. Ensure all glassware is scrupulously clean.
Q6: I am running a reaction in a protic solvent like ethanol or methanol and observing significant by-product formation. Why?
A6: Protic solvents can facilitate oxidation, especially if the pH is not controlled. More importantly, the thiol and amine groups can participate in side reactions. For example, the thiol can react with electrophilic sites on other reagents, and its nucleophilicity can be influenced by hydrogen bonding with the solvent.[11]
-
Solution: If possible, switch to an aprotic solvent. If a protic solvent is required, ensure it is thoroughly degassed and consider running the reaction under acidic conditions (if compatible with your desired reaction) to protect the amine and potentially reduce the rate of thiol oxidation.
Q7: My reaction requires a basic catalyst (e.g., triethylamine, pyridine). Upon adding the base, my solution immediately becomes cloudy or changes color. What is the cause?
A7: The addition of a base will deprotonate the thiol to form a thiolate anion. This species is a much stronger nucleophile but is also extremely susceptible to rapid oxidation by any residual oxygen. The cloudiness or color change is likely due to the formation and potential precipitation of the disulfide dimer.
-
Solution: This is a common challenge.
-
Rigorous Inert Atmosphere: The reaction must be performed under strictly anaerobic (oxygen-free) conditions. Use Schlenk line techniques or a glovebox.
-
Degas Everything: The solvent, the aminothiophenol solution, and the base must all be thoroughly degassed before they are mixed.
-
Order of Addition: Consider adding the base last, after all other components are mixed under an inert atmosphere.
-
Visualizing the Core Problem: Oxidation to Disulfide
The primary degradation pathway is the oxidative coupling of two thiol molecules.
Caption: Primary degradation of this compound.
Solvent Compatibility Summary
This table provides a general guideline for solvent selection. Always test on a small scale first.
| Solvent Class | Recommended Solvents | Stability Concern Level | Rationale |
| Aprotic, Non-polar | Toluene, Hexanes | Low | Low oxygen solubility and non-polar nature minimize oxidation. Good for storage of stock solutions if degassed. |
| Aprotic, Polar | THF, Dichloromethane (DCM), Acetonitrile (ACN) | Moderate | Higher oxygen solubility than non-polar solvents. Must be degassed. Prone to slow oxidation on standing. |
| Protic, Non-aqueous | Ethanol, Methanol, Isopropanol | High | Can facilitate proton transfer and may accelerate oxidation, especially if basic impurities are present. Use with caution. |
| Aqueous Solutions | Water, Buffers | Very High | Generally not recommended unless pH is controlled (acidic) and the solution is rigorously deoxygenated. Oxidation is often rapid in neutral or basic aqueous media.[12] |
Troubleshooting Workflow
If you encounter unexpected results, follow this logical flow to diagnose the issue.
Caption: A logical workflow for troubleshooting stability issues.
Experimental Protocol: Assessing Stability in a Novel Solvent
This protocol provides a self-validating system to quantitatively assess the stability of this compound in a solvent of your choice.
Objective: To determine the rate of degradation (disulfide formation) over a 24-hour period in a specific solvent.
Materials:
-
This compound
-
Test Solvent (high purity, e.g., HPLC grade)
-
Internal Standard (e.g., dodecane, biphenyl; must be stable and not react)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flasks or septum-sealed vials
Workflow Diagram
Caption: Experimental workflow for the solvent stability study.
Step-by-Step Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh ~50 mg of this compound in a tared vial, preferably inside a glovebox.
-
Dissolve in a known volume of a suitable, degassed aprotic solvent (e.g., acetonitrile) to make a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare a separate stock solution of the internal standard in the same solvent.
-
-
Setup of Test Conditions (perform in duplicate):
-
Vial A (Inert Control): In a septum-sealed vial, add the required volume of the test solvent. Degas the solvent by bubbling nitrogen through it for 15 minutes.
-
Vial B (Air Exposure Test): In a separate vial, add the same volume of the test solvent but do not degas it. This will serve as a worst-case scenario comparison.
-
-
Initiating the Experiment (t=0):
-
Using a gas-tight syringe, add a precise volume of the aminothiophenol stock solution and the internal standard stock solution to both Vial A and Vial B.
-
Immediately withdraw a small aliquot (~50 µL) from each vial. This is your t=0 sample. Quench it in a prepared analysis vial containing mobile phase or a suitable solvent for your analytical method.
-
-
Incubation and Sampling:
-
Store both vials at room temperature, away from direct light.
-
Withdraw aliquots at subsequent time points (e.g., 2, 8, and 24 hours), quenching each sample immediately as described above.
-
-
Analysis:
-
Analyze all samples by a validated chromatographic method (e.g., HPLC-UV or GC-MS).
-
Identify the peaks for the starting material, the disulfide dimer, and the internal standard.
-
Calculate the ratio of the peak area of the starting material to the peak area of the internal standard for each time point.
-
-
Data Interpretation:
-
Normalize the area ratios to the t=0 sample.
-
Plot the percentage of remaining this compound against time for both Vial A and Vial B.
-
A stable solution will show a flat line close to 100% (Vial A). A steep decline in the curve for Vial B will confirm the compound's sensitivity to oxidation in that specific solvent. This quantitative data will provide a clear and trustworthy assessment of solvent suitability.
-
References
- Material Safety Data Sheet - 2-(Trifluoromethyl)benzenethiol, 95+%. Cole-Parmer.
- SAFETY DATA SHEET - Thiophenol. Fisher Scientific.
- Some reactions of aminothiols with nitriles (45 °C, pH 5–6). ResearchGate.
- This compound hydrochloride. BLD Pharm.
- Analytical Methods. Japan Ministry of the Environment.
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health.
- SAFETY DATA SHEET - this compound hydrochloride. Thermo Fisher Scientific.
- This compound hydrochloride 97%. Sigma-Aldrich.
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PubMed.
- Introduction to Thiol Modification and Detection. Thermo Fisher Scientific.
- Thiol Reactive Probes and Chemosensors. National Institutes of Health.
- This compound. PubChem.
- Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Springer Link.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- This compound hydrochloride. Synblock.
- Reactivity and stability of selected flavor compounds. National Institutes of Health.
- This compound hydrochloride. Santa Cruz Biotechnology.
- Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv.
- This compound hydrochloride 97%. Sigma-Aldrich.
- Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride. PubChem.
- Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. National Institutes of Health.
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. National Institutes of Health.
- Formation of Disulfide Bonds in Synthetic Peptides and Proteins. ResearchGate.
- Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo.
- 2-Amino-4-(trifluoromethyl)thiophenol hydrochloride, 97%. Thermo Fisher Scientific.
- This compound hydrochloride. AiFChem.
- This compound hydrochloride. Ambeed.
- Phenol. Wikipedia.
- Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. MDPI.
- A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Royal Society of Chemistry.
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- 6. This compound 97 4274-38-8 [sigmaaldrich.com]
- 7. 2-Amino-4-(trifluoromethyl)thiophenol hydrochloride, 97% 1 g | Buy Online [thermofisher.com]
- 8. 4274-38-8 | this compound hydrochloride - AiFChem [aifchem.com]
- 9. 4274-38-8 | this compound hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
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- 15. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering the Solubility of 2-Amino-4-(trifluoromethyl)benzenethiol for Synthetic Success
Welcome to the technical support center for 2-Amino-4-(trifluoromethyl)benzenethiol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to effectively utilize this versatile building block in their synthetic endeavors. We will delve into the nuances of its solubility, providing you with the knowledge to overcome common challenges and ensure reproducible, high-yielding reactions.
Understanding the Molecule: Key Physicochemical Properties
This compound, often supplied as its hydrochloride salt for improved stability and handling, presents a unique set of solubility challenges and opportunities. Its behavior is governed by the interplay of its three key functional groups: the basic amino group, the acidic thiol group, and the lipophilic trifluoromethyl group.
| Property | Value/Description | Impact on Solubility |
| Molecular Formula | C₇H₆F₃NS | - |
| Molecular Weight | 193.19 g/mol (free base) | Influences mass-based concentration calculations. |
| Predicted pKa (Thiol) | ~7.18 | The thiol group's acidity is crucial for its reactivity and pH-dependent solubility. At pH > 7.18, the thiolate anion is formed, increasing polarity and aqueous solubility. |
| pKa of Parent Compounds | Aniline: ~4.6, Thiophenol: ~6.6 | Provides a baseline for understanding the acidic and basic nature of the functional groups.[1][2] |
| Trifluoromethyl Group | Electron-withdrawing, increases lipophilicity | This group significantly impacts the molecule's solubility profile, generally decreasing its solubility in polar solvents like water and increasing it in non-polar organic solvents.[3] |
| Form Supplied | Commonly as a hydrochloride salt (C₇H₆F₃NS·HCl, MW: 229.65 g/mol ) | The salt form enhances water solubility but requires neutralization to the free base for many organic reactions.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrochloride salt not dissolving in my organic solvent?
A1: The hydrochloride salt form of an amine is significantly more polar than its free base counterpart. This high polarity makes it poorly soluble in many common non-polar and moderately polar aprotic organic solvents such as dichloromethane (DCM), diethyl ether, and toluene. While it may show some solubility in polar aprotic solvents like DMF and DMSO, complete dissolution can still be challenging. To achieve solubility in a broader range of organic solvents, the hydrochloride salt must be neutralized to its free base form.
Q2: How do I convert the hydrochloride salt to the free base for my reaction?
A2: Neutralization is a straightforward process that can be achieved by adding a suitable base. The choice of base and the workup procedure are critical to ensure the integrity of your starting material. A detailed protocol is provided in the "Experimental Protocols" section below. In essence, you will dissolve the salt in a suitable solvent, add a weak base (like sodium bicarbonate or an organic amine base such as triethylamine), and then extract the free base into an organic solvent.
Q3: In which organic solvents is the free base of this compound most soluble?
A3: While specific quantitative data is not widely published, based on its structure and the "like dissolves like" principle, the free base is expected to be soluble in a range of common organic solvents. The trifluoromethyl group enhances its lipophilicity, favoring solubility in less polar environments.
Estimated Solubility of the Free Base:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Highly Soluble | A powerful solvent for a wide range of organic compounds.[5] |
| N,N-Dimethylformamide (DMF) | High | Highly Soluble | Similar to DMSO, it is a good solvent for polar and non-polar compounds. |
| Tetrahydrofuran (THF) | Moderate | Soluble | A versatile solvent for many organic reactions. |
| Acetonitrile (ACN) | Moderate | Moderately Soluble | May require gentle heating to achieve higher concentrations. |
| Ethanol/Methanol | High | Soluble | The polar protic nature can solvate both the amino and thiol groups. |
| Dichloromethane (DCM) | Low | Moderately Soluble | The lipophilic nature of the molecule aids solubility. |
| Toluene | Low | Sparingly Soluble | The non-polar nature of toluene is less effective at solvating the polar functional groups. |
Q4: Can I use a strong base like sodium hydroxide to neutralize the hydrochloride salt?
A4: While a strong base will effectively deprotonate the anilinium ion, it can also deprotonate the thiol group to form the thiolate. This can be undesirable if the free thiol is required for the subsequent reaction. Furthermore, the use of aqueous strong bases can lead to side reactions or difficulties in isolating the free base. A milder, weak base like sodium bicarbonate is generally recommended to selectively neutralize the amine hydrochloride without significantly affecting the thiol group.
Troubleshooting Guide
This section addresses specific issues you might encounter during the dissolution and use of this compound in your reactions.
Problem 1: The compound oils out or forms a slurry after adding a base.
-
Causality: This often occurs when the free base is not sufficiently soluble in the chosen solvent system at the concentration used. It can also happen if the neutralization is incomplete or if the temperature of the solution drops significantly.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the organic solvent to decrease the concentration of the free base.
-
Gentle Warming: Carefully warm the mixture to aid dissolution. Be mindful of the boiling point of your solvent and the thermal stability of your compound.
-
Co-Solvent Addition: Introduce a co-solvent in which the free base has higher solubility. For example, if you are in DCM, adding a small amount of THF or DMF can improve solubility.
-
Ensure Complete Neutralization: Check the pH of the aqueous layer after neutralization to ensure it is basic (pH > 8). If not, add more base.
-
Problem 2: The reaction fails to proceed or gives low yields.
-
Causality: Incomplete neutralization of the hydrochloride salt is a common culprit. The positively charged anilinium ion is not nucleophilic and will not participate in many reactions. Another cause could be the oxidation of the thiol group.
-
Troubleshooting Steps:
-
Verify Neutralization: Before proceeding with the reaction, ensure the hydrochloride salt has been fully converted to the free base. This can be confirmed by the absence of a salt precipitate and a basic pH of the aqueous wash.
-
Inert Atmosphere: Thiols can be sensitive to oxidation, especially in the presence of base. For sensitive reactions, it is advisable to perform the neutralization and subsequent reaction under an inert atmosphere of nitrogen or argon.
-
Fresh Reagents: Use freshly opened or purified this compound, as prolonged storage can lead to oxidation.
-
Problem 3: Difficulty in separating the organic and aqueous layers during extraction.
-
Causality: The formation of emulsions can be an issue, particularly if the free base has some residual polarity or if the reaction mixture contains other amphiphilic species.
-
Troubleshooting Steps:
-
Add Brine: Wash the combined organic layers with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, helping to break up emulsions.
-
Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break the emulsion.
-
Experimental Protocols
Protocol 1: Neutralization of this compound Hydrochloride to its Free Base
This protocol describes the standard procedure for generating the free base from its hydrochloride salt for use in an organic reaction.
Materials:
-
This compound hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
An appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Dissolution: In a separatory funnel, dissolve the this compound hydrochloride (1.0 eq) in a minimal amount of deionized water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently. You will observe gas evolution (CO₂). Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is basic (test with pH paper, pH ~8).
-
Extraction: Add your desired organic solvent (e.g., DCM or ethyl acetate) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower organic layer into a clean flask. If using an organic solvent less dense than water, the organic layer will be the upper layer.
-
Back-Extraction: Add a fresh portion of the organic solvent to the separatory funnel, shake, and separate the organic layer. Combine this with the first organic extract. Repeat this step one more time to ensure complete extraction of the product.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base of this compound, which can be used directly in the next step.
Workflow for Solvent Selection and Reaction Setup
The following diagram outlines a logical workflow for choosing the right solvent system and preparing for a reaction involving this compound.
Caption: Decision workflow for handling this compound.
Conclusion
Successfully employing this compound in organic synthesis hinges on a solid understanding of its solubility, which is dictated by its functional groups and whether it is in its salt or free base form. By following the guidelines and protocols outlined in this technical support guide, researchers can confidently navigate the challenges associated with its use, leading to more efficient and successful synthetic outcomes.
References
- Corral Suarez, C., & Colomer, I. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(42), 11655–11661.
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 13, 2026, from [Link]
- Rathore, R. K., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
-
OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved January 13, 2026, from [Link]
- MDPI. (2024). Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. Molecules, 29(1), 234.
-
Wikipedia. (2024). Thiophenol. Retrieved January 13, 2026, from [Link]
- Sci-Hub. (2003). Synthesis of 2‐Amino‐5‐chloro‐3‐(trifluoromethyl)benzenethiol and Conversion into 4H‐1,4‐Benzothiazines and Their Sulfones. ChemInform.
-
Drugfuture. (n.d.). This compound HYDROCHLORIDE. Retrieved January 13, 2026, from [Link]
- Londhe, et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14, 12345-12367.
-
ResearchGate. (n.d.). Mechanism for trifluoromethylation of aniline. Retrieved January 13, 2026, from [Link]
- PubMed. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry, 20(51), 16786-16801.
- PubMed Central. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(3), 987.
- Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)
-
PubChem. (n.d.). Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (2024). Phenol. Retrieved January 13, 2026, from [Link]
- RSC Publishing. (2024). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. Dalton Transactions, 53, 1234-1245.
- TSI Journals. (2010). Organic CHEMISTRY. Trade Science Inc..
- Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
- The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry, 88(17), 12345-12356.
Sources
- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 2. scbt.com [scbt.com]
- 3. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 4. CAS 4274-38-8: Benzenethiol, 2-amino-4-(trifluoromethyl)-,… [cymitquimica.com]
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Validation & Comparative
Comparative Reactivity Analysis: 2-Amino-4-(trifluoromethyl)benzenethiol vs. 2-Aminothiophenol
A Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of synthetic chemistry, particularly in the construction of heterocyclic scaffolds for medicinal chemistry, aminothiophenols are invaluable building blocks. The strategic introduction of electron-withdrawing or -donating groups onto the aromatic ring can profoundly alter the reactivity of the thiol and amino functionalities, providing a powerful tool for molecular design. This guide provides an in-depth, data-driven comparison of the reactivity of 2-Amino-4-(trifluoromethyl)benzenethiol and its unsubstituted counterpart, 2-aminothiophenol. We will explore how the potent electron-withdrawing trifluoromethyl (-CF3) group modulates the molecule's electronic properties and, consequently, its chemical behavior in key synthetic transformations.
Structural and Electronic Considerations: The Influence of the -CF3 Group
The fundamental difference between this compound and 2-aminothiophenol lies in the presence of the -CF3 group at the para-position relative to the thiol. This group exerts a strong, electron-withdrawing inductive effect (-I) and a moderate resonance (mesomeric) effect (-M). This electronic perturbation has significant and predictable consequences for the acidity of the thiol proton and the basicity of the amino group.
-
Decreased Basicity of the Amino Group: Conversely, the same electron-withdrawing effect deactivates the amino group. The lone pair of electrons on the nitrogen atom is less available for protonation or for acting as a nucleophile, as it is delocalized into the electron-deficient aromatic ring. This results in a lower pKa for the conjugate acid (-NH3⁺) and reduced nucleophilicity of the amine.
This dual effect is a classic example of electronic tuning, creating a molecule with a more acidic thiol and a less nucleophilic amine, a profile that can be exploited for selective reactions.
Comparative Reactivity in Key Transformations
The altered electronic profile of this compound directly impacts its performance in common synthetic applications, most notably in the synthesis of benzothiazoles.
Case Study: Benzothiazole Synthesis
The condensation of 2-aminothiophenols with carboxylic acids (or their derivatives like acyl chlorides or aldehydes) is a cornerstone reaction for forming the benzothiazole ring system, a privileged scaffold in medicinal chemistry. The reaction proceeds via an initial acylation of the more nucleophilic amino group, followed by an intramolecular cyclization and dehydration.
The lower nucleophilicity of the amino group in this compound means that more forcing conditions are often required for the initial acylation or condensation step compared to 2-aminothiophenol. However, the increased acidity of the thiol may facilitate the final cyclization/dehydration steps in some instances.
| Parameter | 2-Aminothiophenol | This compound | Rationale for Difference |
| Amino Group Nucleophilicity | Higher | Lower | The -CF3 group withdraws electron density, making the nitrogen lone pair less available for attack. |
| Thiol Group Acidity (pKa) | Higher (Less Acidic) | Lower (More Acidic) | The electron-withdrawing -CF3 group stabilizes the resulting thiolate anion (S⁻). |
| Typical Reaction Conditions | Milder conditions (e.g., lower temperatures, shorter reaction times) are often sufficient. | Often requires more forcing conditions (e.g., higher temperatures, stronger catalysts, or longer reaction times) to overcome the reduced amine nucleophilicity. | |
| Susceptibility to Oxidation | More susceptible to oxidation to the corresponding disulfide. | Less susceptible to oxidation due to the electron-deficient nature of the aromatic ring. |
Experimental Protocols: A Comparative Synthesis of 2-Arylbenzothiazoles
To illustrate the practical differences in reactivity, we present a comparative protocol for the synthesis of a 2-arylbenzothiazole from both starting materials. This protocol is a well-established method that highlights the need for adjusted reaction conditions.
Workflow for Comparative Benzothiazole Synthesis
Caption: Comparative workflow for benzothiazole synthesis.
Protocol 1: Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-aminothiophenol (1.25 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL).
-
Reaction Execution: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water (100 mL). The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol to afford pure 2-phenylbenzothiazole.
Protocol 2: Synthesis of 2-Phenyl-6-(trifluoromethyl)benzothiazole
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.93 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA, ~5 mol%) in dimethylformamide (DMF, 20 mL).
-
Reaction Execution: Heat the mixture to 120°C and stir for 8-12 hours. The reduced nucleophilicity of the amino group necessitates higher thermal energy and acid catalysis to promote the initial imine formation and subsequent cyclization.
-
Work-up and Purification: After cooling to room temperature, pour the mixture into ice-cold water (100 mL). The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure 2-phenyl-6-(trifluoromethyl)benzothiazole.
The necessity of heat and an acid catalyst in Protocol 2 is a direct, practical consequence of the electronic effect of the -CF3 group.
Mechanistic Implications
The synthesis of benzothiazoles from aminothiophenols and aldehydes generally proceeds through the pathway outlined below. The electron-withdrawing -CF3 group primarily retards the initial nucleophilic attack of the amine onto the aldehyde carbonyl (Step 1).
Caption: Generalized mechanism for benzothiazole formation.
Conclusion and Outlook
The introduction of a trifluoromethyl group at the 4-position of 2-aminothiophenol provides a compelling example of reactivity modulation through electronic effects. Researchers using this compound should anticipate:
-
Reduced Amine Nucleophilicity: Requiring more forcing conditions (higher temperatures, acid/base catalysis, or more reactive electrophiles) for reactions involving the amino group.
-
Increased Thiol Acidity: Facilitating reactions that proceed via the thiolate anion, which can be formed under milder basic conditions.
-
Enhanced Stability: The electron-deficient ring is generally more stable towards oxidative side reactions.
By understanding these fundamental principles, chemists can better design synthetic routes, troubleshoot challenging reactions, and rationally design molecules with fine-tuned properties. The choice between 2-aminothiophenol and its trifluoromethylated analog is not merely a substitution but a strategic decision to leverage predictable electronic effects for a desired chemical outcome.
References
-
Bordwell, F.G., Hughes, D.L. (1982). Thiol acidities and thiolate ion nucleophilicities. The Journal of Organic Chemistry, 47(17), 3224–3232. [Link]
A Comparative Guide to Trifluoromethylated vs. Non-Fluorinated Aminothiophenols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms can dramatically alter the properties of a molecule. The trifluoromethyl (–CF₃) group, with its potent electron-withdrawing nature and high lipophilicity, stands out as a key substituent for modulating biological activity and material characteristics. This guide provides an in-depth comparative analysis of trifluoromethylated and non-fluorinated aminothiophenols, offering insights into their synthesis, reactivity, and practical applications, supported by experimental data and detailed protocols.
Introduction: The Significance of the Trifluoromethyl Group in Aminothiophenol Scaffolds
Aminothiophenols are versatile building blocks, most notably employed in the synthesis of benzothiazoles, a privileged scaffold in medicinal chemistry. The introduction of a trifluoromethyl group onto the aminothiophenol ring can profoundly influence the physicochemical properties of the resulting molecules.
The strong electron-withdrawing effect of the –CF₃ group increases the acidity of the thiol proton and decreases the basicity of the amino group. This alteration in electronic properties can significantly impact the reactivity of the aminothiophenol in subsequent synthetic transformations. Furthermore, the lipophilicity conferred by the –CF₃ group is a critical parameter in drug design, often enhancing membrane permeability and metabolic stability.[1][2]
This guide will explore the synthetic nuances of preparing both trifluoromethylated and non-fluorinated aminothiophenols and provide a comparative analysis of their performance in a key synthetic application: the synthesis of benzothiazoles.
Synthesis of Aminothiophenols: A Tale of Two Pathways
The synthetic routes to aminothiophenols are varied, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. Here, we compare common synthetic strategies for both non-fluorinated and trifluoromethylated analogs.
Established Routes to Non-Fluorinated Aminothiophenols
The synthesis of non-fluorinated aminothiophenols, such as 2-aminothiophenol, is well-established. A common industrial method involves the reaction of 2-chloronitrobenzene with sodium sulfide or hydrosulfide.[3][4] This process involves a nucleophilic aromatic substitution followed by the reduction of the nitro group.
Experimental Protocol: Synthesis of 2-Aminothiophenol from 2-Chloronitrobenzene [3]
-
Step 1: Formation of Di-(2-nitrophenyl)-disulfide. A solution of sodium sulfide nonahydrate and sulfur in water is prepared and heated to form sodium disulfide. 2-chloronitrobenzene is then added, and the mixture is refluxed. The resulting di-(2-nitrophenyl)-disulfide is isolated by filtration.
-
Step 2: Reduction to 2-Aminothiophenol. The disulfide is then reduced to 2-aminothiophenol using a reducing agent such as sodium hydrosulfide or tin and hydrochloric acid.
Another versatile method for the synthesis of thiophenols from phenols is the Newman-Kwart Rearrangement .[1][2][3][4][5] This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis, provides a high-yielding route to thiophenols.
// Nodes Phenol [label="Phenol (Ar-OH)"]; Thiocarbamoyl_Chloride [label="R₂NC(S)Cl", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; O_Aryl_Thiocarbamate [label="O-Aryl Thiocarbamate\n(Ar-O-C(=S)NR₂)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Δ (Heat)", shape=plaintext]; S_Aryl_Thiocarbamate [label="S-Aryl Thiocarbamate\n(Ar-S-C(=O)NR₂)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis", shape=plaintext]; Thiophenol [label="Thiophenol (Ar-SH)"];
// Edges Phenol -> O_Aryl_Thiocarbamate [label="+"]; Thiocarbamoyl_Chloride -> O_Aryl_Thiocarbamate; O_Aryl_Thiocarbamate -> Heat; Heat -> S_Aryl_Thiocarbamate; S_Aryl_Thiocarbamate -> Hydrolysis; Hydrolysis -> Thiophenol; }
Workflow for Thiophenol Synthesis via Newman-Kwart Rearrangement.
Synthetic Challenges and Strategies for Trifluoromethylated Aminothiophenols
The introduction of a trifluoromethyl group presents unique synthetic challenges. The strong electron-withdrawing nature of the –CF₃ group deactivates the aromatic ring towards electrophilic substitution, often requiring harsher reaction conditions.
A viable route to trifluoromethylated aminothiophenols starts from the corresponding trifluoromethylated aniline. For instance, the synthesis of 2-amino-5-(trifluoromethyl)benzenethiol can be achieved from 4-chloro-3-nitrobenzotrifluoride.
Conceptual Synthetic Pathway for 2-Amino-5-(trifluoromethyl)benzenethiol
// Nodes Starting_Material [label="4-Chloro-3-nitrobenzotrifluoride"]; Step1 [label="Nucleophilic Aromatic\nSubstitution with Na₂S₂", shape=plaintext]; Disulfide_Intermediate [label="Bis(2-nitro-4-(trifluoromethyl)phenyl)\ndisulfide"]; Step2 [label="Reduction of Nitro Group\nand Disulfide Bond", shape=plaintext]; Product [label="2-Amino-5-(trifluoromethyl)benzenethiol"];
// Edges Starting_Material -> Step1; Step1 -> Disulfide_Intermediate; Disulfide_Intermediate -> Step2; Step2 -> Product; }
Conceptual synthesis of a trifluoromethylated aminothiophenol.
A specific example is the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, which is achieved through the hydrolytic cleavage of a benzothiazole precursor.[6] This highlights that the synthesis of trifluoromethylated aminothiophenols can sometimes be more complex, requiring multi-step sequences.
Comparative Analysis of Synthesis and Reactivity
The presence of the trifluoromethyl group significantly influences both the synthesis of aminothiophenols and their subsequent reactivity.
| Parameter | Non-Fluorinated Aminothiophenols | Trifluoromethylated Aminothiophenols | Rationale and Insights |
| Starting Material Availability | Readily available and inexpensive (e.g., chloronitrobenzenes). | More specialized and costly starting materials (e.g., trifluoromethylated anilines or nitrobenzenes). | The synthesis of trifluoromethylated aromatics often requires specialized fluorination reagents. |
| Reaction Conditions for Synthesis | Generally milder conditions for nucleophilic substitution and reduction. | Often require harsher conditions (higher temperatures, stronger reagents) due to the electron-deactivated ring. The Newman-Kwart rearrangement is facilitated by electron-withdrawing groups.[5] | The –CF₃ group's strong inductive effect deactivates the ring towards nucleophilic attack. |
| Yields | Typically high yields are achievable through optimized, established procedures. | Yields can be more variable and sensitive to reaction conditions. | Potential for side reactions under harsher conditions can lower the overall yield. |
| Purification | Generally straightforward purification methods. | May require more rigorous purification to remove byproducts from more complex reaction mixtures. | The presence of fluorine can alter the polarity and solubility, sometimes complicating purification. |
| Reactivity in Benzothiazole Synthesis | Highly reactive due to the nucleophilicity of the amino and thiol groups. | Reactivity is modulated by the –CF₃ group. The amino group is less nucleophilic, and the thiol is more acidic. | The electron-withdrawing –CF₃ group decreases the electron density on the amino group, potentially slowing down the initial condensation step. |
Application in Benzothiazole Synthesis: A Comparative Case Study
The condensation of aminothiophenols with aldehydes or carboxylic acids is a cornerstone for the synthesis of 2-substituted benzothiazoles.[7][8][9][10][11][12] The electronic nature of the aminothiophenol plays a crucial role in this transformation.
General Reaction Scheme for Benzothiazole Synthesis
// Nodes Aminothiophenol [label="Aminothiophenol"]; Aldehyde [label="Aldehyde (R-CHO)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidative\nCyclization", shape=plaintext]; Benzothiazole [label="2-Substituted Benzothiazole", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Aminothiophenol -> Intermediate [label="+"]; Aldehyde -> Intermediate; Intermediate -> Oxidation; Oxidation -> Benzothiazole; }
General synthesis of 2-substituted benzothiazoles.
Recent studies have shown the successful synthesis of 2-trifluoromethyl benzothiazoles via condensation of aminothiophenols with in situ generated trifluoroacetonitrile, demonstrating the viability of these substrates in forming fluorinated heterocycles.[13]
Conclusion and Future Perspectives
The choice between trifluoromethylated and non-fluorinated aminothiophenols in a synthetic campaign is a strategic one, balancing the desired properties of the final product against the synthetic accessibility of the intermediates.
-
Non-fluorinated aminothiophenols are readily accessible through well-established, high-yielding synthetic routes, making them the workhorses for the synthesis of a vast array of benzothiazoles and other sulfur-containing heterocycles.
-
Trifluoromethylated aminothiophenols , while synthetically more challenging to access, offer the distinct advantages of the trifluoromethyl group: enhanced lipophilicity, metabolic stability, and altered electronic properties. These attributes are often highly desirable in the fields of medicinal chemistry and materials science.
Future research in this area should focus on the development of more efficient and cost-effective methods for the synthesis of trifluoromethylated aminothiophenols. Furthermore, detailed kinetic studies directly comparing the reactivity of fluorinated and non-fluorinated analogs in key synthetic transformations would provide invaluable data for chemists to make more informed decisions in their synthetic design. The continued exploration of the unique reactivity imparted by the trifluoromethyl group will undoubtedly lead to the discovery of novel molecules with enhanced properties and functions.
References
- Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences.
- Process for the preparation of O-aminothiophenols.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Benchchem.
- The Trifluoromethyl Group: Enhancing Chemical Properties in Organic Synthesis. Vertex AI Search.
- Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing).
- Newman–Kwart rearrangement. Wikipedia.
- Newman-Kwart Rearrangement. Organic Chemistry Portal.
- Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox C
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Newman-Kwart Rearrangement.
- Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbam
- Trifluoromethylarylation of alkenes using anilines. Chemical Science (RSC Publishing).
- Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. Sci-Hub.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
- N-Trifluoromethylthiosaccharin: An Easily Accessible, Highly Reactive Electrophilic Trifluoromethylthiolating Reagent. Organic Syntheses Procedure.
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC - NIH.
- Reaction with Anilines.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central.
- Methods for the synthesis of 2-aminothiophenes and their reactions (review). Semantic Scholar.
- Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride. PubChem.
- Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. PMC - NIH.
- Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature.
- Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. Semantic Scholar.
- Benzothiazole synthesis. Organic Chemistry Portal.
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A Senior Application Scientist's Guide to NMR Characterization of Novel Compounds from 2-Amino-4-(trifluoromethyl)benzenethiol
For researchers, scientists, and drug development professionals, the incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate physicochemical and biological properties. The trifluoromethyl group, in particular, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity. 2-Amino-4-(trifluoromethyl)benzenethiol is a versatile starting material for the synthesis of a variety of fluorine-containing heterocyclic compounds. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) characterization of novel compounds derived from this fluorinated precursor, with a focus on practical applications and data interpretation. We will explore the synthesis and NMR analysis of two important classes of compounds: phenothiazines and benzothiazoles, and compare their spectral features to their non-fluorinated analogs.
The Synthetic Utility of this compound
This compound serves as a key building block for the synthesis of various heterocyclic systems due to the presence of three reactive functionalities: the amino group, the thiol group, and the aromatic ring activated by the electron-withdrawing trifluoromethyl group. Common reactions involve condensation of the amino and thiol groups with suitable partners to form fused ring systems.
Caption: Workflow for NMR Characterization of Novel Compounds.
Case Study: Benzothiazole Synthesis and Characterization
Let's consider the synthesis of a 2-substituted benzothiazole from this compound and a generic carboxylic acid.
Hypothetical NMR Data Comparison
| Nucleus | 2-Phenylbenzothiazole (Non-fluorinated) | 2-Phenyl-6-(trifluoromethyl)benzothiazole |
| ¹H NMR | Aromatic protons: ~7.2-8.1 ppm (complex multiplets). | Aromatic protons on the benzothiazole core will be shifted. The proton at position 7 will likely be a doublet, and the proton at position 5 will be a singlet, both potentially coupled to the fluorine atoms (long-range coupling). |
| ¹³C NMR | Aromatic carbons: ~115-155 ppm. | CF₃ Carbon: Quartet ~124 ppm (¹JCF ~272 Hz). C-6: Quartet with smaller coupling. C-5 & C-7: Doublets or more complex multiplets due to coupling with the CF₃ group. |
| ¹⁹F NMR | N/A | Singlet at approximately -63 ppm. |
The clear distinction in the NMR data, particularly the presence of the characteristic quartet in the ¹³C spectrum and the singlet in the ¹⁹F spectrum, provides irrefutable evidence for the successful synthesis of the trifluoromethylated benzothiazole.
Caption: Logic diagram for the confirmation of trifluoromethyl group incorporation.
Conclusion
The NMR characterization of novel compounds derived from this compound is a powerful and essential tool for synthetic and medicinal chemists. The trifluoromethyl group provides a unique and highly informative handle for NMR analysis. By leveraging the combined information from ¹H, ¹³C, and ¹⁹F NMR, researchers can unambiguously confirm the structure of their target molecules and gain valuable insights into their electronic properties. A thorough understanding of the expected spectral features and the application of robust experimental protocols are key to successfully navigating the exciting landscape of fluorinated drug discovery.
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Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 2021. [Link]
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Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. RSC Advances, 2013. [Link]
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Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry, 2008. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 2-Amino-4-(trifluoromethyl)benzenethiol Reaction Products
Introduction
2-Amino-4-(trifluoromethyl)benzenethiol is a critical building block in synthetic chemistry, primarily utilized in the formation of fluorinated heterocyclic compounds such as 6-trifluoromethyl-4H-1,4-benzothiazines.[1][2] These structures are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, including enhanced metabolic stability and lipophilicity.[3][4]
The analysis of reaction mixtures containing this thiol is non-trivial. The products, often possessing polar amine and sulfur functionalities alongside the strongly electron-withdrawing CF₃ group, present distinct challenges for mass spectrometry. Key analytical hurdles include ensuring thermal stability, achieving sufficient volatility for gas-phase analysis, and controlling fragmentation to yield structurally informative data.
This guide provides an in-depth comparison of two primary mass spectrometry-based workflows for the characterization and quantification of this compound reaction products:
-
Direct Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for analyzing polar and thermally sensitive molecules directly from solution.
-
Analysis via Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization: A classic approach that enhances the volatility and thermal stability of analytes for high-resolution gas-phase separation.
We will explore the causality behind the experimental choices for each method, provide detailed, self-validating protocols, and present a comparative analysis to guide researchers in selecting the optimal approach for their specific objectives.
Section 1: The Analytical Challenge: Understanding the Analyte
The molecular structure of this compound and its common reaction products, such as benzothiazines, dictates the analytical strategy. The primary challenges are:
-
Polarity: The presence of primary amine (-NH₂) and thiol (-SH) groups results in high polarity, which can lead to poor chromatographic peak shape (tailing) and low volatility.
-
Thermal Lability: While the aromatic core is stable, the functional groups, particularly the thiol, can be susceptible to oxidation or degradation at the high temperatures often used in GC inlets.
-
Complex Fragmentation: The CF₃ group significantly influences mass spectral fragmentation, often leading to rearrangements and characteristic losses of CF₃ (69 Da) or related fragments.[5][6][7] Understanding these pathways is crucial for structural elucidation.
An effective analytical method must successfully navigate these challenges to provide reliable identification and quantification.
Section 2: Primary Method: Direct Analysis via LC-MS/MS
Principle & Rationale: Liquid chromatography is ideally suited for polar compounds that do not require vaporization for analysis. By coupling it with tandem mass spectrometry (MS/MS), we achieve both high-selectivity separation and definitive structural confirmation. This approach is chosen as the primary method because it analyzes the compounds in their native state, circumventing the need for chemical modification and minimizing the risk of analyte degradation. Electrospray ionization (ESI) is the preferred ionization technique as it is a "soft" method that gently transfers ions from the liquid to the gas phase, preserving the molecular ion.[8][9]
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Quench the reaction using an appropriate method (e.g., addition of water or buffer).
-
Dilute an aliquot of the reaction mixture 1:1000 (v/v) with a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte for positive-ion ESI.
-
Vortex the sample for 30 seconds.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full Scan (m/z 100-500) for initial identification, followed by Product Ion Scan (MS/MS) of the target precursor ion.
-
Capillary Voltage: 3.5 kV.
-
Ion Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 15-40 eV to generate a comprehensive fragmentation spectrum.
-
Data Interpretation & Workflow
The primary goal is to observe the protonated molecular ion [M+H]⁺ in the full scan. This ion is then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are scanned in the second quadrupole. For a model product like a simple 6-trifluoromethyl-4H-1,4-benzothiazine, expected fragmentation would include the loss of the CF₃ radical, cleavage of the thiazine ring, and other characteristic neutral losses. This provides a high degree of confidence in structural assignment.[5][6]
Section 3: Alternative Method: GC-MS with Derivatization
Principle & Rationale: Gas chromatography offers superior separation efficiency compared to standard HPLC. However, its requirement for thermally stable and volatile analytes makes it unsuitable for the direct analysis of polar compounds like this compound and its early-stage reaction products. Derivatization is a chemical modification technique used to convert these polar functional groups into less polar, more volatile, and more thermally stable analogues.[10][11]
Selection of Derivatization Reagent: For molecules containing both amine and thiol groups, silylation is a highly effective derivatization strategy. We compare two common silylating agents:
| Reagent | Target Groups | Byproducts | Comments |
| BSTFA | -OH, -SH, -NH₂, -COOH | Volatile/Non-interfering | Highly reactive and versatile. A strong choice for this application.[10] |
| MSTFA | -OH, -SH, -NH₂, -COOH | Volatile/Non-interfering | Another excellent choice, known for producing very stable derivatives.[12] |
We select N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for this protocol due to its high reactivity with both amines and thiols, ensuring complete derivatization under mild conditions.[10][13] The reaction replaces the active hydrogens on the nitrogen and sulfur atoms with trimethylsilyl (TMS) groups.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation & Derivatization:
-
Pipette 100 µL of the reaction mixture into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40 °C. It is critical to ensure the sample is completely anhydrous, as silylating reagents are moisture-sensitive.
-
Add 100 µL of anhydrous pyridine to redissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.
-
Cool the vial to room temperature before analysis. The sample is now ready for injection.
-
-
Gas Chromatography (GC) Conditions:
-
Column: DB-5ms or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Splitless (1 µL injection volume).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan (m/z 40-600).
-
Data Interpretation & Workflow
Under EI conditions, the derivatized molecule will undergo extensive fragmentation. The resulting mass spectrum will be more complex than an ESI spectrum but highly reproducible and ideal for library matching. Key fragments will include the molecular ion (M⁺), loss of a methyl group ([M-15]⁺) from a TMS group, and ions characteristic of the TMS moiety itself (e.g., m/z 73). The fragmentation of the core aromatic structure will also provide valuable structural data.
Section 4: Performance Comparison
The choice between LC-MS/MS and GC-MS is dictated by the specific analytical need, available instrumentation, and the properties of the analytes of interest. Below is a summary of their performance characteristics.
| Parameter | LC-MS/MS (Direct Analysis) | GC-MS (with Derivatization) | Justification |
| Applicability | Excellent for polar, non-volatile, and thermally labile compounds. | Excellent for volatile or semi-volatile compounds. Requires analytes to be thermally stable. | LC-MS avoids the high temperatures of the GC inlet, protecting sensitive molecules. |
| Selectivity | Very High (MS/MS allows for specific precursor-to-product ion monitoring). | High (EI fragmentation is extensive but can have overlapping patterns for isomers). | The two stages of mass filtering in MS/MS (tandem-in-time or tandem-in-space) provide superior selectivity over single-stage MS. |
| Sensitivity | pg to fg range. | pg range. | Both techniques are highly sensitive, but MS/MS can often achieve lower detection limits in complex matrices by reducing chemical noise. |
| Sample Prep | Minimal (Dilute and shoot). | Moderate (Requires solvent evaporation and a chemical reaction step). | Derivatization adds time, cost (reagents), and potential points of sample loss or error. |
| Run Time | ~15 minutes per sample. | ~25 minutes per sample. | GC temperature programs are typically longer than LC gradients for complex mixtures. |
| Structural Info | Soft ionization preserves the molecular ion; controlled fragmentation aids interpretation. | Hard ionization provides a reproducible, library-searchable fingerprint but can obliterate the molecular ion. | EI (70 eV) is a high-energy process causing extensive fragmentation, which is useful for library matching but can make de novo interpretation difficult if the molecular ion is absent.[6] |
| Robustness | High. Less prone to matrix contamination of the ion source than GC. | Moderate. The GC inlet can be susceptible to contamination from non-volatile matrix components. Derivatization must be complete and reproducible. |
Conclusion and Recommendations
Both LC-MS/MS and derivatization-GC-MS are powerful techniques for the analysis of this compound reaction products. The optimal choice is contingent on the research goal.
-
For rapid screening, analysis of polar or unknown products, and quantification in complex matrices, LC-MS/MS is the superior method. Its "dilute and shoot" simplicity, applicability to a wide range of polarities, and the high selectivity of MS/MS make it a robust and efficient tool for drug development and reaction monitoring.
-
For detailed structural elucidation of specific, stable products or when a searchable library spectrum is required, GC-MS with derivatization is an excellent choice. The high chromatographic resolution can separate closely related isomers, and the standardized EI spectra are invaluable for definitive identification against established databases.
As a Senior Application Scientist, my recommendation for most applications, from initial reaction monitoring to metabolite identification, would be to begin with an LC-MS/MS approach. It provides the most direct and comprehensive overview of the reaction mixture with the least amount of sample handling and risk of artifact formation. GC-MS should be employed as a complementary technique when higher chromatographic resolution is needed or when building a library of EI spectra for quality control purposes.
References
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. Available at: [Link]
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A Guide to Derivatization Reagents for GC. (n.d.). Bio-Rad. Available at: [Link]
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Synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and conversion into 4H-1,4-benzothiazines and their sulfones. (n.d.). Sci-Hub. Available at: [Link]
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LC/MS/MS Method Package for Reactive Sulfur Profiling. (n.d.). Shimadzu. Available at: [Link]
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Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. (n.d.). MDPI. Available at: [Link]
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Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2014). ResearchGate. Available at: [Link]
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Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. (1970). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available at: [Link]
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Direct Trifluoromethylthiolation Reactions Involving Radical Processes. (2015). ResearchGate. Available at: [Link]
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This compound. (n.d.). PubChem. Available at: [Link]
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Fragmentation of trifluoromethylarsenic compounds in the mass spectrometer. (1967). Inorganic Chemistry. Available at: [Link]
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Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. (2020). PMC - NIH. Available at: [Link]
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The intramolecular trifluoromethylthiolation/cyclization reaction of 5. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). PMC - NIH. Available at: [Link]
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Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. (2010). PubMed. Available at: [Link]
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Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (2014). ScienceDirect. Available at: [Link]
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Selective detection of sulfur-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. (1993). ACS Publications. Available at: [Link]
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Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (2014). PMC - NIH. Available at: [Link]
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Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. (2024). Semantic Scholar. Available at: [Link]
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Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.). OI Analytical. Available at: [Link]
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Benzenethiol, 2-amino-5-(trifluoromethyl)-, hydrochloride. (n.d.). PubChem. Available at: [Link]
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Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. (2021). PMC - PubMed Central. Available at: [Link]
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Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. (2019). ResearchGate. Available at: [Link]
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The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Available at: [Link]
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Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (2024). ResearchGate. Available at: [Link]
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A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] In the rigorous pipeline of drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is not merely a formality; it is a critical checkpoint that ensures the integrity of all subsequent biological and toxicological data. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasting significant time and resources.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate and confirm the structure of novel benzothiazole derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide complementary data points that, when integrated, create a self-validating system for structural confirmation.[2][3]
The Analytical Workflow: A Holistic and Synergistic Approach
The structural validation of a newly synthesized compound is not a linear process but an integrated workflow. Each spectroscopic technique offers a unique piece of the structural puzzle. The logical progression often starts with techniques that provide broad, class-confirming information (IR) and molecular weight (MS), followed by the definitive, high-resolution structural mapping provided by NMR.
Caption: A typical workflow for the structural validation of a synthesized benzothiazole derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the most powerful and indispensable tool for the de novo structural elucidation of organic molecules.[2] It provides unambiguous information about the carbon-hydrogen framework, atom connectivity, and the precise chemical environment of each nucleus, allowing for the definitive assignment of substituent positions on the benzothiazole ring.
Expertise & Experience: Decoding the Spectrum
For benzothiazoles, the aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.3 ppm) is of paramount importance.[4][5] The substitution pattern on the fused benzene ring dictates the multiplicity and coupling constants of the remaining protons. For instance, a 6-substituted benzothiazole will show characteristic splitting patterns for H-4, H-5, and H-7 that can be definitively assigned using 2D NMR techniques like COSY.
-
¹H NMR Analysis : The proton at the 2-position (H-2) of an unsubstituted benzothiazole is highly deshielded due to the adjacent electronegative nitrogen and sulfur atoms, appearing as a singlet around δ 9.24 ppm in acetone-d₆.[4] The protons on the benzene ring (H-4 to H-7) typically resonate between δ 7.3 and 8.2 ppm. The ortho-coupling constants are usually in the range of 7.5-8.5 Hz.[2]
-
¹³C NMR Analysis : The carbon atoms of the benzothiazole core have characteristic chemical shifts. The C2 carbon is significantly downfield (δ ~155-170 ppm) due to its position between sulfur and nitrogen.[2][6][7] The quaternary carbons involved in the ring fusion (C3a and C7a) typically appear between δ 130 and 155 ppm.[8] Observing shifts in these carbons can confirm the location of substituents.
Data Presentation: Typical NMR Data for a Substituted Benzothiazole
| Parameter | Typical ¹H NMR Data[2][4][9] | Typical ¹³C NMR Data[2][6][8] |
| Chemical Shift (δ) | 7.30-8.10 ppm (Aromatic protons), 2.41 ppm (Methyl protons on ring) | 121-155 ppm (Aromatic carbons), 167.9 ppm (S-C=N), 20.4 ppm (Methyl carbon) |
| Multiplicity | Singlet (s), Doublet (d), Triplet (t), Multiplet (m) | - |
| Coupling Constant (J) | ~7.5-8.5 Hz for ortho-coupling in the benzene ring | - |
Trustworthiness: A Self-Validating Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified benzothiazole derivative in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is excellent for compounds with exchangeable protons (e.g., -NH, -OH), while CDCl₃ is a good general-purpose solvent.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as the internal standard (δ 0.00 ppm) for calibrating the chemical shift axis.
-
Data Acquisition : Acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra on a spectrometer with a field strength of at least 300 MHz for adequate resolution.[2] For complex structures, 2D experiments (COSY, HSQC, HMBC) are essential to establish definitive correlations.[10]
-
Data Processing & Analysis : Process the raw data (Free Induction Decay) using a Fourier transform. Carefully phase the spectrum and perform baseline correction. Integrate the ¹H signals to determine proton ratios and analyze chemical shifts, multiplicities, and coupling constants to assemble the final structure.[2]
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of data for confirming its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular formula with high accuracy, severely constraining the possible structures.[7]
Expertise & Experience: Interpreting Fragmentation
The fragmentation pattern in MS provides a fingerprint of the molecule's structure.[11] For benzothiazoles, the molecular ion peak ([M]⁺) is typically prominent. Common fragmentation pathways involve the cleavage of the thiazole ring. A characteristic fragment often observed for the parent benzothiazole is at m/z 109, corresponding to the loss of HCN from the molecular ion (m/z 135).[12] Another key fragment can be seen at m/z 83, which may arise from the loss of the C₂H₂S fragment.[12][13] The presence of these fragments provides strong evidence for the benzothiazole core.
Data Presentation: Key Fragments of Benzothiazole (EI-MS)
| m/z Value | Relative Intensity | Tentative Fragment Assignment[12][14] |
| 136 | High | [M+H]⁺ (isotopic peak) |
| 135 | High | Molecular Ion [C₇H₅NS]⁺ |
| 109 | Medium | [M - C₂H₂]⁺ or [C₆H₅S]⁺ |
| 83 | Medium | [M - C₂H₂S]⁺ or [C₅H₃N]⁺ |
Trustworthiness: A Self-Validating Protocol for Mass Spectrometry
-
Ionization Method Selection : Choose the appropriate ionization technique. Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data useful for structural fingerprinting.[14] Electrospray Ionization (ESI) is a softer technique, ideal for obtaining a strong molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, making it highly suitable for confirming molecular weight.[9]
-
Sample Preparation : For ESI, prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. For direct infusion EI, a pure solid or liquid sample is used.
-
Data Acquisition : Acquire the mass spectrum across a relevant m/z range. For HRMS, use an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer to obtain high mass accuracy.
-
Data Analysis : Identify the molecular ion peak. If using HRMS, use the accurate mass to calculate the elemental composition. Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the proposed structure.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[15] While it does not provide detailed connectivity information like NMR, it is invaluable for quickly confirming the presence of key structural motifs and the success of a chemical reaction (e.g., the disappearance of a starting material's carbonyl group).
Expertise & Experience: Assigning Key Bands
The IR spectrum of a benzothiazole derivative will be dominated by absorptions from the aromatic system. Key diagnostic bands include:
-
C=N Stretch : The imine stretch of the thiazole ring typically appears in the 1600-1670 cm⁻¹ region.[15]
-
Aromatic C=C Stretch : Multiple sharp peaks are observed between 1400-1600 cm⁻¹.
-
Aromatic C-H Stretch : Sharp peaks appear just above 3000 cm⁻¹.
-
C-S Stretch : This vibration is found in the fingerprint region, often around 600-700 cm⁻¹.[15][16]
The real power of IR lies in identifying substituents. For example, a carbonyl group (C=O) in an amide substituent will give a very strong, sharp absorption band around 1650-1680 cm⁻¹, which is easily distinguished from the endogenous C=N stretch.[6]
Data Presentation: Characteristic IR Absorption Bands for Benzothiazoles
| Vibrational Mode | Typical Wavenumber (cm⁻¹)[15][16][17] | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Sharp, Medium |
| C=N Stretch (Thiazole) | 1600 - 1670 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |
| C-S Stretch | 600 - 700 | Weak-Medium |
Trustworthiness: A Self-Validating Protocol for IR Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by finely grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the neat sample.
-
Background Scan : First, acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Scan : Acquire the spectrum of the sample.
-
Analysis : Identify the characteristic absorption bands and correlate them with the functional groups expected in the target molecule.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[18] The benzothiazole core is a chromophore that absorbs UV light.
Expertise & Experience: Analyzing Electronic Transitions
The parent benzothiazole shows absorption maxima around 250 nm, 284 nm, and 296 nm in alcohol.[19] The position and intensity of these bands are sensitive to the substitution pattern on the ring.[18] Extending the conjugation of the π-system by adding substituents like a phenyl group often results in a bathochromic (red) shift to longer wavelengths.[20] While not a primary tool for de novo structure determination, UV-Vis is useful for comparing a series of related analogues and confirming the electronic nature of the chromophore.
Trustworthiness: A Self-Validating Protocol for UV-Vis Spectroscopy
-
Solvent Selection : Choose a UV-transparent solvent (e.g., ethanol, methanol, hexane) in which the compound is soluble.
-
Sample Preparation : Prepare a dilute solution of the compound in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Baseline Correction : Use a cuvette filled with the pure solvent to zero the spectrophotometer (baseline correction).
-
Spectrum Acquisition : Scan the sample across the UV-Vis range (typically 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax).
Synergistic Data Interpretation: A Unified Conclusion
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of all data to build an unshakeable structural proof.
Caption: Integration of data from multiple spectroscopic techniques to confirm a final structure.
Conclusion
The structural confirmation of benzothiazole derivatives is a multi-faceted process that relies on the synergistic interpretation of data from a suite of spectroscopic techniques. While NMR spectroscopy provides the most detailed structural map, MS, IR, and UV-Vis offer crucial, complementary information that validates the final assignment. By employing this holistic analytical workflow, researchers in drug development can proceed with confidence, knowing that their structure-activity relationship studies are built on a solid and rigorously verified foundation.
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A Researcher's Guide to the Biological Screening of Novel 2-Amino-4-(trifluoromethyl)benzenethiol Derivatives
Note to the Reader: This guide is designed to provide a strategic framework for the biological evaluation of novel chemical entities. The experimental data presented herein is illustrative and intended to guide researchers in experimental design and data interpretation.
Introduction: The Rationale for Derivatization and Screening
The privileged scaffold, 2-amino-4-(trifluoromethyl)benzenethiol, serves as a valuable starting point in medicinal chemistry. The presence of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The strategic derivatization of this core structure allows for the systematic exploration of the chemical space to identify novel compounds with potent and selective biological activities. This guide provides a comprehensive, multi-tiered strategy for the biological screening of a hypothetical library of novel this compound derivatives, comparing their potential as anticancer and antimicrobial agents. Our objective is to furnish drug development professionals with a robust framework for hit identification and preliminary mechanism of action (MoA) studies.
The Hypothetical Derivative Library
For the purpose of this guide, we will consider a small, focused library of novel derivatives synthesized from the parent compound (PC), this compound. These derivatives feature modifications designed to modulate their electronic and steric properties.
-
Parent Compound (PC): this compound
-
Derivative A (D-A): N-acetylated amino group
-
Derivative B (D-B): Thiol group oxidized to a disulfide bridge (dimer)
-
Derivative C (D-C): Addition of a nitro group at position 6
A Multi-Tiered Approach to Anticancer Screening
A hierarchical screening cascade is essential for efficiently identifying promising lead compounds while minimizing resource expenditure. Our proposed workflow prioritizes broad cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action for the most potent "hits".
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
} caption [label="Figure 1: Anticancer Screening Workflow.", shape=plaintext, fontsize=10]; enddot
Tier 1: Primary Cytotoxicity Screening (MTT Assay)
Expertise & Experience: The initial step involves a broad assessment of cytotoxicity to identify compounds that inhibit cancer cell proliferation or viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[3][4] We selected a panel of three human cancer cell lines (MCF-7: breast, A549: lung, HepG2: liver) to identify compounds with broad-spectrum activity or potential tissue specificity. Doxorubicin, a standard chemotherapeutic agent, serves as the positive control.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| Parent Compound (PC) | > 100 | > 100 | > 100 |
| Derivative A (D-A) | 45.2 | 58.1 | 72.5 |
| Derivative B (D-B) | 89.7 | > 100 | 95.3 |
| Derivative C (D-C) | 8.5 | 12.3 | 9.8 |
| Doxorubicin | 0.9 | 1.2 | 1.5 |
Trustworthiness: From this primary screen, Derivative C (D-C) emerges as the most promising "hit" compound, exhibiting significant cytotoxicity across all three cell lines with IC50 values in the low micromolar range. The parent compound and other derivatives show minimal to moderate activity, highlighting the importance of the nitro group addition for cytotoxic potential.
Tier 2: Apoptosis Induction Assay (Caspase-3 Activity)
Expertise & Experience: A key mechanism by which anticancer drugs eliminate tumor cells is by inducing programmed cell death, or apoptosis.[5][6] Caspase-3 is a critical executioner caspase in the apoptotic pathway. A colorimetric assay that detects the cleavage of a specific substrate (DEVD-pNA) by active Caspase-3 provides a quantitative measure of apoptosis induction.[7][8] We test our hit compound, D-C, on MCF-7 cells.
| Treatment (at IC50 conc.) | Fold Increase in Caspase-3 Activity (vs. Vehicle) |
| Vehicle Control (DMSO) | 1.0 |
| Derivative C (D-C) | 4.8 |
| Doxorubicin | 5.5 |
Trustworthiness: The data indicates that Derivative C potently induces apoptosis, with a nearly five-fold increase in Caspase-3 activity, comparable to the positive control, Doxorubicin. This strongly suggests that the observed cytotoxicity is mediated, at least in part, through the activation of the apoptotic cascade.
Tier 3: Preliminary Mechanism of Action (MoA) Elucidation
Expertise & Experience: Many anticancer agents function by disrupting cellular signaling pathways that control cell survival and proliferation.[6][9] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of these processes and is often constitutively active in cancer cells, promoting their survival.[10][11][12][13] Inhibition of this pathway is a validated anticancer strategy. We hypothesize that Derivative C may exert its pro-apoptotic effects by suppressing NF-κB signaling. This can be investigated by measuring the phosphorylation of IκBα, an inhibitor of NF-κB. Phosphorylation and subsequent degradation of IκBα releases NF-κB to translocate to the nucleus and activate pro-survival genes.[14]
dot graph G { layout=dot; rankdir=TB; node [shape=record, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, arrowhead=vee];
} caption [label="Figure 2: Hypothesized MoA of Derivative C.", shape=plaintext, fontsize=10]; enddot
Parallel Screening: Antimicrobial Activity
Expertise & Experience: Thiol-containing compounds and their derivatives are known to possess antimicrobial properties.[15] Therefore, a parallel screening effort to evaluate the library against clinically relevant bacterial strains is a logical extension. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]
Comparative Antimicrobial Activity (MIC Values)
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| Parent Compound (PC) | 32 | 64 |
| Derivative A (D-A) | 8 | 16 |
| Derivative B (D-B) | 128 | >128 |
| Derivative C (D-C) | 64 | 64 |
| Vancomycin (Control) | 1 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Trustworthiness: In this screen, Derivative A (D-A) demonstrates the most promising antimicrobial activity, particularly against the Gram-positive bacterium S. aureus. The N-acetylation appears to be a key modification for enhancing this effect compared to the parent compound.
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Authoritative Grounding: This protocol is based on established methods for assessing cell viability.[3][4][19]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (PC, D-A, D-B, D-C) and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Protocol 2: Caspase-3 Colorimetric Assay
-
Authoritative Grounding: This protocol is adapted from commercially available kits and standard laboratory procedures for measuring apoptosis.[7][8][20]
-
Cell Treatment & Lysis: Seed and treat cells with the test compound (e.g., Derivative C at its IC50 concentration) for a predetermined time (e.g., 24 hours). Harvest the cells and lyse them using a chilled lysis buffer provided in a commercial kit.
-
Lysate Preparation: Centrifuge the lysed cells at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C.[7][8] Collect the supernatant, which contains the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Add reaction buffer containing DTT.
-
Substrate Addition: Initiate the reaction by adding 5 µL of the Caspase-3 substrate (DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7][20]
-
Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is directly proportional to the amount of pNA released, indicating Caspase-3 activity.
-
Data Analysis: Compare the absorbance readings of the treated samples to the untreated or vehicle control to determine the fold-increase in Caspase-3 activity.
Conclusion and Future Directions
This comparative guide outlines a systematic approach to screening novel derivatives of this compound. The illustrative data demonstrates how a tiered screening strategy can efficiently identify hits for distinct biological activities.
-
Derivative C was identified as a potent anticancer agent , inducing apoptosis in multiple cancer cell lines. Future work should focus on confirming its inhibitory effect on the NF-κB pathway through techniques like Western blotting and electrophoretic mobility shift assays (EMSA). Further derivatization could optimize potency and reduce off-target effects.
-
Derivative A emerged as a promising antimicrobial lead , particularly against S. aureus. Subsequent studies should include determining its bactericidal vs. bacteriostatic properties, testing against a broader panel of microbes including resistant strains (e.g., MRSA), and evaluating its cytotoxicity against mammalian cells to establish a selectivity index.
By employing this structured, evidence-based screening cascade, researchers can effectively navigate the early stages of drug discovery and select the most promising candidates for further preclinical development.
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the Electronic Effects of the Trifluoromethyl Group on Aromatic Systems
Introduction: Beyond the Methyl Group
In the landscape of medicinal chemistry and materials science, the strategic modification of aromatic rings is a cornerstone of molecular design. The electronic properties of substituents dictate a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity.[1][2] While classic substituents like methyl and nitro groups provide foundational understanding, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful tool for fine-tuning molecular properties.
This guide provides an in-depth comparison of the electronic effects of the trifluoromethyl group against other common substituents on the benzene ring. We will move beyond simple classification to explore the underlying physical organic principles, supported by quantitative experimental data and validated protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the distinct electronic character of the CF₃ group in their own work.
Pillar 1: The Duality of Electronic Influence - Induction and Resonance
To appreciate the unique nature of the CF₃ group, we must first dissect the two primary mechanisms through which a substituent exerts its electronic influence on a benzene ring:
-
The Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule. It arises from the intrinsic electronegativity of the atoms in the substituent relative to carbon. Electron density is either pulled away from the ring (a -I effect) or pushed towards it (a +I effect). This effect weakens with distance.[3]
-
The Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. It requires the substituent to have p-orbitals or lone pairs that can overlap with the π-system of the ring. A substituent can donate electron density via resonance (+R effect) or withdraw it (-R effect).[3]
These two effects are not mutually exclusive and their interplay determines a substituent's overall character as an Electron-Withdrawing Group (EWG) or an Electron-Donating Group (EDG) , which in turn governs its directing effect in electrophilic aromatic substitution.
Pillar 2: The Trifluoromethyl Group - A Profile in Potent Electron Withdrawal
The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic chemistry.[4] Its electronic character is dominated by a single, potent effect.
A Dominant Inductive Effect (-I)
The CF₃ group's defining feature is its exceptionally strong inductive electron-withdrawing (-I) effect. This is a direct consequence of the three highly electronegative fluorine atoms, which polarize the C-F bonds, creating a significant partial positive charge on the carbon atom attached to the ring. This positive center strongly pulls electron density from the benzene ring through the C-C sigma bond.[5][6]
Negligible Resonance Effect
Unlike halogens or methoxy groups, the CF₃ group has no lone pairs to donate into the aromatic π-system. Consequently, it cannot exert a +R effect. While a form of resonance withdrawal known as "negative hyperconjugation" has been proposed, its contribution is minor compared to the overwhelming inductive effect. For practical purposes, the CF₃ group is considered to have no significant resonance effect.
This combination of a powerful -I effect and a negligible R effect makes the CF₃ group a potent deactivator of the benzene ring towards electrophilic attack. The ring becomes electron-poor and therefore less nucleophilic.[7]
Directing Effects: A Consequence of Destabilization
The CF₃ group is a meta-director for electrophilic aromatic substitution.[5][7] This is not because it stabilizes the meta intermediate, but because it less destabilizes it compared to the ortho and para intermediates. During the reaction, a positive charge (arenium ion) is formed on the ring. If the electrophile adds to the ortho or para position, one of the resulting resonance structures places this positive charge directly adjacent to the carbon bearing the CF₃ group. This is an extremely unfavorable electrostatic interaction, as the partial positive charge on the CF₃ carbon intensely repels the positive charge of the arenium ion.[5][8] Attack at the meta position avoids this highly destabilized intermediate, making it the kinetically favored pathway.
Caption: Destabilization of arenium ion intermediates in electrophilic attack on trifluoromethylbenzene.
Pillar 3: A Comparative Analysis with Key Substituents
The distinct electronic profile of the CF₃ group is best understood when contrasted with other common substituents. The Hammett equation provides a powerful quantitative framework for this comparison, relating reaction rates and equilibria for substituted benzoic acids.[9][10] The substituent constant, sigma (σ), quantifies the electronic effect of a substituent at the meta (σₘ) and para (σₚ) positions.
-
Positive σ value: Indicates an electron-withdrawing group (slows the dissociation of benzoic acid).
-
Negative σ value: Indicates an electron-donating group (speeds up the dissociation).
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Effect | σₘ | σₚ |
| -CF₃ | Strong -I | None / Weak -R | Strongly Withdrawing | Deactivating, meta | 0.43 | 0.54 |
| -NO₂ | Strong -I | Strong -R | Strongly Withdrawing | Deactivating, meta | 0.71 | 0.78 |
| -CN | Strong -I | Strong -R | Strongly Withdrawing | Deactivating, meta | 0.56 | 0.66 |
| -Cl | Strong -I | Weak +R | Weakly Withdrawing | Deactivating, o,p | 0.37 | 0.23 |
| -CH₃ | Weak +I | N/A (Hyperconjugation) | Weakly Donating | Activating, o,p | -0.07 | -0.17 |
| -OCH₃ | Strong -I | Strong +R | Strongly Donating | Activating, o,p | 0.12 | -0.27 |
Hammett constant values sourced from the literature.[11][12]
Analysis of Comparative Data:
-
CF₃ vs. NO₂ and CN: While all are strong EWGs, the nitro and cyano groups withdraw electrons through both induction and resonance, as reflected in their higher σ values. The CF₃ group's power comes almost exclusively from induction.[13]
-
CF₃ vs. Cl: This is a key comparison. Both are inductively withdrawing. However, the chlorine's lone pairs allow for a weak +R effect (resonance donation). This donation partially offsets the inductive withdrawal, especially at the para position, resulting in σₚ < σₘ. This resonance donation is also what makes halogens ortho,para-directors despite being deactivators. The CF₃ group lacks this ability, making it a "pure" inductive withdrawer in this context.[3]
-
CF₃ vs. CH₃: These are electronic opposites. The methyl group is weakly electron-donating, activating the ring and directing ortho,para.[7] Replacing the hydrogens with fluorines completely inverts the electronic character of the methyl group.
-
CF₃ vs. OCH₃: The methoxy group is a classic example of competing effects. It is inductively withdrawing (-I) due to oxygen's electronegativity, but its powerful resonance donation (+R) dominates, making it a strong activator and ortho,para-director. This is evident in its negative σₚ value.
Caption: Classification of substituents based on their dominant electronic effects.
Experimental Protocol: Determination of Hammett Constants via pKₐ Measurement
The trustworthiness of these electronic parameters is grounded in empirical data. The Hammett constants are derived from the measurement of the acid dissociation constants (Kₐ) of a series of substituted benzoic acids.[14]
Objective: To experimentally determine the Hammett substituent constant (σ) for an unknown substituent by measuring the pKₐ of the corresponding substituted benzoic acid.
Principle: The Hammett equation for the dissociation of benzoic acids in water at 25°C is defined as: σ = pKₐ (benzoic acid) - pKₐ (substituted benzoic acid) . Here, the reaction constant ρ is defined as 1.[14]
Methodology
-
Materials & Reagents:
-
Benzoic acid
-
meta-Trifluoromethylbenzoic acid
-
para-Trifluoromethylbenzoic acid
-
Other desired substituted benzoic acids
-
Deionized, CO₂-free water
-
Standardized 0.05 M NaOH solution
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bars
-
Class A volumetric flasks, burette, and pipettes
-
-
Preparation of Acid Solutions (0.01 M):
-
Accurately weigh the required mass of each benzoic acid derivative to prepare 100 mL of a 0.01 M solution.
-
Dissolve the acid in a minimal amount of ethanol if necessary, then bring to volume with deionized water in a 100 mL volumetric flask. Note: Using a co-solvent will change the ρ value of the reaction, requiring a calibration plot.
-
-
Titration Procedure:
-
Pipette 50.00 mL of a prepared acid solution into a 150 mL beaker equipped with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Fill a 50 mL burette with the standardized 0.05 M NaOH solution.
-
Record the initial pH of the acid solution.
-
Begin titrating with the NaOH solution, adding titrant in 0.5 mL increments and recording the pH after each addition.
-
As the pH begins to change rapidly near the equivalence point, reduce the increment size to 0.1 mL.
-
Continue the titration about 5 mL past the equivalence point.
-
Repeat the titration for each acid, including the unsubstituted benzoic acid, to ensure reproducibility.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by using the first derivative plot, ΔpH/ΔV vs. V).
-
The pKₐ is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
Calculate the Hammett constant using the formula: σₓ = pKₐ (benzoic acid) - pKₐ (X-substituted benzoic acid) .
-
This self-validating system, by first measuring the pKₐ of the reference compound (benzoic acid), provides a direct and reliable method for quantifying the electronic impact of any substituent.
Conclusion and Field Implications
The trifluoromethyl group is not merely a "super halogen." It is a substituent with a distinct and powerful electronic signature, characterized by a dominant inductive withdrawal and a lack of resonance donation. This makes it a strong deactivator and a clean meta-director. Its properties stand in sharp contrast to electron-donating groups like methyl, and its mechanism of withdrawal is fundamentally different from resonance-assisted EWGs like the nitro group.
For drug development professionals, these characteristics are invaluable. The introduction of a CF₃ group can:
-
Block Metabolic Oxidation: Deactivating the aromatic ring makes it less susceptible to metabolism by cytochrome P450 enzymes.[1]
-
Increase Lipophilicity: The CF₃ group enhances a molecule's ability to cross cell membranes.[1][2]
-
Modulate pKₐ: The strong EWG nature can lower the pKₐ of nearby acidic protons or raise the pKₐ of basic groups, altering a drug's ionization state at physiological pH.
-
Enhance Binding Affinity: The unique electrostatic potential created by the CF₃ group can lead to favorable interactions with protein targets.[1]
By understanding the fundamental electronic principles laid out in this guide, researchers can more effectively leverage the trifluoromethyl group as a strategic tool for rational molecular design.
References
-
Olah, G. A., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. [Link]
-
La Salle University. (n.d.). Substituent Effects. [Link]
-
Ismah Test Prep. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. [Link]
-
Garrido-Sáez, S., et al. (2020). Data enhanced Hammett-equation: reaction barriers in chemical space. RSC Publishing. [Link]
-
J.P. Bégué, D. Bonnet-Delpon. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Davis, D. W., et al. (1974). Electron distribution in trifluoromethylbenzenes. Electron donation by the trifluoromethyl group. American Chemical Society. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Sodeoka, M., et al. (n.d.). Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. ChemRxiv. [Link]
-
Reddit. (2023, April 30). Trifluoromethoxy group electron-withdrawing or electron-donating?. r/OrganicChemistry. [Link]
-
Hunter, C. A. (2020). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. [Link]
-
University of Toronto Scarborough. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]
-
Filo. (2023, November 3). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. [Link]
-
Quora. (2020, April 3). Why is CF3 a meta director? It withdraws electron by inductive effect, which decreases with distance. Shouldn't it be a para director instead?. [Link]
-
Khan Academy. (n.d.). Meta directors II. [Link]
-
McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Selection of Hammett constant σ+ values for selected functional.... [Link]
-
ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-(trifluoromethyl)benzenethiol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-4-(trifluoromethyl)benzenethiol (CAS No: 19406-49-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a thorough understanding of the chemical hazards and the procedural discipline required for waste management. This guide moves beyond mere instruction to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.
Pre-Disposal Briefing: Hazard Identification and Risk Assessment
Before handling waste, a foundational understanding of the substance's intrinsic hazards is paramount. This compound is a substituted aniline and an aromatic thiol, classes of compounds that warrant careful handling. The trifluoromethyl group can also influence the compound's reactivity and metabolic pathways.[1]
Safety Data Sheets (SDS) consistently classify this compound with multiple hazard statements, indicating significant potential health risks.[2][3][4] The primary hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Code | Description | Implication for Handling & Disposal |
| Acute Toxicity, Inhalation | H331 / H332 | Toxic or harmful if inhaled.[2][3] | All handling, including waste segregation, must be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent respiratory exposure. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[2][3] | Skin contact must be avoided through the use of appropriate chemical-resistant gloves and a lab coat. |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][3] | Standard laboratory practice of prohibiting eating, drinking, or smoking in work areas is critical. |
| Skin Corrosion/Irritation | H315 / H314 | Causes skin irritation or severe skin burns.[2][3][4] | Prolonged or repeated contact can cause significant skin damage. Immediate removal of contaminated clothing and washing of skin is essential. |
| Serious Eye Damage/Irritation | H319 / H318 | Causes serious eye irritation or damage.[2][3] | Chemical splash goggles and, in some cases, a face shield are mandatory to prevent irreversible eye damage. |
| Specific Target Organ Toxicity | H335 / H373 | May cause respiratory irritation or damage to organs through prolonged or repeated exposure.[2][3] | Chronic exposure poses a long-term health risk, reinforcing the need for consistent use of engineering controls and PPE. |
| Aquatic Toxicity | H400 | Very toxic to aquatic life.[3][4] | This compound must not enter drains or waterways.[2][4] Disposal via sewering is strictly prohibited.[5] |
Part 1: Mandatory Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is the minimum requirement for any procedure involving the handling or disposal of this compound. The selection of specific PPE should be guided by a site-specific risk assessment.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile, that have been inspected for integrity before use.[2][6] Dispose of contaminated gloves as hazardous waste.[2]
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.[3] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a significant spill, a complete chemical-resistant suit may be necessary.[2][3]
-
Respiratory Protection: All handling of waste should occur within a chemical fume hood.[8] If this is not feasible or if dust/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) is required.[7]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4] The following steps outline the process for accumulating this waste safely within the laboratory.
Step 1: Waste Segregation
Immediately upon generation, the waste must be segregated as hazardous.
-
Waste Stream: This compound must be disposed of as hazardous chemical waste. Due to the presence of the trifluoromethyl group (a halogenated functional group), it should be collected in a container designated for halogenated organic waste .[8]
-
Incompatible Materials: Do not mix this waste with incompatible materials. Keep it separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[7][9]
Step 2: Containerization and Labeling
Proper containment and communication of the hazard are critical.
-
Container: Use a non-reactive, sealable container in good condition with a secure, leak-proof cap.[8] The container must be compatible with substituted anilines and thiols.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific concentration or components if it is a mixture.[8] Do not use abbreviations or chemical formulas.
Step 3: On-Site Accumulation and Storage
Waste must be stored safely pending pickup by disposal professionals.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be under the control of the laboratory personnel.
-
Secondary Containment: The primary waste container must be placed in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks or spills.[8]
-
Environment: Keep the storage area cool, dry, and well-ventilated.[8][9] Store away from sources of ignition.[6]
Step 4: Arranging for Final Disposal
-
Contact Professionals: Contact your institution's EHS department to arrange for the pickup and disposal of the waste.[8] Only licensed hazardous waste disposal companies are permitted to transport and dispose of this material.[2]
-
Documentation: Complete all required waste disposal forms and manifests as instructed by your EHS department.
The logical flow for this disposal process is illustrated in the diagram below.
Caption: Decision workflow for proper laboratory disposal.
Part 3: Emergency Procedures – Spill Management
In the event of a spill, the response must be swift and decisive.
-
Minor Spills (Contained within a fume hood):
-
Ensure all PPE is worn correctly.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3][6] Do not use combustible materials.
-
Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[2][4]
-
Decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Major Spills (Outside of a fume hood or a large volume):
-
Alert colleagues and activate the nearest fire alarm or emergency notification system.
-
Contact your institution's emergency response team and EHS department from a safe location.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Part 4: Decontamination of Laboratory Glassware
Glassware that has been in contact with this compound must be decontaminated before it is returned to general use. A common practice for decontaminating thiols involves oxidation.[8] However, any decontamination procedure should be approved by your institution's EHS department. All rinsate and cleaning materials generated during decontamination must be collected and disposed of as hazardous waste.
References
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LookChem. This compound. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-(Trifluoromethyl)benzenethiol, 95+%. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Benzenethiol. [Link]
-
PubChem. This compound. [Link]
-
Szabo-Scandic. Trifluoromethanesulfonic acid Safety Data Sheet. [Link]
-
Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
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Cole-Parmer. Chemical Compatibility Database. [Link]
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Occupational Safety and Health Administration. Guidance For Hazard Determination. [Link]
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Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. [Link]
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The National Academies Press. Chemical Compatibility Chart. [Link]
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Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists. [Link]
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Regulations.gov. Notification of Release of Hazardous Substances. [Link]
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American Chemistry Council. Material Safe Handling Guidance. [Link]
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American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. [Link]
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U.S. Environmental Protection Agency. SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). [Link]
-
MDPI. Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. [Link]
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A Researcher's Guide to the Safe Handling of 2-Amino-4-(trifluoromethyl)benzenethiol
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, organofluorine compounds like 2-Amino-4-(trifluoromethyl)benzenethiol and its hydrochloride salt are of significant interest for their unique biochemical properties. However, their potential for discovery is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that your research is not only groundbreaking but also fundamentally safe.
Understanding the Hazard Profile: More Than Just an Odor
While many thiols are notorious for their potent smell, the hazards associated with this compound extend far beyond its olfactory properties.[1] A thorough understanding of its hazard profile is the first step in establishing a self-validating system of safety.
The primary hazards associated with this compound hydrochloride, a common form of this chemical, are significant and multi-faceted.[2][3] It is classified as a substance that is harmful if swallowed, inhaled, or in contact with skin.[2][3][4] Critically, it is corrosive and can cause severe skin burns and serious eye damage.[2][3] Furthermore, there is a risk of it causing an allergic skin reaction, and it may cause damage to organs through prolonged or repeated exposure.[2][3] It is also noted as being very toxic to aquatic life.[2][3]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][5] | [2][3][5] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2][3][5] | [2][3][5] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2][5] | [2][5] |
| Skin Sensitization | May cause an allergic skin reaction.[2][3] | [2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[2][3] | [2][3] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life.[2][3] | [2][3] |
The causality behind these classifications lies in the chemical's reactivity. The thiol group (-SH) can interact with biological macromolecules, while the trifluoromethyl group can alter its metabolic stability and distribution in the body. The amino group also contributes to its chemical properties and potential for biological activity.
Personal Protective Equipment (PPE): An Essential Barrier
Given the significant hazards, the selection and proper use of Personal Protective Equipment (PPE) is non-negotiable. The following PPE ensemble provides a robust barrier to prevent exposure.
Core PPE Requirements:
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement.[6] However, due to the corrosive nature of this compound and the high risk of splashes, a full-face shield worn over safety goggles is strongly recommended.[7][8] This provides a more comprehensive barrier for the entire face.
-
Hand Protection : Chemical-resistant gloves are mandatory.[8] Disposable nitrile gloves are a common choice for incidental contact, but they should be removed and replaced immediately after any exposure.[6] For tasks with a higher risk of direct contact, consider double-gloving or using heavier-duty gloves such as butyl or neoprene.[6][8] Always inspect gloves for any signs of degradation before use.[9]
-
Body Protection : A flame-resistant lab coat is essential to protect skin and clothing from splashes and spills.[7] For procedures with a higher risk of significant exposure, a chemical-resistant apron or a full chemical suit should be considered.[10]
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to control vapor inhalation.[11] If there is a risk of generating dusts or aerosols, or if engineering controls are insufficient, a NIOSH-approved respirator is necessary.[10][12] The type of respirator, such as an N95 dust mask or a half-mask respirator with appropriate cartridges, will depend on the specific procedure and a thorough risk assessment.[5][7]
-
Footwear : Closed-toe shoes are a minimum requirement in any laboratory setting.[7][9] For handling corrosive materials, chemical-resistant boots with steel toes are advisable to protect against spills and falling objects.[13]
PPE Selection Workflow:
Caption: PPE selection workflow for handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach is crucial to minimize exposure and mitigate risks.[11]
Preparation and Engineering Controls:
-
Fume Hood : All manipulations of this compound must be performed inside a certified chemical fume hood.[11] This is the primary engineering control to prevent inhalation of harmful vapors or dust.
-
Safety Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[11] Have appropriate spill cleanup materials on hand.
-
Inform Colleagues : Always inform others in the laboratory that you will be working with a potent, odorous, and hazardous thiol.[1]
Handling Procedures:
-
Weighing and Transferring : When weighing the solid compound, do so in the fume hood. Use disposable weighing boats to minimize contamination of balances. When transferring, do so carefully to avoid generating dust.
-
Inert Atmosphere : For reactions requiring an inert atmosphere, ensure that the exhaust from the inert gas manifold is properly vented or scrubbed.
-
Avoid Ignition Sources : Keep the chemical away from open flames, hot surfaces, and other potential sources of ignition.[4]
-
Container Sealing : Keep containers of this compound securely sealed when not in use.[2]
Spill Management and Disposal Plan
Accidents can happen, and a well-defined plan for spill management and waste disposal is a critical component of a safe laboratory environment.
Spill Response:
-
Immediate Action : In case of skin contact, immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4] If inhaled, move to fresh air.[4]
-
Small Spills : For small spills within the fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4] Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
-
Large Spills : For larger spills, evacuate the area and contact your institution's environmental health and safety department for assistance.[14]
Waste Disposal:
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, weighing boats, and absorbent pads, should be considered hazardous waste.[14] Seal these items in a labeled plastic bag before placing them in the designated hazardous waste container.[14][15]
-
Chemical Waste : Unused or waste this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3][16] Do not pour it down the drain.[3]
-
Glassware Decontamination : Due to the persistent nature of thiols, all contaminated glassware should be decontaminated immediately after use.[17] Submerge the glassware in a bleach bath (a 1:1 mixture of bleach and water is effective) inside a fume hood and allow it to soak overnight.[17] The bleach will oxidize the thiol, rendering it less hazardous and odorous.[17] After soaking, the glassware can be rinsed thoroughly with water and washed by standard methods.[17]
By integrating these safety and handling protocols into your daily laboratory practices, you can confidently work with this compound, advancing your research while upholding the highest standards of safety.
References
-
Thiols | Safety Services - UCL – University College London . (2020, June 23). University College London. [Link]
-
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